molecular formula C11H12N2OS B187852 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one CAS No. 186822-57-1

1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one

Cat. No.: B187852
CAS No.: 186822-57-1
M. Wt: 220.29 g/mol
InChI Key: MRPYVUMTBSFETG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one (CAS 186822-57-1) is a high-purity, substituted imidazole derivative with a molecular formula of C₁₁H₁₂N₂OS and a molecular weight of 220.29 g/mol, offered as a key building block for advanced chemical and biochemical research . This compound features a 1H-imidazol-5(4H)-one core functionalized with a 2-ethylphenyl group at the 1-position and a critical mercapto (-SH) group at the 2-position, which confers potent nucleophilic reactivity ideal for metal coordination chemistry and thiol-based coupling reactions, such as the formation of disulfide bridges . The presence of the mercapto group is of significant research interest in enzyme inhibition studies, as thiol-containing heterocycles are known to strongly inhibit tyrosinase—a key enzyme in melanin production—by interacting with copper cofactors in its active site . This mechanism suggests potential applications in developing novel agents for managing hyperpigmentation and preventing enzymatic browning . Furthermore, the imidazole scaffold is a privileged structure in medicinal chemistry, enabling the exploration of diverse biological activities, while the reactive handles on the molecule allow for further functionalization to create libraries of derivatives for structure-activity relationship (SAR) studies . The compound can be synthesized via several routes, including the cyclization of thiosemicarbazide with ethyl chloroacetate in the presence of fused sodium acetate, or through a Grignard reagent-mediated alkylation followed by thiolation . Researchers are advised to handle this material with appropriate safety protocols as it poses potential health and environmental hazards. This product is intended For Research Use Only. It is not intended for human or veterinary use.

Properties

IUPAC Name

3-(2-ethylphenyl)-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-2-8-5-3-4-6-9(8)13-10(14)7-12-11(13)15/h3-6H,2,7H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPYVUMTBSFETG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)CNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one, a substituted thiohydantoin derivative. Thiohydantoins are a significant class of heterocyclic compounds with a wide range of biological activities, making their synthesis a key focus in medicinal chemistry and drug discovery.[1] This document will delve into the core chemical principles, provide a detailed experimental protocol, and offer insights into the causality behind the procedural steps, grounded in established chemical literature.

Introduction and Retrosynthetic Analysis

This compound belongs to the 2-thiohydantoin family of compounds. These are sulfur analogs of hydantoins and are of considerable interest due to their diverse applications, including their roles as antiviral, antimicrobial, and anticarcinogenic agents.[1] The target molecule is characterized by an ethylphenyl substituent at the N-1 position of the imidazole ring and a mercapto group at the C-2 position.

The most logical and widely adopted approach for the synthesis of N-substituted 2-thiohydantoins is the condensation reaction between an α-amino acid and an appropriate isothiocyanate.[2][3] This strategy offers a direct and efficient route to the desired heterocyclic core.

Retrosynthetic Analysis:

A retrosynthetic disconnection of the target molecule reveals the key starting materials: glycine and 2-ethylphenyl isothiocyanate. The imidazole-5-one ring can be traced back to the α-amino acid backbone, while the N-1 substituent and the C-2 thio-group originate from the isothiocyanate.

Core Synthesis Pathway: Reaction of Glycine with 2-Ethylphenyl Isothiocyanate

The primary and most efficient pathway for the synthesis of this compound is the condensation of glycine with 2-ethylphenyl isothiocyanate. This reaction proceeds in two key steps:

  • Nucleophilic Addition: The amino group of glycine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group of 2-ethylphenyl isothiocyanate. This initial addition reaction forms an N,N'-disubstituted thiourea intermediate, specifically N-(2-ethylphenyl)-N'-(carboxymethyl)thiourea.[4][5]

  • Intramolecular Cyclization and Dehydration: Under the influence of heat or acid/base catalysis, the thiourea intermediate undergoes an intramolecular cyclization. The carboxylic acid group condenses with the adjacent nitrogen, eliminating a molecule of water to form the stable five-membered thiohydantoin ring.[1][2]

The overall reaction is depicted in the workflow diagram below.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product glycine Glycine addition Nucleophilic Addition glycine->addition isothiocyanate 2-Ethylphenyl Isothiocyanate isothiocyanate->addition cyclization Intramolecular Cyclization (Dehydration) addition->cyclization Forms Thiourea Intermediate product 1-(2-Ethylphenyl)-2-mercapto- 1H-imidazol-5(4H)-one cyclization->product Ring Closure

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for 2-thiohydantoin synthesis.[1][2][3] Researchers should adapt and optimize the conditions as necessary based on their laboratory settings and in-process monitoring.

Materials and Reagents:

ReagentFormulaMolecular Weight ( g/mol )PuritySupplier
GlycineC₂H₅NO₂75.07≥99%Sigma-Aldrich
2-Ethylphenyl isothiocyanateC₉H₉NS163.24≥98%Sigma-Aldrich
PyridineC₅H₅N79.10AnhydrousSigma-Aldrich
Acetic AnhydrideC₄H₆O₃102.09≥99%Sigma-Aldrich
Hydrochloric Acid (HCl)HCl36.461 M (aq)Fisher Scientific
EthanolC₂H₅OH46.07Reagent GradeFisher Scientific
Ethyl AcetateC₄H₈O₂88.11HPLC GradeFisher Scientific
HexaneC₆H₁₄86.18HPLC GradeFisher Scientific

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glycine (7.51 g, 0.1 mol) in a mixture of pyridine (50 mL) and water (25 mL). Stir the mixture until the glycine is completely dissolved.

  • Addition of Isothiocyanate: To the stirred solution, add 2-ethylphenyl isothiocyanate (16.32 g, 0.1 mol) dropwise over a period of 15 minutes at room temperature. An exothermic reaction may be observed.

  • Heating and Reflux: After the addition is complete, add acetic anhydride (10 mL) to the reaction mixture. Heat the mixture to reflux (approximately 110-120 °C) and maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold water. A precipitate should form.

  • Acidification: Acidify the aqueous suspension to pH 2-3 by the slow addition of 1 M hydrochloric acid. This step ensures the complete precipitation of the product and protonation of the mercapto group.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the crude product with cold water (3 x 50 mL) to remove any residual pyridine and salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate. Dry the purified product in a vacuum oven at 50-60 °C.

Characterization:

The structure of the final compound should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., C=O, C=S, N-H).

Mechanistic Insights and Rationale

The choice of reagents and conditions in the provided protocol is based on established principles of organic synthesis.

  • Role of Pyridine: Pyridine serves as a basic catalyst and a solvent. It facilitates the deprotonation of the carboxylic acid group of glycine, increasing the nucleophilicity of the amino group. It also acts as an acid scavenger, neutralizing any acidic byproducts.

  • Function of Acetic Anhydride: Acetic anhydride is employed as a dehydrating agent. It promotes the intramolecular cyclization of the thiourea intermediate by removing the water molecule formed during the condensation step, thereby driving the equilibrium towards the formation of the thiohydantoin ring.

  • Acidification Step: The final acidification is crucial for the complete precipitation of the product from the aqueous solution. The thiohydantoin product is less soluble in its neutral form.

The reaction mechanism can be visualized with the following diagram:

ReactionMechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Tautomerization Glycine H₂N-CH₂-COOH Thiourea Intermediate Et-Ph-NH-C(=S)-NH-CH₂-COOH Glycine->Thiourea Intermediate + 2-Ethylphenyl Isothiocyanate Cyclized Intermediate Imidazol-5-one Ring Thiourea Intermediate->Cyclized Intermediate - H₂O (Acetic Anhydride) Final Product 1-(2-Ethylphenyl)-2-mercapto- 1H-imidazol-5(4H)-one Cyclized Intermediate->Final Product Tautomerization

Caption: Simplified reaction mechanism.

Conclusion

The synthesis of this compound is reliably achieved through the well-established condensation of glycine and 2-ethylphenyl isothiocyanate. This method is robust, high-yielding, and relies on readily available starting materials. The insights provided in this guide offer a strong foundation for researchers to successfully synthesize this and other related thiohydantoin derivatives for further investigation in drug discovery and development programs.

References

  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 1(1), 1-10. [Link]

  • Wang, L., et al. (2006). A Simple Synthesis of 2-Thiohydantoins. Molecules, 11(3), 213-221. [Link]

  • Li, G., et al. (2021). Synthesis of Thiohydantoin Scaffolds on DNA for Focused DNA-Encoded Library Construction. Organic Letters, 23(19), 7564-7568. [Link]

  • Al-Majedy, Y. K. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 202-214. [Link]

  • Reyes, C., & Burgess, K. (2006). The general preparation of 2-thiohydantoins from α-amino acids and thiourea. Tetrahedron Letters, 47(4), 525-528. [Link]

  • Velinova, M., et al. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry, 48(8), 3572-3577. [Link]

  • Kjaer, A., & Gmelin, R. (1957). On the Mechanism of the Phenyl Isothiocyanate Degradation of Peptides. Acta Chemica Scandinavica, 11, 906-907. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one (CAS No. 186822-57-1), a substituted imidazole derivative with significant potential in medicinal chemistry and materials science. The presence of a reactive mercapto group and a lipophilic ethylphenyl substituent imparts unique characteristics to this molecule, influencing its solubility, acidity, and stability. This document outlines both predicted and established properties, alongside detailed, field-proven experimental protocols for their determination. By explaining the causality behind experimental choices and providing self-validating systems, this guide serves as an essential resource for researchers engaged in the synthesis, characterization, and application of this promising compound.

Introduction: The Scientific Landscape of a Privileged Scaffold

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1] The specific compound, this compound, emerges as a molecule of interest due to its unique combination of a reactive thiol group and a substituted aromatic ring. The mercapto moiety is a potent nucleophile, crucial for metal coordination chemistry and thiol-based coupling reactions, including the formation of disulfide bridges.[1] This reactivity is particularly relevant in the context of enzyme inhibition, with thiol-containing heterocycles showing strong inhibitory effects on enzymes like tyrosinase by interacting with metal cofactors in their active sites.[1] Such interactions suggest potential applications in developing novel agents for conditions like hyperpigmentation.[1]

This guide is structured to provide a holistic understanding of the compound's physicochemical profile, moving from its fundamental molecular attributes to practical methodologies for its characterization. Our approach emphasizes not just the "what" but the "why," offering insights into how these properties dictate the compound's behavior in various experimental settings.

Molecular and Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is paramount for its successful application in research and development. These properties govern its solubility, permeability, and stability, which in turn influence its bioavailability and therapeutic efficacy.

Core Molecular Attributes

The foundational characteristics of this compound are summarized in the table below.

PropertyValueSource
CAS Number 186822-57-1[1]
Molecular Formula C₁₁H₁₂N₂OS[1]
Molecular Weight 220.29 g/mol [1]
Predicted Physicochemical Properties

While experimental data for this specific molecule is not widely published, computational models provide valuable predictions that can guide initial experimental design.

PropertyPredicted ValueSignificance in Drug Development
Boiling Point 323.7 ± 35.0 °CInfluences purification methods like distillation and stability at elevated temperatures.
Density 1.29 ± 0.1 g/cm³Important for formulation and manufacturing processes.
pKa 11.14 ± 0.20Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding.

These values are computationally predicted and should be experimentally verified.

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be approached through established methods for related heterocyclic compounds. A plausible and efficient route involves the cyclization of a substituted thiosemicarbazide.[1]

Detailed Synthesis Protocol

This protocol is based on the general synthesis of 1-aryl-2-mercaptoimidazol-5-ones and is presented as a robust starting point for laboratory synthesis.

Step 1: Synthesis of 1-(2-Ethylphenyl)thiosemicarbazide

  • To a solution of 2-ethylaniline (1.0 eq) in a suitable solvent (e.g., ethanol), add carbon disulfide (1.1 eq) dropwise at 0-5 °C with stirring.

  • After the addition is complete, add a solution of hydrazine hydrate (1.1 eq) in the same solvent dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 1-(2-ethylphenyl)thiosemicarbazide.

Step 2: Cyclization to this compound

  • Suspend 1-(2-ethylphenyl)thiosemicarbazide (1.0 eq) and fused sodium acetate (2.0 eq) in glacial acetic acid.

  • Add ethyl chloroacetate (1.1 eq) to the suspension and reflux the mixture for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed thoroughly with water to remove acetic acid and salts, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Synthesis_Workflow cluster_step1 Step 1: Thiosemicarbazide Formation cluster_step2 Step 2: Cyclization 2-Ethylaniline 2-Ethylaniline Thiosemicarbazide 1-(2-Ethylphenyl)thiosemicarbazide 2-Ethylaniline:e->Thiosemicarbazide:w + CS2_Hydrazine CS2, Hydrazine Hydrate CS2_Hydrazine:e->Thiosemicarbazide:w in Ethanol Final_Product This compound Thiosemicarbazide:e->Final_Product:w in Acetic Acid, Reflux Ethyl_Chloroacetate Ethyl Chloroacetate, NaOAc Ethyl_Chloroacetate:e->Final_Product:w

Caption: Synthesis workflow for the target compound.

Spectroscopic Characterization

The structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons from the ethylphenyl group, quartet and triplet signals for the ethyl group, and a methylene signal from the imidazolone ring. The thiol proton may be broad or exchangeable with the solvent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Aromatic carbons, carbons of the ethyl group, the methylene carbon, and two quaternary carbons (C=S and C=O) in the imidazolone ring are expected.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Characteristic peaks would include N-H stretching, C-H stretching (aromatic and aliphatic), a strong C=O stretching band for the ketone, and C=S stretching.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight (220.29 g/mol ) should be observed, along with characteristic fragmentation patterns.

Experimental Determination of Physicochemical Properties

To move beyond predicted values, rigorous experimental determination of physicochemical properties is essential. The following sections provide detailed protocols that can be adapted for this compound.

Determination of Lipophilicity (LogP)

Lipophilicity, expressed as the octanol-water partition coefficient (LogP), is a critical parameter for predicting a drug's membrane permeability and overall pharmacokinetic profile.

Protocol: Shake-Flask Method with HPLC Analysis

  • Preparation of Phases: Prepare a phosphate buffer at pH 7.4 and saturate it with n-octanol. Separately, saturate n-octanol with the phosphate buffer. Allow both phases to separate for at least 24 hours.

  • Sample Preparation: Accurately weigh the compound and dissolve it in a 1:1 (v/v) mixture of the pre-saturated n-octanol and phosphate buffer to a known concentration.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 2 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

  • Quantification: Carefully sample both the aqueous and n-octanol phases. Analyze the concentration of the compound in each phase using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in n-octanol] / [Concentration in aqueous phase]).

LogP_Determination Start Prepare Saturated Octanol & Buffer Dissolve Dissolve Compound in 1:1 Mixture Start->Dissolve Shake Shake to Equilibrate Dissolve->Shake Centrifuge Centrifuge for Phase Separation Shake->Centrifuge Analyze Analyze Phases by HPLC Centrifuge->Analyze Calculate Calculate LogP Analyze->Calculate

Caption: Workflow for experimental LogP determination.

Determination of Acidity (pKa)

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, absorption, and interaction with biological targets.

Protocol: Potentiometric Titration

  • Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent mixture (e.g., water-ethanol) to ensure solubility across the titration range. A constant ionic strength should be maintained using an inert salt like KCl.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound or a strong acid (e.g., 0.1 M HCl) for a basic compound.

  • Data Collection: Record the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.

Assessment of Chemical Stability

The presence of a mercapto group makes the compound susceptible to oxidation, potentially forming a disulfide dimer. Assessing its stability is critical for storage and formulation.

Protocol: HPLC-Based Stability Study

  • Forced Degradation: Expose solutions of the compound to various stress conditions, including:

    • Oxidative: Hydrogen peroxide solution.

    • Acidic: Dilute HCl.

    • Basic: Dilute NaOH.

    • Thermal: Elevated temperature.

    • Photolytic: Exposure to UV light.

  • Time-Point Analysis: At specified time intervals, withdraw aliquots from each stress condition.

  • HPLC Analysis: Analyze the aliquots using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

  • Quantification: Quantify the remaining parent compound and any major degradation products. The rate of degradation under each condition can then be determined.

Conclusion and Future Directions

This compound presents a compelling profile for further investigation in drug discovery and materials science. This guide has provided a foundational understanding of its physicochemical properties, offering both predicted values and robust experimental protocols for their validation. The reactive thiol group is a key feature, suggesting avenues for the development of targeted covalent inhibitors or novel biomaterials. Future research should focus on the experimental validation of the predicted properties and a thorough exploration of the compound's stability under various conditions. Structure-activity relationship (SAR) studies, initiated from this core scaffold, could unveil derivatives with enhanced biological activity and optimized physicochemical profiles, paving the way for new therapeutic interventions.

References

  • PubChem. (n.d.). 2-Mercaptoimidazole. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Bernat, A., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 635.
  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
  • Wang, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (145), e58567.
  • Manallack, D. T., et al. (2013). The significance of pKa in drug discovery and development. Chemical Society Reviews, 42(2), 485-496.
  • Leader, B., et al. (2008). Thiolated polymers: Stability of thiol moieties under different storage conditions. European Journal of Pharmaceutics and Biopharmaceutics, 70(2), 557-564.
  • Di Pietra, A. M., et al. (1992). HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 873-879.

Sources

A Technical Guide to the Spectroscopic Characterization of 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one. As a substituted imidazole derivative, this compound holds potential as a building block in medicinal chemistry and materials science.[1] Accurate structural elucidation is paramount for its application in further research and development. This document outlines the theoretical basis and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) analysis of the title compound. The protocols and interpretations are grounded in established principles and data from analogous structures found in the scientific literature.

Introduction

This compound is a heterocyclic compound featuring a substituted imidazole core. The imidazole scaffold is a privileged structure in medicinal chemistry, and the presence of a mercapto group suggests potential for applications in areas such as enzyme inhibition and metal coordination chemistry.[1] Precise characterization of this molecule is the foundation for any subsequent structure-activity relationship (SAR) studies.[1] This guide serves as a resource for researchers, providing a detailed projection of the spectroscopic data essential for confirming the identity and purity of this compound.

Chemical Structure

The structural features of this compound are key to interpreting its spectroscopic data. The molecule consists of a five-membered imidazolone ring, a 2-ethylphenyl group attached to one of the nitrogen atoms, a mercapto (-SH) group, and a carbonyl group.

Caption: Chemical structure of this compound.

Experimental Protocols

The following protocols are generalized procedures for obtaining the spectroscopic data. Instrumentation and specific parameters may be adjusted based on available equipment.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard.

  • Instrumentation: A 300 MHz or 500 MHz NMR spectrometer is recommended for good resolution.[2]

  • Data Acquisition:

    • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is suitable for this type of molecule.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Structure Elucidation Structure Elucidation NMR->Structure Elucidation IR->Structure Elucidation MS->Structure Elucidation

Caption: General workflow for spectroscopic analysis.

Predicted Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for this compound based on its structure and comparison with similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information about the number and types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Data (DMSO-d₆, 500 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5Singlet (broad)1HN-HThe acidic proton on the imidazole ring is expected to be deshielded.
~11.0Singlet (broad)1HS-HThe mercapto proton is also acidic and expected to appear at a high chemical shift.
~7.2-7.5Multiplet4HAr-HProtons of the 2-ethylphenyl group.
~4.0Singlet2HCH₂ (imidazole)The methylene protons on the imidazolone ring.
~2.6Quartet2HCH₂ (ethyl)The methylene protons of the ethyl group, split by the neighboring methyl group.
~1.2Triplet3HCH₃ (ethyl)The methyl protons of the ethyl group, split by the neighboring methylene group.
  • Expertise & Experience Insight: The broadness of the N-H and S-H signals is due to exchange with residual water in the solvent and quadrupole broadening from the nitrogen atom. The exact chemical shifts of the aromatic protons will depend on the rotational conformation of the ethylphenyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will identify all unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data (DMSO-d₆, 125 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~170C=OThe carbonyl carbon is highly deshielded.
~165C=S (or C-SH)The carbon attached to the sulfur atom.
~140-125Ar-CAromatic carbons of the ethylphenyl group.
~50CH₂ (imidazole)The methylene carbon in the imidazolone ring.
~25CH₂ (ethyl)The methylene carbon of the ethyl group.
~15CH₃ (ethyl)The methyl carbon of the ethyl group.
  • Trustworthiness Insight: The predicted chemical shifts are based on typical values for similar functional groups in related heterocyclic systems.[3][4] Confirmation of these assignments can be achieved through 2D NMR experiments such as HSQC and HMBC.

IR Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3200Medium, BroadN-H stretchCharacteristic of N-H stretching vibrations in amides and imidazoles.
~3050MediumAromatic C-H stretchTypical for C-H stretching in aromatic rings.
~2950MediumAliphatic C-H stretchFrom the ethyl and methylene groups.
~2550WeakS-H stretchThe mercapto stretch is often weak and can be broad.
~1700StrongC=O stretchA strong absorption is expected for the carbonyl group in the imidazolone ring.
~1600, ~1480MediumC=C stretchAromatic ring stretching vibrations.
~1100MediumC-N stretchStretching vibration of the carbon-nitrogen bonds in the ring.
  • Authoritative Grounding: The positions of these bands are consistent with well-established correlation tables for IR spectroscopy and data reported for similar heterocyclic structures.[5][6]

Mass Spectrometry

Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern.

  • Molecular Formula: C₁₁H₁₂N₂OS

  • Molecular Weight: 220.29 g/mol [1]

  • Expected Ionization: In positive mode ESI-MS, the most likely observed ion would be the protonated molecule [M+H]⁺ at m/z 221.07.

  • High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, which can be used to confirm the elemental composition.

    • Calculated m/z for [C₁₁H₁₃N₂OS]⁺: 221.0743

  • Isotope Pattern: The presence of sulfur will result in a characteristic isotope pattern, with a smaller peak at M+2 (approximately 4.4% of the M peak) due to the ³⁴S isotope.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful toolkit for the unambiguous structural elucidation of this compound. The predicted data in this guide, based on fundamental principles and comparison with related structures, serves as a benchmark for researchers working with this compound. Any significant deviation from this expected data would warrant further investigation into the sample's identity or purity. This comprehensive spectroscopic analysis ensures the scientific integrity of subsequent studies utilizing this molecule.

References

  • Supporting Information for Trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic nanoparticle. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis, antimicrobial evaluation and spectroscopic characterization of novel imidazolone, triazole and triazinone derivatives. PubMed. [Link]

  • Saczewski, J., et al. (2021). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. [Link]

  • Supporting Information for Formal hydration of non-activated terminal olefins using tandem catalysts. The Royal Society of Chemistry. [Link]

  • Khan, I., et al. (2022). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research. [Link]

  • Grigoryan, K. R., et al. (2022). Spectroscopic analysis of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-6-methylquinolin-4-ol binding to blood plasma albumin. ResearchGate. [Link]

  • Khan, I., et al. (2022). Synthesis and characterization of 2-(substituted)-1-(substituted)-4,5-diphenyl-1H-imidazole as potent analgesic agents. Neuroquantology. [Link]

  • Yousuf, M., et al. (2022). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. National Institutes of Health. [Link]

  • Kumar, A., et al. (2024). Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines. MDPI. [Link]

  • Jain, A., et al. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science. [Link]

  • Al-kadhemy, M. F. A., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. [Link]

  • Grigoryan, K. R., et al. (2022). Spectroscopic analysis of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-6-methylquinolin-4-ol binding to blood plasma albumin. National Institutes of Health. [Link]

  • National Institute of Standards and Technology. Ethanone, 1-(4-ethylphenyl)-. NIST WebBook. [Link]

  • ResearchGate. FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. [Link]

  • Zolfigol, M. A., et al. Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt. The Royal Society of Chemistry. [Link]

Sources

Solubility and Stability Profile of 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one (CAS 186822-57-1), a substituted imidazole derivative with significant potential in medicinal chemistry. The document outlines theoretical considerations, detailed experimental protocols, and data interpretation strategies essential for drug development professionals. By elucidating the physicochemical properties of this molecule, this guide aims to facilitate its advancement from a promising lead compound to a viable clinical candidate. Methodologies are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) to ensure scientific integrity and regulatory compliance.

Introduction

This compound is a heterocyclic compound featuring a 1H-imidazol-5(4H)-one core, a 2-ethylphenyl group at the N1 position, and a nucleophilic mercapto (-SH) group at the C2 position.[1] Its molecular formula is C₁₁H₁₂N₂OS, and it has a molecular weight of 220.29 g/mol .[1] The imidazole scaffold is a privileged structure in drug discovery, known to be a component in numerous bioactive compounds.[2] The mercapto group, in particular, confers potent reactivity, making such compounds candidates for enzyme inhibition, often by interacting with metal cofactors in active sites.[1]

A thorough understanding of a drug candidate's solubility and stability is paramount for successful drug development. Solubility directly influences bioavailability and dictates formulation strategies, while stability data are critical for determining shelf-life, storage conditions, and ensuring patient safety.[3] This guide provides the necessary protocols to systematically evaluate these critical parameters for this compound.

Solubility Characterization

Solubility is a key determinant of a drug's absorption and, consequently, its therapeutic efficacy. The structural features of this compound—specifically the lipophilic 2-ethylphenyl group and the ionizable mercapto and imidazole moieties—suggest that its solubility will be highly dependent on the physicochemical properties of the solvent system, particularly pH.

Theoretical Considerations: Causality Behind Experimental Choices
  • Impact of pH and pKa: The mercapto group (-SH) is weakly acidic, while the imidazole ring contains both an acidic N-H proton and a basic nitrogen atom. Therefore, the molecule's overall charge and ionization state will change significantly with pH. In acidic media, the compound is expected to be neutral or protonated, while in basic media, it will likely deprotonate to form a thiolate anion. These changes in ionization directly impact intermolecular interactions and, thus, aqueous solubility. Determining solubility across a range of pH values is therefore essential.

  • Solvent Selection: The nonpolar ethylphenyl group suggests poor solubility in aqueous media but enhanced solubility in organic solvents. Early-stage drug discovery often utilizes kinetic solubility measurements from a dimethyl sulfoxide (DMSO) stock solution.[4][5] For formulation development, it is critical to determine the thermodynamic or equilibrium solubility in a variety of pharmaceutically relevant solvents and buffer systems.[6]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its direct measurement of a saturated solution at equilibrium.[7]

Objective: To determine the equilibrium solubility of the compound in various solvents.

Methodology:

  • Preparation: Add an excess amount of solid this compound to several vials, ensuring a visible amount of undissolved solid remains at the end of the experiment.

  • Solvent Addition: To each vial, add a precise volume of a pre-selected solvent. Recommended solvents include:

    • Purified Water

    • pH 1.2 Buffer (simulated gastric fluid)

    • pH 4.5 Acetate Buffer

    • pH 6.8 and 7.4 Phosphate Buffers (simulated intestinal and blood pH)

    • Ethanol

    • Propylene Glycol

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C and 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample from the supernatant. It is critical to separate the dissolved compound from the solid residue. This can be achieved by either:

    • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) and collect the supernatant.[4]

    • Filtration: Filter the sample through a low-binding filter (e.g., 0.22 µm PVDF). Note that adsorption to the filter material can potentially underestimate solubility.[4]

  • Quantification: Dilute the clear supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method.

  • Confirmation: Visually confirm the presence of undissolved solid in the vials to ensure saturation was achieved.[5]

Data Presentation: Solubility Profile

Summarize the quantitative results in a clear, structured table.

Solvent SystempHTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)
Purified Water~7.025
0.1 M HCl1.237
Acetate Buffer4.537
Phosphate Buffer6.837
Phosphate Buffer7.437
EthanolN/A25
Visualization: Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid compound to vials B Add precise volume of test solvents A->B C Seal and shake at controlled temp (24-72h) B->C D Collect supernatant C->D E Centrifuge or Filter (0.22 µm) D->E F Dilute supernatant E->F G Analyze by validated HPLC-UV F->G H Calculate concentration G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment and Forced Degradation

Stability testing is mandated by regulatory agencies to understand how a drug substance's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[8][9] Forced degradation (or stress testing) is the cornerstone of these studies, as it purposefully degrades the compound to establish degradation pathways, identify potential degradants, and develop stability-indicating analytical methods.[3][10]

Theoretical Considerations: Anticipated Degradation Pathways

The structure of this compound suggests several potential degradation pathways:

  • Oxidation: The mercapto group is highly susceptible to oxidation. The most probable degradation product is the corresponding disulfide dimer, formed by the coupling of two molecules. Stronger oxidative conditions could potentially lead to the formation of sulfonic acids.

  • Hydrolysis: The amide-like bond within the imidazolone ring could be susceptible to cleavage under harsh acidic or basic conditions, leading to ring-opening.

  • Photodegradation: Aromatic and heterocyclic ring systems can absorb UV light, which may induce degradation through photolytic or photo-oxidative mechanisms.[10]

Experimental Protocol: Forced Degradation Studies

Objective: To intentionally degrade the compound under various stress conditions to an extent of 5-20%.[11][12] This level of degradation is sufficient to detect and quantify degradation products without being so severe that it generates secondary or tertiary degradants not relevant to formal stability.

Methodology:

Prepare solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent and subject them to the following conditions. A control sample, protected from stress, should be analyzed alongside the stressed samples.

  • Acidic Hydrolysis:

    • Condition: 0.1 M HCl at 60°C.

    • Procedure: Dissolve the compound in 0.1 M HCl and heat. Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute for analysis.[11]

  • Basic Hydrolysis:

    • Condition: 0.1 M NaOH at room temperature.

    • Procedure: Dissolve the compound in 0.1 M NaOH. Withdraw samples at time points, neutralize with an equivalent amount of HCl, and dilute for analysis.[11]

  • Oxidative Degradation:

    • Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

    • Procedure: Dissolve the compound in a suitable solvent and add H₂O₂. Monitor the reaction and analyze samples at various time points.[10]

  • Thermal Degradation:

    • Condition: Solid compound at 60°C / 75% Relative Humidity (RH).

    • Procedure: Store the solid compound in a stability chamber. At specified time points (e.g., 1, 3, 7 days), dissolve a sample and analyze.[11]

  • Photostability:

    • Condition: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[10][13]

    • Procedure: A control sample should be wrapped in aluminum foil to protect it from light. Analyze both the exposed and control samples.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation is the development of a stability-indicating method, typically a reverse-phase HPLC method. This method must be able to resolve the parent peak from all process impurities and degradation products.

Key Characteristics:

  • Specificity: The method must demonstrate that the peaks for degradants do not co-elute with the parent compound. A Peak Purity analysis using a photodiode array (PDA) detector is essential for this validation.

  • Accuracy & Precision: The method must provide accurate and precise measurements of the parent compound and its degradants.

  • Linearity & Range: The method should be linear over a range that covers the expected concentrations of the analyte.

Data Presentation: Forced Degradation Summary
Stress ConditionDuration/Temp% Assay of Parent Compound% DegradationNo. of DegradantsArea (%) of Major Degradant
Control (Unstressed)N/A100.00.00N/A
0.1 M HCl24h / 60°C
0.1 M NaOH8h / RT
3% H₂O₂2h / RT
Heat (Solid)7d / 60°C
Light (ICH Q1B)Per Guideline
Visualization: Potential Degradation Pathways & Forced Degradation Workflow

G cluster_pathways Potential Degradation Pathways Parent 1-(2-Ethylphenyl)-2-mercapto- 1H-imidazol-5(4H)-one (Contains -SH group) Oxidized Disulfide Dimer (S-S bond) Parent->Oxidized Oxidation (H₂O₂) Hydrolyzed Ring-Opened Product (Amide bond cleavage) Parent->Hydrolyzed Hydrolysis (Acid/Base)

Caption: Potential Degradation Pathways for the Compound.

G cluster_conditions Stress Conditions start Prepare 1 mg/mL Solution of Compound A Acid Hydrolysis (0.1 M HCl, 60°C) start->A B Base Hydrolysis (0.1 M NaOH, RT) start->B C Oxidation (3% H₂O₂, RT) start->C D Thermal (Solid, 60°C) start->D E Photolytic (ICH Q1B Light) start->E analysis Analyze all samples by Stability-Indicating HPLC A->analysis B->analysis C->analysis D->analysis E->analysis data Quantify Degradation & Identify Degradants analysis->data

Caption: Workflow for a Forced Degradation Study.

Structural Elucidation of Degradation Products

Identifying the structure of major degradation products formed during stress testing is a regulatory expectation and crucial for understanding the safety profile of the drug substance.

Workflow:

  • LC-MS/MS Analysis: Analyze the stressed samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This provides the molecular weight of the degradants and their fragmentation patterns, offering initial clues to their structure.[14]

  • Isolation: If necessary, isolate the major degradants using preparative HPLC.

  • NMR Spectroscopy: Perform Nuclear Magnetic Resonance (NMR) spectroscopy on the isolated impurities for unambiguous structure confirmation.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable step in the progression of any new chemical entity through the drug development pipeline. For this compound, particular attention must be paid to its pH-dependent aqueous solubility and its propensity for oxidative degradation via the mercapto moiety. The protocols and frameworks presented in this guide provide a robust, scientifically-grounded approach to generating the comprehensive data package required for formulation development, regulatory submissions, and ultimately, ensuring the delivery of a safe and effective therapeutic agent.

References

  • ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
  • SNS Courseware. ICH STABILITY TESTING GUIDELINES.
  • ICH. (n.d.). Q1A(R2) Guideline - ICH.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • Slideshare. (2012). Ich guidelines for stability studies 1.
  • ResearchGate. (2019).
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Bentham Science. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Lund University Publications. (n.d.).
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • MedCrave online. (2016).
  • Pharmaguideline. (n.d.).
  • BioProcess International. (n.d.).
  • Benchchem. (n.d.). This compound.
  • ResearchGate. (2016).
  • MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.

Sources

An In-depth Technical Guide to Investigating the Biological Targets of 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the potential biological targets of the novel compound 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one. The methodologies outlined herein are designed to systematically explore the compound's mechanism of action, leveraging its distinct structural features to generate a robust biological activity profile.

Introduction: Unpacking the Therapeutic Potential

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules and approved drugs.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent framework for interacting with a wide array of biological targets, including enzymes and receptors.[1][4] The subject of this guide, this compound (CAS 186822-57-1), presents a compelling case for investigation due to two key structural motifs: the imidazole-5-one core and a highly reactive mercapto (-SH) group.[5]

The mercapto group is a potent nucleophile, capable of forming covalent bonds or coordinating with metal ions within enzyme active sites.[1][5] Thiol-containing heterocyclic compounds are known inhibitors of metalloenzymes, such as tyrosinase, a key enzyme in melanin production.[5] This suggests a clear starting point for our investigation. Furthermore, the broader class of mercapto-imidazole derivatives has demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory effects.[6][7][8][9][10]

This document outlines a multi-tiered strategy, beginning with hypothesis-driven screening against likely targets identified from existing literature on analogous structures. The workflow then progresses to broader phenotypic screens and concludes with advanced techniques for specific target deconvolution and validation.

Part 1: Primary Target Profiling - A Hypothesis-Driven Approach

Based on the compound's structural alerts—specifically the mercapto-imidazole core—the initial phase of investigation should focus on biological targets where this scaffold is known to exhibit activity.

Enzyme Inhibition Assays

The nucleophilic mercapto group is a strong predictor of enzyme interaction.[1][5] A panel of enzymes, selected based on precedents set by similar heterocyclic thiols, should be the first line of inquiry.

  • Tyrosinase Inhibition: Thiol-containing heterocycles are known to inhibit tyrosinase by interacting with the copper cofactors in its active site.[5] This makes tyrosinase a primary target with potential applications in managing hyperpigmentation.

  • α-Glucosidase Inhibition: Derivatives of 2-mercaptobenzimidazole have shown potent α-glucosidase inhibitory activity, suggesting a potential application in diabetes management.[6]

  • Lipoxygenase (LOX) Inhibition: Various nitrogen and sulfur-containing heterocyclic compounds are reported as lipoxygenase inhibitors, indicating a potential anti-inflammatory mechanism.[11]

  • Urease Inhibition: S-substituted-2-mercaptobenzimidazole derivatives have demonstrated significant urease inhibitory activity, a target relevant for treating infections by urease-producing bacteria like Helicobacter pylori.[9]

  • Enzyme and Substrate Preparation: Reconstitute the lyophilized enzyme (e.g., mushroom tyrosinase, α-glucosidase from Saccharomyces cerevisiae) in the appropriate buffer as per the manufacturer's instructions. Prepare the corresponding substrate solution (e.g., L-DOPA for tyrosinase, p-nitrophenyl-α-D-glucopyranoside for α-glucosidase).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Generate a series of dilutions to determine the IC50 value.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the enzyme solution to each well.

    • Add 20 µL of the test compound at various concentrations or a positive control inhibitor (e.g., kojic acid for tyrosinase, acarbose for α-glucosidase).[6]

    • Pre-incubate the mixture at a specified temperature (e.g., 37°C) for 10 minutes.

    • Initiate the reaction by adding 20 µL of the substrate solution.

    • Monitor the change in absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial and Antifungal Screening

The imidazole scaffold is a core component of many antifungal drugs (e.g., clotrimazole, miconazole) and various derivatives have shown broad-spectrum antibacterial activity.[3][4][7][12]

  • Strain Preparation: Culture representative bacterial strains (e.g., Gram-positive Staphylococcus aureus, Gram-negative Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) to mid-log phase in appropriate broth media.[10][13]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.

  • Inoculation: Add the prepared microbial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Potential Target Class Specific Examples Rationale based on Structural Analogs Primary Assay
Enzymes Tyrosinase, α-Glucosidase, Lipoxygenase (LOX), UreaseThe mercapto (-SH) group is a known binder to metallic cofactors and active site residues.[5][6][9][11]Spectrophotometric Inhibition Assay (IC50)
Microbial Targets Bacterial cell wall/membrane synthesis, Fungal ergosterol synthesisThe imidazole nucleus is a key pharmacophore in numerous antimicrobial agents.[4][10]Broth Microdilution (MIC)
Receptors Adrenergic, HistamineImidazole derivatives are known to modulate various cell surface receptors.[14][15]Radioligand Binding Assay
Kinases MEK1, ERK2, PDK1, VEGFR2Mercapto-triazole derivatives have shown antiproliferative activity via kinase inhibition.[16]In Vitro Kinase Activity Assay

Part 2: Broadening the Search with Phenotypic Screening

If the initial hypothesis-driven screens yield positive results, or to uncover unexpected activities, broader phenotypic screening in cellular models is the logical next step.

Antiproliferative and Cytotoxicity Assays

Many imidazole-containing compounds exhibit anticancer properties.[2][4] Screening against a panel of human cancer cell lines can reveal potential as an anticancer agent and identify cancer types that are particularly sensitive.

  • Cell Culture: Seed cells from a diverse cancer cell line panel (e.g., MCF-7 breast cancer, A549 lung cancer, HT-29 colon cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the GI50 (concentration for 50% growth inhibition) from dose-response curves.

Anti-inflammatory Cellular Assays

Given the potential for LOX inhibition, assessing the compound's effect on inflammatory pathways in a cellular context is crucial.

  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) and prime them for inflammatory response.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS).

  • Supernatant Collection: After 24 hours, collect the cell culture supernatant.

  • Cytokine Measurement: Quantify the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

G cluster_workflow Systematic Target Identification Workflow cluster_tier1 Tier 1: Hypothesis-Driven Screening cluster_tier2 Tier 2: Phenotypic Screening cluster_tier3 Tier 3: Target Deconvolution Compound 1-(2-Ethylphenyl)-2-mercapto- 1H-imidazol-5(4H)-one EnzymeAssay Enzyme Inhibition Assays (Tyrosinase, α-Glucosidase, LOX) Compound->EnzymeAssay AntimicrobialAssay Antimicrobial Screening (Bacteria, Fungi) Compound->AntimicrobialAssay CancerScreen Antiproliferative Assays (NCI-60 Panel or similar) EnzymeAssay->CancerScreen InflammationAssay Anti-inflammatory Assays (LPS-induced cytokine release) AntimicrobialAssay->InflammationAssay AffinityChrom Affinity Chromatography- Mass Spectrometry CancerScreen->AffinityChrom InflammationAssay->AffinityChrom Docking Computational Docking (on validated hits) AffinityChrom->Docking Validation Target Validation (e.g., siRNA, CRISPR) Docking->Validation

Caption: A multi-tiered workflow for identifying and validating biological targets.

Part 3: Advanced Target Deconvolution and Validation

Should a compelling phenotype emerge from the cellular screens without a clear link to the initial enzyme targets, more advanced, unbiased methods are required to identify the specific molecular target(s).

Affinity Chromatography-Mass Spectrometry

This technique aims to "fish" for binding partners of the compound from a complex biological sample.

  • Immobilization: Synthesize an analog of the test compound with a linker suitable for covalent attachment to a solid support (e.g., sepharose beads).

  • Lysate Preparation: Prepare a protein lysate from cells or tissues that showed a response to the compound.

  • Incubation: Incubate the cell lysate with the compound-conjugated beads. Proteins that bind to the compound will be captured.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.

  • Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and database searching.

Computational Docking

Once a specific protein target is identified and validated, molecular docking can provide insights into the binding mode and interactions, guiding further lead optimization.

  • Protein Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB) or generate a homology model.[6] Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate a 3D conformation of this compound and minimize its energy.

  • Docking Simulation: Use a docking program (e.g., AutoDock, MOE) to predict the binding pose of the ligand within the active site of the protein.

  • Analysis: Analyze the predicted binding poses, focusing on key interactions (e.g., hydrogen bonds, hydrophobic interactions, coordination with metal ions) and the docking score to rank potential binding modes.

G cluster_pathway Potential Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Compound 1-(2-Ethylphenyl)-2-mercapto- 1H-imidazol-5(4H)-one ? Compound:f0->NFkB Inhibition? LOX Lipoxygenase (LOX) Compound:f0->LOX Inhibition Leukotrienes Leukotrienes LOX->Leukotrienes

Caption: Hypothesized points of intervention in inflammatory signaling pathways.

Conclusion and Future Directions

This guide provides a robust, logical, and technically grounded framework for elucidating the biological targets of this compound. By systematically progressing from hypothesis-driven assays to broad phenotypic screens and finally to specific target identification, researchers can efficiently build a comprehensive pharmacological profile of this promising compound. Positive identification of a validated target will pave the way for structure-activity relationship (SAR) studies, lead optimization, and the potential development of a novel therapeutic agent.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Imidazole Derivatives in Modern Drug Discovery.
  • Ullah, H., et al. (2018). Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. Bioorganic Chemistry. Available at: [Link]

  • Benchchem. This compound.
  • Patel, A. B., et al. (2019). Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Wang, D., et al. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Pharmaceutics. Available at: [Link]

  • Gondaliya, D., & Patel, P. (2022). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules. Available at: [Link]

  • Li, Y., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • P, R., Rajurkar, R., & Thonte, S. (2016). BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW. Indo American Journal of Pharmaceutical Research. Available at: [Link]

  • Nawaz, Z., et al. (2023). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. Journal of Molecular Structure. Available at: [Link]

  • Meyer, M. D., et al. (1996). Synthesis and in vitro characterization of N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8- tetrahydronaphthalen-1-yl]methanesulfonamide and its enantiomers: a novel selective alpha 1A receptor agonist. Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, R., et al. (2021). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. ResearchGate. Available at: [Link]

  • Pathak, B., et al. (2023). Efficient synthesis of new 1′H-[1,2′-biimidazol]-5(4H)-one derivatives as antibacterial and antifungal agents with characterization, molecular docking, MD simulation, DFT analysis and in vitro bioactivity. ResearchGate. Available at: [Link]

  • Nevade, P. T., Lokapure, S. A., & Kalyane, N. V. (2013). Synthesis and Pharmacological Evaluation of Some Novel 2-Mercapto Benzimidazole Derivatives. ResearchGate. Available at: [Link]

  • Franchini, C., et al. (2009). Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. Archiv der Pharmazie. Available at: [Link]

  • Pinzariu, O., et al. (2018). Design, Synthesis and Biological Activity Evaluation of S-Substituted 1 H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer. Frontiers in Chemistry. Available at: [Link]

  • Kokiwar, P. R., et al. (2007). Synthesis and Pharmacological Activities of Some New 5-Substituted-2-mercapto-1,3,4-oxadiazoles. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Gaba, M., & Mohan, C. (2016). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. International Journal of Medicinal Chemistry. Available at: [Link]

  • Fox, G. B., et al. (2005). Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

Sources

An In-Depth Technical Guide to the Safety and Toxicity Profile of 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the safety and toxicity profile of 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one, a heterocyclic compound with potential applications in chemical synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering insights into its physicochemical properties, known hazards, potential mechanisms of toxicity, and detailed protocols for its safety assessment. By integrating data from its Safety Data Sheet (SDS), toxicological information on related chemical structures, and standardized testing guidelines, this guide aims to equip scientific professionals with the necessary knowledge for the safe handling, risk assessment, and further investigation of this compound.

Introduction

This compound belongs to the substituted imidazole class of compounds. The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, where it often contributes to receptor binding and metabolic stability. The presence of a mercapto (-SH) group confers potent nucleophilic reactivity, making it a valuable intermediate for synthesizing more complex molecules and a candidate for studies involving metal chelation or enzyme inhibition. However, this reactivity also raises important questions regarding its toxicological profile. This guide provides a detailed examination of its safety and toxicity, grounded in established scientific principles and regulatory guidelines.

Physicochemical Properties and Bioavailability Prediction

PropertyPredicted ValueImplication for Biological Systems
Molecular Formula C₁₁H₁₂N₂OS
Molecular Weight 220.29 g/mol
pKa (most acidic) ~ 6.5 - 7.5The mercapto group is expected to be the most acidic proton. At physiological pH (~7.4), a significant portion of the molecules may exist in the thiolate anion form, which can influence solubility, membrane permeability, and interaction with biological targets.
pKa (most basic) ~ 1.5 - 2.5The imidazole nitrogen is the most likely basic center. It will be protonated in highly acidic environments like the stomach, which could affect its absorption.
logP (Octanol-Water Partition Coefficient) ~ 2.0 - 2.5This moderate lipophilicity suggests that the compound may have good absorption and distribution characteristics, with the potential to cross cell membranes.
Water Solubility Moderately solubleThe predicted solubility is influenced by both the lipophilic ethylphenyl group and the polar imidazole and mercapto moieties. Its solubility is expected to be pH-dependent.

Note: These values are in silico predictions and should be confirmed by experimental analysis.

Known Hazards and Regulatory Information

Based on the available Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H410: Very toxic to aquatic life with long lasting effects.

These classifications necessitate stringent handling procedures and careful consideration of environmental disposal. The following sections will delve into the potential mechanisms behind these hazards and provide standardized protocols for their assessment.

Potential Mechanisms of Toxicity

The toxicological profile of this compound can be inferred from its chemical structure, specifically the reactive mercapto group and the imidazole core.

4.1. Dermal, Ocular, and Respiratory Irritation

The irritant properties of this compound are likely attributable to the thiol (-SH) moiety. Thiols are known to be reactive towards biological macromolecules. The mechanism of irritation can be multifactorial:

  • Covalent Modification of Proteins: The nucleophilic thiolate anion can react with electrophilic sites on proteins within the skin, eyes, and respiratory tract, leading to protein denaturation and triggering an inflammatory response.

  • Disruption of Thiol-Disulfide Homeostasis: The compound can interfere with the natural balance of thiols and disulfides in cells, which is crucial for antioxidant defense and protein function. This can lead to oxidative stress and cellular damage.

  • Cell Membrane Damage: The moderate lipophilicity of the molecule may allow it to interact with and disrupt the lipid bilayers of cell membranes, leading to cytotoxicity and the release of inflammatory mediators.

4.2. Aquatic Toxicity

The high aquatic toxicity is a significant concern. Imidazole derivatives and thiol-containing compounds can exert their toxic effects on aquatic organisms through several mechanisms:

  • Enzyme Inhibition: The mercapto group can chelate essential metal cofactors in enzymes, such as copper in tyrosinase, disrupting vital metabolic processes.

  • Oxidative Stress: Similar to the mechanism of irritation, the compound can induce oxidative stress in the cells of aquatic organisms.

  • Bioaccumulation: With a predicted logP in the moderate range, there is a potential for bioaccumulation in aquatic life, leading to chronic toxicity.

4.3. Potential Metabolism

The metabolism of this compound is likely to proceed through pathways common for imidazole-containing and aromatic compounds.

  • Phase I Metabolism: Cytochrome P450 enzymes (CYPs), particularly CYP3A4 and CYP3A5, are known to metabolize imidazole-based drugs. Oxidation of the ethylphenyl group or the imidazole ring is a probable metabolic route. The mercapto group can also be oxidized to sulfenic, sulfinic, and sulfonic acids.

  • Phase II Metabolism: The resulting oxidized metabolites, as well as the parent compound, can undergo conjugation with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.

It is important to note that metabolic activation can sometimes lead to the formation of more toxic or reactive intermediates. Therefore, an assessment of the compound's metabolic profile is a critical component of a comprehensive safety evaluation.

Experimental Protocols for Safety and Toxicity Assessment

To rigorously evaluate the safety profile of this compound, a battery of standardized in vitro and in vivo assays should be performed. The following protocols are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

5.1. Tiered Approach to Irritation and Corrosion Assessment

A tiered, weight-of-evidence approach is recommended to minimize animal testing while ensuring a thorough assessment of skin and eye irritation potential.

Caption: Tiered testing strategy for skin and eye irritation.

5.1.1. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This test evaluates the potential of a chemical to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.[1][2][3]

Experimental Protocol:

  • Tissue Preparation: Reconstituted human epidermis tissues (e.g., EpiDerm™, EpiSkin™) are pre-incubated in maintenance medium at 37°C and 5% CO₂.

  • Test Substance Application: A precise amount of the test substance (e.g., 25 µL of a liquid or 25 mg of a solid moistened with water) is applied topically to the surface of the tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

  • Exposure: The tissues are exposed to the test substance for a defined period (typically 60 minutes) at 37°C and 5% CO₂.

  • Rinsing and Post-Incubation: After exposure, the tissues are thoroughly rinsed to remove the test substance and then transferred to fresh maintenance medium for a post-incubation period of 42 hours.

  • Viability Assessment (MTT Assay):

    • Tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.3-1 mg/mL) for 3 hours.

    • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

    • The formazan is extracted from the tissues using an organic solvent (e.g., isopropanol).

    • The optical density of the extracted formazan is measured using a spectrophotometer at 570 nm.

  • Data Interpretation: The cell viability of the test substance-treated tissues is expressed as a percentage of the negative control.

    • Viability ≤ 50%: The substance is classified as an irritant (UN GHS Category 2).

    • Viability > 50%: The substance is considered a non-irritant.

5.1.2. In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD TG 492)

This assay assesses the potential for eye irritation by measuring cytotoxicity in a reconstructed human cornea-like epithelium model.[4][5]

Experimental Protocol:

  • Tissue Preparation: RhCE tissues are equilibrated in assay medium.

  • Test Substance Application: The test substance is applied to the apical surface of the RhCE tissue. The application method varies for liquids and solids.

  • Exposure: Tissues are exposed for a defined period (e.g., 30 minutes for liquids, 6 hours for solids).

  • Post-Exposure Incubation: Tissues are rinsed and incubated in fresh medium for a post-incubation period.

  • Viability Assessment (MTT Assay): Similar to the skin irritation test, cell viability is determined using the MTT assay.

  • Data Interpretation:

    • Viability ≤ 60%: The substance is classified as an ocular irritant (UN GHS Categories 1 or 2).

    • Viability > 60%: The substance is considered a non-irritant.

5.2. Acute Inhalation Toxicity (OECD TG 403)

This guideline describes procedures for assessing the health hazards likely to arise from a single, short-term exposure to a chemical by inhalation.[6][7][8][9][10]

Experimental Protocol:

  • Animal Selection: Young adult rats are typically used.

  • Exposure Method: Nose-only or whole-body exposure chambers can be used. The test substance is administered as a gas, vapor, or aerosol at a defined concentration.

  • Study Design: A limit test at a high concentration (e.g., 5 mg/L for aerosols) or a full study with at least three concentration levels can be performed.[8] A "Concentration x Time" (C x t) protocol can also be employed to assess toxicity across different exposure durations.[6]

  • Exposure Duration: Typically 4 hours.[9]

  • Observation Period: Animals are observed for at least 14 days post-exposure for signs of toxicity, including changes in behavior, body weight, and mortality.[6]

  • Endpoint: The primary endpoint is the LC₅₀ (median lethal concentration), which is the concentration estimated to cause mortality in 50% of the test animals. Clinical observations and post-mortem examinations are also critical.

5.3. Aquatic Toxicity: Daphnia sp. Acute Immobilisation Test (OECD TG 202)

This test evaluates the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.[11][12][13][14][15]

Caption: Workflow for the Daphnia sp. acute immobilisation test.

Experimental Protocol:

  • Test Organism: Daphnia magna neonates (<24 hours old) are used.

  • Test Design: A static test is performed where the daphnids are exposed to at least five concentrations of the test substance for 48 hours. A control group in dilution water is also included.[12]

  • Test Conditions:

    • Temperature: 20 ± 2°C.

    • pH: 6.0 - 9.0.

    • Lighting: 16-hour light/8-hour dark cycle.

    • Feeding: Daphnids are not fed during the test.[12]

  • Observations: The number of immobilized daphnids in each vessel is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[12]

  • Endpoint: The primary endpoint is the EC₅₀ (median effective concentration), which is the concentration that immobilizes 50% of the daphnids after 48 hours.

5.4. In Vitro Cytotoxicity: MTT Assay

This is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]

Experimental Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., HaCaT for skin, HCE-T for cornea) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.

5.5. Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[18][19][20][21]

Experimental Protocol:

  • Bacterial Strains: Use several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) that are auxotrophic for histidine.

  • Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Exposure:

    • Combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

    • Pour this mixture onto minimal glucose agar plates that lack histidine.[18]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is at least double the spontaneous reversion rate.

Safe Handling, Storage, and Disposal

Given the known hazards, the following precautions are mandatory when handling this compound:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, regional, and national environmental regulations. Due to its high aquatic toxicity, do not allow the compound or its solutions to enter drains or watercourses.

Conclusion

This compound is a compound with significant potential in chemical research, but it possesses a distinct hazard profile that must be managed with care. Its irritant properties are likely driven by the reactive mercapto group, and its high aquatic toxicity necessitates stringent environmental controls. This technical guide provides a framework for understanding these risks and outlines a systematic approach to its toxicological evaluation using standardized, internationally accepted protocols. For drug development professionals, a thorough in vitro and, if necessary, in vivo safety assessment as detailed herein is a critical step in determining the viability of this and related compounds for further investigation.

References

  • OECD (2013), Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].

  • OECD (2004), Test No. 202: Daphnia sp. Acute Immobilisation Test, OECD Guidelines for the Testing of Chemicals, Section 2, OECD Publishing, Paris, [Link].

  • OECD (2009), Test No. 403: Acute Inhalation Toxicity, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].

  • Aropha. OECD 202: Daphnia sp., Acute Immobilization Test. [Link].

  • GLP. OECD 202: daphnia sp, acute immobilisation test - limit test and EC50. [Link].

  • OECD. Test No. 202: Daphnia sp. Acute Immobilisation Test. [Link].

  • OECD. Test No. 403: Acute Inhalation Toxicity. [Link].

  • Fera. Daphnia sp., Acute Immobilisation Test. [Link].

  • Altogen Labs. Acute Inhalation Toxicity OECD 403. [Link].

  • OECD. Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. [Link].

  • IIVS.org. Skin Irritation Test (SIT, OECD 439). [Link].

  • SenzaGen. Skin irritation: OECD TG 439. [Link].

  • Microbe Notes. Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. [Link].

  • Bio-protocol. Microbial Mutagenicity Assay: Ames Test. [Link].

  • Toxicology IND Services. Acute Inhalation Toxicity OECD 403. [Link].

  • Overton. Test No. 403: Acute Inhalation Toxicity. [Link].

  • NCBI Bookshelf. Cell Viability Assays. [Link].

  • Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link].

  • Xenometrix. «In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method» according to OECD 439 TG. [Link].

  • Cheminfo.org. Cheminformatics tools. [Link].

  • OECD. Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. [Link].

  • Online cheminformatics. [Link].

  • Virtual Computational Chemistry Laboratory. On-line Software. [Link].

  • Evotec. Ames Test | Cyprotex ADME-Tox Solutions. [Link].

  • Neovarsity. A Curated List of Cheminformatics Software and Libraries. [Link].

  • The Ames Test. [Link].

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link].

  • Translational Informatics Division. Cheminformatics and Molecular Modeling. [Link].

  • ResearchGate. Cell Sensitivity Assays: The MTT Assay. [Link].

  • ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link].

  • Wikipedia. List of cheminformatics toolkits. [Link].

  • ChemAxon. Calculators & Predictors. [Link].

  • Chemicalize. Calculations - Instant Cheminformatics Solutions. [Link].

  • Ocular Irritection®. Eye Irritation Test OECD 496 - 100% animal free. [Link].

  • XCellR8. Regulatory Eye Irritation Test OECD TG 496. [Link].

  • PubMed. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model. [Link].

  • MDPI. Development of an Eye Irritation Test Method Using an In-House Fabrication of a Reconstructed Human Cornea-like Epithelium Model for Eye Hazard Identification. [Link].

  • ResearchGate. Software for the prediction of physicochemical properties. [Link].

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Mercapto-Imidazole Derivative

1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one is a substituted imidazole derivative featuring a reactive mercapto (-SH) group.[1] The imidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer and antimicrobial properties.[1][2][3][4] The presence of a nucleophilic mercapto group is of particular interest for its potential role in enzyme inhibition, often through interaction with metal cofactors in enzyme active sites.[1][5] Specifically, thiol-containing heterocycles are known inhibitors of tyrosinase, a key copper-containing enzyme in melanin synthesis, suggesting potential applications in studying hyperpigmentation.[1][6]

These application notes provide a comprehensive guide for researchers initiating studies with this compound (heretofore referred to as Compound X) in a cell culture setting. The protocols outlined below are designed to establish a foundational understanding of its solubility, cytotoxicity, and preliminary biological effects, enabling further mechanistic investigations. The causality behind each step is explained to empower researchers to adapt these protocols to their specific cell models and research questions.

Compound Characteristics

PropertyValueSource
IUPAC Name This compoundBenchChem[1]
Molecular Formula C₁₁H₁₂N₂OSBenchChem[1]
Molecular Weight 220.29 g/mol BenchChem[1]
Key Features Imidazole core, 2-ethylphenyl group, Mercapto (-SH) groupBenchChem[1]

Protocol 1: Preparation of Stock Solutions

Rationale: Establishing a reliable, concentrated stock solution is the first critical step in any in vitro study. The choice of solvent is paramount and must be compatible with cell culture at its final working dilution. Dimethyl sulfoxide (DMSO) is the most common solvent for novel compounds due to its broad solubilizing power and relatively low toxicity at low concentrations (<0.5%). However, solvent toxicity must always be empirically determined for the specific cell line in use.

Materials:

  • This compound (Compound X)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Weighing: Carefully weigh out a precise amount of Compound X (e.g., 5 mg) in a sterile microcentrifuge tube.

  • Solubilization: Add the appropriate volume of DMSO to achieve a high-concentration stock, for example, 10 mM or 20 mM.

    • Calculation Example for 10 mM stock:

      • Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))

      • Volume (L) = 0.005 g / (220.29 g/mol * 0.010 mol/L) = 0.00227 L = 2.27 mL

  • Mixing: Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if dissolution is slow.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh sterile tube. This is crucial for preventing contamination in long-term experiments.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation. Store aliquots at -20°C or -80°C, protected from light.

Experimental Workflow for Characterizing a Novel Compound

The following diagram outlines a logical workflow for the initial characterization of Compound X in a new cell model.

G cluster_prep Phase 1: Preparation & QC cluster_cyto Phase 2: Cytotoxicity Screening prep_stock Prepare 10-20 mM Stock in DMSO sol_test Solubility Test in Media prep_stock->sol_test vehicle_control Vehicle Toxicity Assay (DMSO concentration curve) sol_test->vehicle_control dose_response Dose-Response Assay (e.g., MTT, 24-72h) vehicle_control->dose_response Determine Max DMSO % calc_ic50 Calculate IC50/CC50 dose_response->calc_ic50 assays Downstream Assays (e.g., Western Blot, Apoptosis Assay) Use concentrations ≤ IC50 calc_ic50->assays Select Sub-toxic Concentrations

Caption: Initial workflow for in vitro evaluation of Compound X.

Protocol 2: Determining Maximum Tolerated Vehicle Concentration

Rationale: Before assessing the toxicity of Compound X, it is essential to determine the highest concentration of the vehicle (DMSO) that does not, by itself, affect cell viability.[7] This ensures that any observed effects can be attributed to the compound, not the solvent.

Procedure:

  • Cell Seeding: Seed your chosen cell line into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7][8]

  • Prepare Dilutions: Prepare serial dilutions of DMSO in complete cell culture medium to match the concentrations that will be used for the compound dilutions (e.g., 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a media-only control).

  • Treatment: Replace the medium in the wells with the DMSO dilutions.

  • Incubation: Incubate for the longest duration planned for your compound experiments (e.g., 72 hours).

  • Viability Assay: Perform a cell viability assay, such as the MTT assay described in Protocol 3.

  • Analysis: Determine the highest concentration of DMSO that does not significantly reduce cell viability compared to the media-only control. This concentration should be used as the final vehicle concentration in all subsequent experiments.

Protocol 3: Cell Viability and Cytotoxicity Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.[8] This assay is a robust and widely used first step to determine the concentration-dependent effect of a novel compound on cell proliferation and survival.[7]

Materials:

  • Cells seeded in a 96-well plate

  • Compound X stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or other formazan solubilizing agent

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight as described previously.[7]

  • Compound Treatment:

    • Prepare 2x serial dilutions of Compound X in complete culture medium. For an initial screen, a wide concentration range is recommended (e.g., 100 µM, 50 µM, 25 µM... down to low nM).

    • Include a "vehicle control" well containing the same final concentration of DMSO as the treated wells and a "no treatment" control with media alone.[7][8]

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

  • Incubation: Incubate the plate for desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO₂.[7]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[7][8]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker.[7][8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance readings of treated wells to the vehicle control wells (set to 100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the half-maximal inhibitory concentration (IC₅₀) or cytotoxic concentration (CC₅₀).

Interpreting Results and Next Steps

The IC₅₀ value obtained from the cytotoxicity assay is a critical parameter for designing subsequent mechanistic experiments. Future assays should utilize concentrations at or below the IC₅₀ to distinguish specific biological effects from general toxicity.

Potential Downstream Assays:

  • Western Blotting: To investigate the compound's effect on specific signaling pathways.[7]

  • Apoptosis Assays: Using techniques like Annexin V/PI staining to determine if cell death occurs via apoptosis or necrosis.

  • Cell Cycle Analysis: To assess if the compound causes arrest at a specific phase of the cell cycle.

  • Tyrosinase Activity Assay: Given the compound's structure, a cell-free or cell-based tyrosinase activity assay could directly test the hypothesis of enzyme inhibition.[6]

Potential Signaling Pathway Involvement

Based on the known activities of mercapto-imidazole derivatives, Compound X could potentially interfere with pathways dependent on metal ions or redox balance. For example, inhibition of copper-dependent tyrosinase would directly impact the melanin synthesis pathway.

G Tyrosine L-Tyrosine Tyrosinase Tyrosinase (Copper-dependent) Tyrosine->Tyrosinase DOPA L-DOPA DOPA->Tyrosinase Dopaquinone Dopaquinone Melanin Eumelanin (Brown/Black Pigment) Dopaquinone->Melanin Multiple Steps Tyrosinase->DOPA Tyrosinase->Dopaquinone CompoundX Compound X (Mercapto-imidazole) CompoundX->Tyrosinase Inhibition (Potential Mechanism)

Caption: Hypothesized inhibition of the melanogenesis pathway by Compound X.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High variability in viability assays 1. Inconsistent cell seeding.2. Edge effects in the 96-well plate.3. Compound precipitation in media.1. Ensure a single-cell suspension before seeding; practice pipetting technique.2. Avoid using the outermost wells of the plate.3. Visually inspect media after adding the compound; perform a solubility test in media prior to the experiment.[7]
No dose-dependent effect observed 1. Compound is not active in the tested concentration range.2. Compound has precipitated at higher concentrations.3. On-target effect is saturated at lower concentrations.1. Test a higher concentration range.2. Check solubility and consider a different solvent or lower stock concentration.3. Expand the lower end of the concentration range to better define the curve.[7]
Vehicle control shows high toxicity 1. DMSO concentration is too high for the cell line.2. Cell line is particularly sensitive to the solvent.1. Re-run the vehicle toxicity curve; ensure the final DMSO concentration is below the toxic threshold (typically <0.5%).2. Consider an alternative solvent like ethanol, though this is less common.

References

  • Investigating and Mitigating Off-Target Effects of Novel Compounds in Cell Culture. BenchChem Technical Support Center.
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. BenchChem.
  • This compound. BenchChem.
  • Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors: An In Silico, In Vitro, and In Vivo Exploration.
  • Anti-Browning Effect of 2-Mercaptobenzo[d]imidazole Analogs with Antioxidant Activity on Freshly-Cut Apple Slices and Their Highly Potent Tyrosinase Inhibitory Activity. MDPI.
  • Decoding Cancer Cell Behavior: Imidazole Derivatives and 3D Culture Insights. BenchChem.
  • Efficient synthesis of new 1′H-[1,2′-biimidazol]-5(4H)-one derivatives as antibacterial and antifungal agents with characterization, molecular docking, MD simulation, DFT analysis and in vitro bioactivity.
  • Synthesis and in vitro characterization of N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8- tetrahydronaphthalen-1-yl]methanesulfonamide and its enantiomers: a novel selective alpha 1A receptor agonist. PubMed.
  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl).
  • Ethyl 1-phenyl-2-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole-5-carboxylate.

Sources

Application Note & Protocol: High-Throughput Screening with 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one in high-throughput screening (HTS) campaigns. We delve into the chemical attributes of this molecule, particularly the strategic importance of its mercapto-imidazole scaffold, a privileged structure in medicinal chemistry.[1][2][3] This guide offers detailed, field-proven protocols for both biochemical and cell-based HTS assays, focusing on the identification of novel modulators of metalloenzymes, a target class for which this compound shows significant potential. The methodologies outlined herein are designed to be robust and self-validating, ensuring high-quality data generation for accelerated drug discovery.[4][5]

Introduction: The Scientific Rationale

This compound (CAS: 186822-57-1) is a substituted imidazole derivative with a molecular formula of C₁₁H₁₂N₂OS and a molecular weight of 220.29 g/mol .[6] The imidazole ring system is a cornerstone in medicinal chemistry, appearing in numerous biologically active molecules due to its unique electronic properties and ability to participate in hydrogen bonding with biological targets like enzymes and receptors.[1][2][3]

The key to the therapeutic potential of this specific molecule lies in its 2-mercapto group (-SH). This functional group is a potent nucleophile and can engage in strong interactions with metal ions, such as copper, zinc, or iron, which are often found in the active sites of metalloenzymes.[6] Thiol-containing heterocyclic compounds are known inhibitors of enzymes like tyrosinase, a copper-containing enzyme crucial for melanin production.[6] This inhibitory mechanism often involves the coordination of the sulfur atom to the metal cofactor, disrupting the enzyme's catalytic activity. Consequently, this compound is a compelling candidate for screening against a wide array of metalloenzymes implicated in various diseases.

This application note will, therefore, use a hypothetical metalloenzyme, "Metalloenzyme X," as a target to illustrate the development of a robust HTS campaign.

Overview of the High-Throughput Screening Workflow

A successful HTS campaign is a multi-step process designed to identify and validate "hits" from a large compound library.[4][7] The workflow is meticulously designed to minimize false positives and negatives while maximizing efficiency and data reproducibility.[5][8]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Confirmation & Follow-up AssayDev Assay Development (Biochemical or Cell-Based) AssayVal Assay Validation (Z', S/B, CV) AssayDev->AssayVal Optimization PrimaryScreen Primary HTS (Single Concentration) AssayVal->PrimaryScreen Proceed to HTS HitID Hit Identification (Activity Threshold) PrimaryScreen->HitID Data Analysis HitConfirm Hit Confirmation (Fresh Compound) HitID->HitConfirm Advance Hits DoseResponse Dose-Response Analysis (IC50/EC50 Determination) HitConfirm->DoseResponse Potency SecondaryAssay Secondary & Orthogonal Assays DoseResponse->SecondaryAssay Selectivity & Mechanism

Caption: A generalized workflow for a high-throughput screening campaign.

Protocol 1: Biochemical HTS Assay for Metalloenzyme X Inhibition

This protocol describes a fluorescence-based assay to identify inhibitors of a hypothetical metalloenzyme, "Metalloenzyme X". The assay relies on a fluorogenic substrate that becomes fluorescent upon cleavage by the enzyme.

Assay Principle

Metalloenzyme X catalyzes the conversion of a non-fluorescent substrate to a highly fluorescent product. Inhibitors of the enzyme will prevent this conversion, resulting in a decrease in the fluorescence signal. This "mix-and-read" format is highly amenable to automation and high-throughput screening.[9][10]

Materials and Reagents
  • Metalloenzyme X: Purified recombinant enzyme.

  • Fluorogenic Substrate: Specific for Metalloenzyme X.

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20.

  • This compound: In DMSO.

  • Positive Control: A known inhibitor of Metalloenzyme X.

  • Negative Control: DMSO.

  • Microplates: 384-well, black, low-volume plates.[7]

  • Plate Reader: Capable of fluorescence intensity detection.

Step-by-Step Protocol
  • Compound Plating:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of the compound stock solution into the appropriate wells of a 384-well assay plate for a final assay concentration of 10 µM.

    • Dispense 50 nL of DMSO into the negative control wells and 50 nL of the positive control into the positive control wells.

  • Enzyme Addition:

    • Prepare a working solution of Metalloenzyme X in assay buffer.

    • Dispense 10 µL of the enzyme solution into each well of the assay plate.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition and Signal Detection:

    • Prepare a working solution of the fluorogenic substrate in assay buffer.

    • Dispense 10 µL of the substrate solution into each well to initiate the enzymatic reaction. The final assay volume is 20 µL.

    • Immediately transfer the plate to a fluorescence plate reader and measure the kinetic or endpoint fluorescence signal (e.g., Excitation/Emission wavelengths specific to the fluorophore).

Data Analysis and Quality Control

The quality of the HTS assay is determined by statistical parameters that assess its robustness and ability to identify true hits.[4][5]

  • Z'-factor: A measure of assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

    • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Signal-to-Background (S/B) Ratio: The ratio of the mean signal of the negative control to the mean signal of the positive control.

  • Coefficient of Variation (%CV): A measure of the variability of the data.

ParameterAcceptance CriteriaHypothetical Data
Z'-factor > 0.50.78
S/B Ratio > 512
%CV (Controls) < 10%4.5%

Hit Identification: Compounds that exhibit an inhibition of Metalloenzyme X activity greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered primary hits.

Protocol 2: Cell-Based HTS Assay for Cytotoxicity

It is crucial to determine if the inhibitory activity observed in the biochemical assay is due to specific enzyme inhibition or a result of general cytotoxicity.[11][12] This protocol describes a cell-based assay to assess the cytotoxicity of this compound.

Assay Principle

This assay utilizes a reagent such as resazurin or an ATP-based luminescent assay (e.g., CellTiter-Glo®) to measure cell viability.[11] Viable, metabolically active cells reduce resazurin to the fluorescent resorufin or maintain high levels of ATP. A decrease in signal indicates cytotoxicity.

Materials and Reagents
  • Cell Line: A relevant human cell line (e.g., HEK293).

  • Cell Culture Medium: e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • This compound: In DMSO.

  • Positive Control: A known cytotoxic agent (e.g., staurosporine).

  • Negative Control: DMSO.

  • Cell Viability Reagent: e.g., Resazurin or CellTiter-Glo®.

  • Microplates: 384-well, clear-bottom, tissue culture-treated plates.[11]

  • Plate Reader: Capable of fluorescence or luminescence detection.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 384-well plates at an optimized density (e.g., 5,000 cells/well) in 40 µL of culture medium.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Addition:

    • Perform a serial dilution of this compound in culture medium.

    • Add 10 µL of the diluted compound to the cells.

    • Incubate for an additional 24-48 hours.

  • Signal Detection:

    • Add 10 µL of the cell viability reagent to each well.

    • Incubate according to the manufacturer's instructions.

    • Measure the fluorescence or luminescence signal using a plate reader.

Hit Confirmation and Dose-Response Analysis

Primary hits should be subjected to further validation to confirm their activity and determine their potency.[13]

Hit_Confirmation PrimaryHit Primary Hit Identified FreshCompound Re-test with Fresh Compound PrimaryHit->FreshCompound DoseResponse Generate 10-point Dose-Response Curve FreshCompound->DoseResponse IC50 Calculate IC50 Value DoseResponse->IC50

Caption: Workflow for hit confirmation and potency determination.

Protocol
  • Source Fresh Compound: Obtain a fresh, powdered sample of the hit compound to rule out degradation or contamination of the original library sample.

  • Dose-Response Curve:

    • Prepare a 10-point serial dilution of the fresh compound.

    • Perform the primary biochemical assay with this dilution series.

    • Plot the percent inhibition against the logarithm of the compound concentration. .

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).

Hit CompoundPrimary Screen Inhibition (%)Confirmed ActivityIC₅₀ (µM)Cytotoxicity CC₅₀ (µM)
This compound 65Yes2.5> 50
Control Compound A72Yes0.81.2
Control Compound B55No (Artifact)-> 50

Conclusion and Future Directions

This compound represents a promising starting point for hit-finding endeavors, particularly for metalloenzyme targets. Its mercapto-imidazole core provides a chemically tractable scaffold for further optimization through medicinal chemistry. The protocols detailed in this application note provide a robust framework for initiating an HTS campaign. Confirmed hits should be advanced to secondary and orthogonal assays to elucidate their mechanism of action, determine selectivity, and assess their potential as lead compounds for drug development.

References

  • MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. Available from: [Link]

  • Creative Bioarray. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Available from: [Link]

  • Gerlach, D. et al. A Protocol for a High-Throughput Multiplex Cell Viability Assay. PubMed. Available from: [Link]

  • Anticancer Research. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Available from: [Link]

  • ResearchGate. Cell-Based Assays for High-Throughput Screening: Methods and Protocols. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Imidazole Derivatives in Modern Drug Discovery. Available from: [Link]

  • Simeonov, A. et al. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. Available from: [Link]

  • Wikipedia. High-throughput screening. Available from: [Link]

  • National Center for Biotechnology Information. HTS Assay Validation - Assay Guidance Manual. Available from: [Link]

  • ResearchGate. Cell-Based Assays for High-Throughput Screening. Available from: [Link]

  • ResearchGate. High-throughput screening assays for the identification of chemical probes. Available from: [Link]

  • National Center for Biotechnology Information. In Vitro Cell Based Assays - Assay Guidance Manual. Available from: [Link]

  • BMG LABTECH. High-throughput screening (HTS). Available from: [Link]

  • Patsnap Synapse. How Are Biochemical Assays Used in High-Throughput Screening?. Available from: [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual. Available from: [Link]

  • YouTube. Cell-based and biochemical high-throughput screening in 1536-well plates. Available from: [Link]

  • Google Patents. Mercapto-imidazole derivatives, their preparation, mercapto-imidazole derivatives for the treatment of inflammatory diseases and their pharmaceutical compositions.
  • Maeda, S. et al. Syntheses of 2-mercapto-4-substituted imidazole derivatives with antiinflammatory properties. PubMed. Available from: [Link]

  • Preprints.org. Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Available from: [Link]

  • ResearchGate. Imidazole-based drugs and drug discovery: Present and future perspectives. Available from: [Link]

  • Meyer, M. D. et al. Synthesis and in vitro characterization of N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8- tetrahydronaphthalen-1-yl]methanesulfonamide and its enantiomers: a novel selective alpha 1A receptor agonist. PubMed. Available from: [Link]

  • ResearchGate. Efficient synthesis of new 1′H-[1,2′-biimidazol]-5(4H)-one derivatives as antibacterial and antifungal agents with characterization, molecular docking, MD simulation, DFT analysis and in vitro bioactivity. Available from: [Link]

  • Avram, S. et al. Design, Synthesis and Biological Activity Evaluation of S-Substituted 1 H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer. PubMed. Available from: [Link]

  • Touret, F. et al. A fluorescence-based high throughput-screening assay for the SARS-CoV RNA synthesis complex. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. A protocol for high-throughput screening for small chemicals promoting macrophage-mediated tumor cell phagocytosis in mice. Available from: [Link]

  • Nawaz, Z. et al. Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. PubMed Central. Available from: [Link]

  • Kumar, V. et al. Target-based drug discovery: Applications of fluorescence techniques in high throughput and fragment-based screening. National Institutes of Health. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). Available from: [Link]

Sources

Analytical methods for quantifying 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Analytical Methods for Quantifying 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one in Biological Samples

For: Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and validation of a robust bioanalytical method for the quantification of this compound in biological matrices, primarily human plasma. Due to the novelty of this analyte, this guide emphasizes a first-principles approach, grounded in established best practices for liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will explore critical aspects of method development, including the selection of an appropriate internal standard, optimization of sample preparation to mitigate matrix effects, and the fine-tuning of chromatographic and mass spectrometric parameters. The subsequent validation protocol is designed to meet the stringent requirements of international regulatory bodies, ensuring data integrity for pharmacokinetic and toxicokinetic studies.

Introduction: The Analytical Imperative

This compound is a heterocyclic compound containing a thione group. The accurate quantification of such novel chemical entities in biological fluids is a cornerstone of drug discovery and development. It provides essential data for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The inherent reactivity of the mercapto (thiol) group and the potential for thione-thiol tautomerism present unique challenges for bioanalysis, necessitating careful consideration of sample handling and stability.[1][2] This guide provides a systematic approach to developing a selective, sensitive, and reproducible LC-MS/MS method suitable for regulatory submission.

Foundational Strategy: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its superior sensitivity and selectivity.[3] This technique physically separates the analyte from matrix components via HPLC or UHPLC, followed by highly specific detection based on the analyte's mass-to-charge ratio (m/z) and its fragmentation pattern.[3]

The Role of the Internal Standard (IS)

An appropriate internal standard is critical for correcting for variability during sample processing and analysis.[4] The ideal IS is a stable, isotopically labeled version of the analyte (e.g., ¹³C₃, ¹⁵N₂-labeled this compound). When a stable isotope-labeled IS is unavailable, a structural analog with similar physicochemical properties should be chosen. For this analyte, a potential analog could be 1-(2-methylphenyl)-2-mercapto-1H-imidazol-5(4H)-one.

Method Development Workflow

The development of a reliable bioanalytical method is an iterative process of optimization.

Method_Development_Workflow cluster_0 Phase 1: Analyte & IS Characterization cluster_1 Phase 2: Chromatography cluster_2 Phase 3: Sample Preparation A Analyte & IS Infusion for MS Tuning B Selection of Precursor/Product Ions (MRM) A->B Optimize cone voltage & collision energy C Column & Mobile Phase Screening B->C Develop LC method D Gradient Optimization C->D Achieve peak shape & retention E Evaluate Protein Precipitation (PPT) D->E Test with extracted samples H Select method based on recovery & matrix effect E->H F Evaluate Liquid-Liquid Extraction (LLE) F->H G Evaluate Solid-Phase Extraction (SPE) G->H I Proceed to Validation H->I Finalize Method

Caption: Iterative workflow for LC-MS/MS method development.

Mass Spectrometry Optimization

The initial step involves direct infusion of the analyte and internal standard solutions into the mass spectrometer to determine the optimal ionization and fragmentation parameters.

Protocol 1: Mass Spectrometer Tuning

  • Prepare individual stock solutions of this compound and the selected IS in methanol at 1 mg/mL.

  • Further dilute to a working concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infuse the working solution into the mass spectrometer using a syringe pump.

  • Acquire full scan mass spectra in both positive and negative electrospray ionization (ESI) modes to identify the precursor ion (e.g., [M+H]⁺ or [M-H]⁻).

  • Select the most intense precursor ion and perform product ion scans to identify characteristic fragment ions.

  • Optimize cone voltage/declustering potential for the precursor ion and collision energy for each product ion to maximize signal intensity.

  • Select the most stable and intense precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM).

Table 1: Hypothetical MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV)
Analyte To be determined To be determined 100 Optimized Optimized

| Internal Standard | To be determined | To be determined | 100 | Optimized | Optimized |

Chromatographic Separation

The goal is to achieve a sharp, symmetrical peak for the analyte, well-separated from endogenous matrix components to minimize ion suppression or enhancement.[5][6][7]

Protocol 2: Chromatographic Method Development

  • Column Selection: Start with a C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm) as it is a versatile choice for small molecules.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid (promotes protonation for positive ESI).

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient Elution: Develop a gradient to elute the analyte with a suitable retention time (typically 2-5 minutes). A starting point could be a linear gradient from 5% to 95% Mobile Phase B over 5 minutes.[8][9][10]

  • Flow Rate & Temperature: Use a flow rate appropriate for the column diameter (e.g., 0.4-0.5 mL/min for a 2.1 mm ID column). Maintain the column at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

  • Injection Volume: Typically 5-10 µL.

Sample Preparation: The Key to Cleanliness and Recovery

The objective of sample preparation is to remove proteins and other interfering substances from the biological matrix while efficiently extracting the analyte.[11][12] The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[13]

Protocol 3a: Protein Precipitation (PPT)

PPT is a simple and fast method, but may result in less clean extracts.[13][14]

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.[14]

  • Centrifuge at >10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Inject into the LC-MS/MS system.

Protocol 3b: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner sample by partitioning the analyte into an immiscible organic solvent.[15]

  • Pipette 100 µL of plasma sample into a glass tube.

  • Add the internal standard.

  • Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate to dryness under nitrogen.

  • Reconstitute and inject as described in the PPT protocol.

Protocol 3c: Solid-Phase Extraction (SPE)

SPE can provide the cleanest extracts and allows for analyte concentration.[16][17][18] A mixed-mode cation exchange polymer-based sorbent could be effective for this analyte.

  • Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.

  • Load: Load the pre-treated plasma sample (e.g., 100 µL plasma diluted with 100 µL of 4% phosphoric acid in water).

  • Wash: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.

  • Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate & Reconstitute: Proceed as with the other methods.

Bioanalytical Method Validation

Once the method is developed, it must be validated according to regulatory guidelines, such as the ICH M10 guideline.[19][20][21][22] Validation demonstrates that the method is suitable for its intended purpose.

Validation_Parameters cluster_details Validation Bioanalytical Method Validation (ICH M10) Selectivity Calibration Curve & LLOQ Accuracy & Precision Recovery & Matrix Effect Stability Selectivity_Detail No interference at analyte/IS retention times Validation:p1->Selectivity_Detail LLOQ_Detail Lowest standard on the curve with acceptable precision and accuracy Validation:p2->LLOQ_Detail Accuracy_Detail Closeness to true value (%RE) Validation:p3->Accuracy_Detail Precision_Detail Repeatability (%CV) Validation:p3->Precision_Detail Matrix_Effect_Detail Ion suppression/enhancement assessment Validation:p4->Matrix_Effect_Detail Stability_Detail Analyte stability under various conditions Validation:p5->Stability_Detail

Caption: Key parameters for bioanalytical method validation.

Table 2: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterPurposeKey ExperimentsAcceptance Criteria (Typical)
Selectivity Ensure endogenous matrix components do not interfere.Analyze at least 6 blank matrix lots.Response in blank matrix should be <20% of LLOQ response.
Calibration Curve Define the relationship between concentration and response.Analyze a blank, zero standard, and 6-8 non-zero standards.R² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantitation (LLOQ) Define the lowest reliable measurement.Lowest point on the calibration curve.Signal-to-noise > 5; Accuracy within ±20%; Precision ≤20%.
Accuracy & Precision Determine closeness to nominal value and repeatability.Analyze Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations in 3 separate runs.Mean accuracy within ±15% of nominal. Precision (%CV) ≤15%.
Matrix Effect Assess the impact of the matrix on ionization.[5][23]Compare analyte response in post-extraction spiked matrix vs. neat solution.IS-normalized matrix factor CV ≤15% across lots.
Recovery Measure the efficiency of the extraction process.Compare analyte response in pre-extraction spiked matrix vs. post-extraction spiked matrix.Should be consistent, precise, and reproducible.
Stability Ensure analyte integrity during sample lifecycle.[24][25]Freeze-thaw, short-term (bench-top), long-term, and stock solution stability.Mean concentration of stability samples within ±15% of nominal concentration.

Conclusion and Recommendations

This application note outlines a comprehensive and scientifically rigorous framework for developing and validating an LC-MS/MS method for the novel compound this compound in biological samples. The initial focus should be on a thorough evaluation of sample preparation techniques, with Solid-Phase Extraction being the recommended starting point for achieving the cleanest extracts necessary for high-sensitivity assays. Given the thione moiety, a critical aspect of the validation will be a rigorous assessment of analyte stability in the biological matrix under various storage and handling conditions.[1][2] Adherence to the principles and protocols described herein, in conjunction with the ICH M10 guidelines, will ensure the generation of high-quality, reliable data to support critical decisions in drug development programs.

References

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

  • Li, W., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health (NIH). Retrieved from [Link]

  • Zhang, J., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). Retrieved from [Link]

  • European Medicines Agency. (2022). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Lagerwerf, F. M., et al. (2000). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Retrieved from [Link]

  • The Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Abdel-Rehim, M. (2011). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. National Institutes of Health (NIH). Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of drugs in human plasma by in-tube solid-phase microextraction coupled to liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • MDPI. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. Retrieved from [Link]

  • Emery Pharma. (2024). BioAnalysis: Mastering Sample Preparation Techniques to Elevate Your Bioanalytical Assays #lcms. YouTube. Retrieved from [Link]

  • ResearchGate. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Retrieved from [Link]

  • PubMed. (2016). Online Solid Phase Extraction and Liquid Chromatography-Mass Spectrometric Determination of Nucleoside Drugs in Plasma. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Is Protein Precipitation?. YouTube. Retrieved from [Link]

  • Thompson Instrument Company. (2020). Protein Precipitation (UPDATED). YouTube. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Retrieved from [Link]

  • Norlab. (n.d.). Supported Liquid Extraction (SLE). Retrieved from [Link]

  • ResearchGate. (n.d.). Fast and simple procedure for liquid-liquid extraction of 136 analytes from different drug classes for development of a liquid chromatographic-tandem mass spectrometric quantification method in human blood plasma. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (2020). Protein Precipitation - Types, Methods, Principle, Advantages and Disadvantages. YouTube. Retrieved from [Link]

  • U.S. Patent. (n.d.). LCMS Method Details.
  • Waters Corporation. (2018). LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Peptide Level Sample Clean-up. YouTube. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • PubMed. (2012). Recent Advances in Liquid Microextraction Techniques Coupled With MS for Determination of Small-Molecule Drugs in Biological Samples. Retrieved from [Link]

  • ScienceDirect. (n.d.). Determination Of 76 Pharmaceutical Drugs By Liquid Chromatography–Tandem Mass Spectrometry In Slaughterhouse Wastewater. Retrieved from [Link]

  • PubMed. (2013). Aging of biological matrices and its effect on bioanalytical method performance. Retrieved from [Link]

  • WUR eDepot. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Updated Review on LC-MS. Retrieved from [https://www.rjpbcs.com/pdf/2014_5(1)/[12].pdf]([Link]12].pdf)

  • U.S. Environmental Protection Agency. (2022). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Retrieved from [Link]

  • MDPI. (2021). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from [Link]

  • PubMed. (1983). Pharmacokinetic Pilot Study With Imidazole 2-hydroxybenzoate Using New Analytical Methods. Retrieved from [Link]

  • PubMed. (2019). Synthesis and biological evaluation of 1,2,4-triazolidine-3-thiones as potent acetylcholinesterase inhibitors: in vitro and in silico analysis through kinetics, chemoinformatics and computational approaches. Retrieved from [Link]

  • MDPI. (2021). Determination of Imidazole Dipeptides and Related Amino Acids in Natural Seafoods by Liquid Chromatography–Tandem Mass Spectrometry Using a Pre-Column Derivatization Reagent. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Formaldehyde. Retrieved from [Link]

  • PubMed. (2018). Stability of synthetic cathinones in blood and urine. Retrieved from [Link]

  • St. John's University & College of St. Benedict. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]

  • Sci-Hub. (n.d.). Syntheses of 2-mercapto-4-substituted imidazole derivatives with antiinflammatory properties. Retrieved from [Link]

Sources

Application Notes and Protocols for Radiolabeling 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one with Technetium-99m for Preclinical SPECT Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the radiolabeling of 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one, a novel small molecule with potential applications in molecular imaging. The protocol details a robust method for labeling this thiol-containing compound with Technetium-99m (⁹⁹ᵐTc) for Single Photon Emission Computed Tomography (SPECT) imaging. SPECT is a widely accessible and highly sensitive imaging modality, and ⁹⁹ᵐTc is the most commonly used radionuclide in nuclear medicine due to its ideal physical and chemical properties.[1][2] This guide is intended for researchers, scientists, and drug development professionals engaged in the development of novel radiopharmaceuticals. The protocols herein cover precursor synthesis, conjugation with a bifunctional chelator, radiolabeling with ⁹⁹ᵐTc, and subsequent in vitro and in vivo characterization to validate the resulting imaging agent.

Introduction and Rationale

This compound is a substituted imidazole derivative featuring a reactive mercapto (-SH) group.[3] The imidazole scaffold is a privileged structure in medicinal chemistry, and the presence of the thiol group offers a prime site for conjugation and radiolabeling.[3][4] The development of radiolabeled small molecules is critical for non-invasively studying biological processes, diagnosing diseases, and developing new therapeutics.[5]

This application note focuses on a labeling strategy for SPECT imaging, a powerful technique for preclinical research.[6] We will employ a bifunctional chelator approach, which involves covalently attaching a chelating molecule to our compound of interest. This chelator will then firmly bind to the metallic radionuclide, ⁹⁹ᵐTc. This method is favored for its stability and the mild conditions required for the radiolabeling step, which helps to preserve the biological activity of the parent molecule.

The choice of ⁹⁹ᵐTc is predicated on its favorable characteristics, including a 6-hour half-life, which is sufficient for imaging studies while minimizing the radiation dose to the subject, and its emission of a 140 keV gamma photon, ideal for detection by SPECT cameras.[2]

Synthesis of the Precursor Molecule

The target molecule, this compound, serves as the precursor for our radiolabeled imaging agent. While several synthetic routes for imidazole derivatives exist, a common approach involves the cyclization of appropriate starting materials.[7][8][9][10]

A plausible synthesis can be achieved through the reaction of 2-ethylphenyl isothiocyanate with an amino acid ester, followed by cyclization. Alternatively, the cyclization of a thiosemicarbazide with ethyl chloroacetate in the presence of a base like fused sodium acetate can be employed.[3] For the purposes of this guide, we will assume the availability of the precursor from a commercial source or via a custom synthesis.

Key Properties of this compound:

PropertyValue
CAS Number 186822-57-1
Molecular Formula C₁₁H₁₂N₂OS
Molecular Weight 220.29 g/mol

Source: Benchchem[3]

It is imperative to confirm the identity and purity of the precursor using standard analytical techniques such as NMR, mass spectrometry, and HPLC before proceeding with conjugation.

Conjugation with a Bifunctional Chelator

To label our precursor with ⁹⁹ᵐTc, we first need to attach a bifunctional chelator. The thiol group on the imidazole ring is an excellent nucleophile, but direct labeling can sometimes lead to unstable complexes. A more robust strategy is to use the thiol group as a reactive handle to attach a chelator designed for stable coordination of ⁹⁹ᵐTc. For this purpose, we will use a maleimide-functionalized chelator, which reacts specifically with the thiol group under mild conditions. A suitable chelator is a derivative of N,N'-bis(2-methyl-2-mercaptopropyl)ethylenediamine (DADT).[11][12]

Workflow for Chelator Conjugation

Precursor 1-(2-Ethylphenyl)-2-mercapto- 1H-imidazol-5(4H)-one Conjugation Conjugation Precursor->Conjugation Chelator Maleimide-DADT Chelator Chelator->Conjugation Conjugated_Precursor Chelator-Conjugated Precursor Purification HPLC Purification Characterization Mass Spec & NMR Purification->Characterization Characterization->Conjugated_Precursor Verify Structure & Purity Conjugation->Purification Reaction in buffer (pH 7.0-7.5)

Caption: Workflow for conjugating the precursor molecule with a maleimide-functionalized chelator.

Protocol 3.1: Conjugation of Maleimide-DADT to the Precursor
  • Dissolve the Precursor: Dissolve this compound in a suitable organic solvent (e.g., DMF or DMSO) to a final concentration of 10 mg/mL.

  • Prepare Reaction Buffer: Prepare a phosphate buffer (50 mM, pH 7.2) containing 1 mM EDTA.

  • Set up the Reaction: In a clean reaction vial, add a 1.2 molar excess of the maleimide-DADT chelator dissolved in a small amount of DMSO. Add the dissolved precursor to the reaction vial. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Allow the reaction to proceed at room temperature for 2 hours with gentle stirring.

  • Purification: Purify the resulting chelator-conjugated precursor by reverse-phase HPLC. A C18 column with a gradient of water (containing 0.1% TFA) and acetonitrile is typically effective.

  • Characterization: Confirm the identity of the purified product by mass spectrometry (to verify the addition of the chelator) and NMR.

  • Lyophilization and Storage: Lyophilize the purified product and store it at -20°C under an inert atmosphere (e.g., argon or nitrogen) until use.

Radiolabeling with Technetium-99m

The chelator-conjugated precursor can now be radiolabeled with ⁹⁹ᵐTc. The labeling process involves the reduction of ⁹⁹ᵐTc-pertechnetate (TcO₄⁻), obtained from a ⁹⁹Mo/⁹⁹ᵐTc generator, to a lower oxidation state that allows it to be chelated by the DADT moiety. Stannous chloride (SnCl₂) is a commonly used reducing agent for this purpose.

Workflow for ⁹⁹ᵐTc Labeling

Conjugated_Precursor Lyophilized Chelator- Conjugated Precursor Labeling Labeling Conjugated_Precursor->Labeling TcO4 ⁹⁹ᵐTcO₄⁻ (from generator) TcO4->Labeling Reducing_Agent Stannous Chloride (SnCl₂) Reducing_Agent->Labeling Labeled_Compound ⁹⁹ᵐTc-Labeled Compound QC Radiochemical Purity (RCP) Analysis (TLC/HPLC) QC->Labeled_Compound RCP > 95% Labeling->QC Incubate at room temp (15-30 min)

Caption: Workflow for the radiolabeling of the chelator-conjugated precursor with Technetium-99m.

Protocol 4.1: Preparation of a Lyophilized Kit

For reproducible and convenient labeling, it is advisable to prepare lyophilized kits containing the chelator-conjugated precursor and the reducing agent.

  • Prepare the Kit Solution: In a sterile vial, dissolve the chelator-conjugated precursor in nitrogen-purged water to a concentration of 1 mg/mL.

  • Add Stannous Chloride: Add a freshly prepared solution of stannous chloride in 0.01 M HCl to the vial. The final concentration of stannous chloride should be in the range of 10-50 µg per mg of precursor. This may require optimization.

  • Add Stabilizers (Optional): To improve the stability of the kit, a stabilizing agent such as ascorbic acid or gentisic acid can be added.[13]

  • Lyophilization: Freeze-dry the mixture under sterile conditions. The resulting lyophilized powder should be stored at -20°C.

Protocol 4.2: Radiolabeling Procedure
  • Elute the Generator: Elute the ⁹⁹Mo/⁹⁹ᵐTc generator with sterile saline to obtain a solution of sodium pertechnetate (Na⁹⁹ᵐTcO₄).

  • Reconstitute the Kit: Add a defined activity of the ⁹⁹ᵐTcO₄⁻ solution (e.g., 1-10 mCi or 37-370 MBq) in a small volume (0.5-1.0 mL) to the lyophilized kit vial.

  • Incubation: Gently swirl the vial and let it stand at room temperature for 20 minutes.

  • Quality Control: Determine the radiochemical purity (RCP) of the labeled product using thin-layer chromatography (TLC) or radio-HPLC.[14][15] For TLC, a common system is ITLC-SG strips with saline as the mobile phase (to determine free pertechnetate) and acetone (to determine hydrolyzed-reduced ⁹⁹ᵐTc). The labeled compound should remain at the origin in both systems. For radio-HPLC, a C18 column with a suitable gradient can resolve the labeled compound from impurities. The RCP should be >95% before use in biological studies.

In Vitro Characterization

Before proceeding to in vivo studies, it is crucial to characterize the properties of the ⁹⁹ᵐTc-labeled compound in vitro.

Protocol 5.1: Stability Studies
  • Serum Stability: Incubate the ⁹⁹ᵐTc-labeled compound in human or mouse serum at 37°C. At various time points (e.g., 1, 2, 4, and 24 hours), analyze aliquots by radio-HPLC to assess the stability and potential for protein binding.[16][17]

  • In Vitro Stability: Assess the stability of the labeled compound in saline and phosphate buffer at room temperature and 37°C over 24 hours.

Protocol 5.2: Cell Binding Assays

If the unlabeled precursor is known to bind to a specific cellular target (e.g., a receptor or enzyme), cell binding assays should be performed to ensure that the conjugation and labeling process has not compromised this activity.[18][19][20][21][22]

  • Cell Culture: Culture a cell line that expresses the target of interest to near confluence in appropriate multi-well plates.

  • Saturation Binding Assay: To determine the binding affinity (Kd) and receptor density (Bmax) of the ⁹⁹ᵐTc-labeled compound, incubate the cells with increasing concentrations of the radioligand. Non-specific binding is determined in the presence of a large excess of the unlabeled precursor.

  • Competitive Binding Assay: To determine the IC50 and Ki of the unlabeled precursor and the chelator-conjugated precursor, incubate the cells with a fixed concentration of the ⁹⁹ᵐTc-labeled compound and increasing concentrations of the non-radioactive competitor.

  • Data Analysis: After incubation, wash the cells to remove unbound radioactivity, lyse the cells, and measure the radioactivity in a gamma counter. Plot the data and analyze using appropriate software (e.g., GraphPad Prism) to calculate the binding parameters.

In Vivo Evaluation in Animal Models

In vivo studies are essential to determine the pharmacokinetic profile and imaging potential of the newly developed radiotracer. All animal experiments must be conducted in accordance with approved institutional animal care and use committee protocols.

Workflow for In Vivo Studies

Labeled_Compound ⁹⁹ᵐTc-Labeled Compound (>95% RCP) Injection Intravenous Injection (tail vein) Labeled_Compound->Injection Animal_Model Animal Model (e.g., healthy mice or disease model) Animal_Model->Injection Imaging SPECT/CT Imaging Injection->Imaging Image at multiple time points Biodistribution Ex Vivo Biodistribution Injection->Biodistribution Sacrifice at final time point

Caption: General workflow for the in vivo evaluation of the ⁹⁹ᵐTc-labeled imaging agent.

Protocol 6.1: Small Animal SPECT/CT Imaging
  • Animal Preparation: Anesthetize the animal (e.g., a healthy mouse) using isoflurane or another suitable anesthetic.

  • Radiotracer Administration: Administer a defined dose of the ⁹⁹ᵐTc-labeled compound (typically 100-300 µCi or 3.7-11.1 MBq) via intravenous injection (e.g., tail vein).[4][5]

  • Imaging: Place the animal in a preclinical SPECT/CT scanner. Acquire whole-body images at various time points post-injection (e.g., 30 minutes, 1, 2, 4, and 24 hours) to assess the dynamic distribution of the tracer. The CT scan provides anatomical co-registration.[1][4]

  • Image Analysis: Reconstruct the SPECT and CT images. Analyze the images to determine the uptake of the radiotracer in various organs and tissues over time.

Protocol 6.2: Ex Vivo Biodistribution
  • Tissue Collection: At the final imaging time point, euthanize the animal. Dissect major organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and brain).

  • Measurement of Radioactivity: Weigh each tissue sample and measure the radioactivity in a calibrated gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This provides quantitative data on the distribution of the radiotracer.

Data Interpretation and Conclusion

The data from the in vitro and in vivo studies will provide a comprehensive profile of the ⁹⁹ᵐTc-labeled this compound. Key parameters to evaluate include:

  • Radiochemical Purity and Stability: High RCP and stability are essential for a viable radiopharmaceutical.

  • Binding Affinity: The labeled compound should retain high affinity for its biological target.

  • Pharmacokinetics: The biodistribution data will reveal how the tracer is absorbed, distributed, metabolized, and excreted. Favorable pharmacokinetics often involve rapid clearance from non-target tissues and high uptake in the target tissue.

A successful imaging agent will demonstrate high and specific uptake in the tissue of interest with low background signal, providing clear and interpretable images.

References

  • Hayes, A. C. (n.d.). Effects of Multiple Factors on the Stability of New Technetium- 99m Labeled Radiopharmaceutical: MAG3, Cardiolite, and CardioTec. Journal of Nuclear Medicine Technology.
  • Chervu, L. R., Vallabhajosyula, B. D., Chun, S. B., & Mni, J. (1988). Stability studies of 99/sub m/ Technetium labeled radiopharmaceuticals. ETDEWEB.
  • Laksmi, A., Sriaguswarini, Karyadi, Sri Setyowati, Yunilda, & Widyastuti, W. (2013). Stability and preclinical tests of 99m Tc-EC radiopharmaceuticals for renal function imaging.
  • Liang, F. H., Virzi, F., & Hnatowich, D. J. (1987). The use of diaminodithiol for labeling small molecules with technetium-99m. PubMed.
  • Liang, F. H., Virzi, F., & Hnatowich, D. J. (1987). Use of diaminodithiol for labeling small molecules with technetium-99m. ETDEWEB.
  • Vučina, J., & Vukićević, N. (2001). Stabilization of Tc-99m radiopharmaceuticals by chemical additives.
  • IAEA. (n.d.). Technetium-99m Radiopharmaceuticals: Manufacture of Kits. IAEA.
  • Yuan, H. (n.d.). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Theranostics.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Wikipedia. (n.d.). Preclinical SPECT. Wikipedia.
  • Chelatec. (n.d.). In vitro binding Assays – Cell Based Assays.
  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Alfa Cytology.
  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Oncodesign Services.
  • Fritzberg, A. R., & Lewis, M. R. (1995). Imidazoles as well as thiolates in proteins bind technetium-99m. PubMed.
  • Meikle, S. R., Kench, P., Kassiou, M., & Banati, R. B. (2008).
  • Brust, P., van den Wildenberg, J., Meyer, J. F., & Steinbach, J. (2017). New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics. NIH.
  • Barmforth, A. D., Jones, A. G., & Costello, C. E. (1994).
  • Cherry, S. R., & Phelps, M. E. (2002). Small-Animal Molecular Imaging Methods. Journal of Nuclear Medicine.
  • Alberto, R. (n.d.). Labelling of Small Biomolecules Using Novel Technetium-99m Cores.
  • Aslani, G., & Etyemez, S. (n.d.). HPLC investigation of the radiochemical purity of 99mTc-MIBI.
  • Wang, M., & Luyt, L. G. (2018). Quantitative SPECT imaging and biodistribution point to molecular weight independent tumor uptake for some long-circulating polymer nanocarriers. RSC Publishing.
  • Meikle, S. R., Kench, P., Kassiou, M., & Banati, R. B. (2008).
  • Hnatowich, D. J., Mardirossian, G., & Fogarasi, M. (1994).
  • Ballinger, J. R., & Gona, J. M. (2006). Simplified Method for Determining the Radiochemical Purity of 99mTc-MAG3. Journal of Nuclear Medicine Technology.
  • Benchchem. (n.d.). This compound. Benchchem.
  • Hosseini, S. A., & Teimouri-Kordasi, F. (2024). Technetium-99m-labeled peptides and their applications in radio imaging: advancements in Latin American research.
  • El-Sayed, E.-S. H., & El-Shorbagy, H. A. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)
  • Moghadam, F. A., & Ardestani, S. K. (2016). Synthesis of Novel Derivatives of Imidazo[2,1-c][11][16][17]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. ResearchGate.

  • El-Sayed, E.-S. H., & El-Shorbagy, H. A. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. MDPI.
  • Soni, J. P., & Patel, P. B. (n.d.). Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science.

Sources

Application Notes and Protocols for the Experimental Formulation of 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the formulation of the novel small molecule, 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one (CAS 186822-57-1), for preclinical experimental use. Recognizing the unique challenges posed by investigational compounds with limited public data, this guide emphasizes a first-principles approach, empowering researchers to develop robust, reproducible, and effective formulations for both in vitro and in vivo studies. The protocols herein are designed as a self-validating system, beginning with essential pre-formulation assessments of solubility and stability, followed by detailed, step-by-step methodologies for the preparation of stock and working solutions.

Introduction and Scientific Rationale

This compound is a substituted imidazole derivative with significant potential in medicinal chemistry.[1] Its structure, featuring a reactive mercapto (-SH) group, suggests a mechanism of action that may involve interaction with metal cofactors in enzymes.[1] Notably, thiol-containing heterocycles are recognized inhibitors of tyrosinase, a key enzyme in melanin biosynthesis, indicating potential applications in hyperpigmentation disorders.[2][3][4]

The successful preclinical evaluation of any novel compound is critically dependent on an appropriate formulation that ensures consistent and predictable exposure in experimental systems.[2] For poorly soluble molecules, which represent a significant portion of new chemical entities, formulation development is a pivotal step that can profoundly impact the interpretation of biological data.[2] This guide provides a systematic approach to formulating this compound, with a focus on overcoming potential solubility and stability challenges.

Pre-Formulation Assessment: A Prerequisite for Success

Prior to the preparation of formulations for biological testing, a thorough understanding of the compound's physicochemical properties is essential.[2] The following protocols are designed to establish a baseline for solubility and stability, which will inform the selection of an appropriate vehicle.

Solubility Determination Protocol

Objective: To determine the approximate solubility of this compound in a panel of common laboratory solvents.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol, 200 proof

  • Polyethylene glycol 400 (PEG400)

  • Propylene glycol (PG)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system for quantification

Procedure:

  • Prepare saturated solutions by adding an excess of the compound to 1 mL of each solvent in separate microcentrifuge tubes.

  • Vortex each tube vigorously for 2 minutes.

  • Incubate the tubes at room temperature (25°C) for 24 hours with continuous agitation to ensure equilibrium is reached.

  • Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with an appropriate solvent for quantification.

  • Determine the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).[5][6][7][8]

  • Express the solubility in mg/mL and mM.

Data Presentation:

SolventPredicted SolubilityExperimental Solubility (mg/mL)Experimental Solubility (mM)
DMSOHighUser to determineUser to determine
EthanolModerate to HighUser to determineUser to determine
PEG400ModerateUser to determineUser to determine
Propylene GlycolModerateUser to determineUser to determine
PBS (pH 7.4)LowUser to determineUser to determine
WaterVery LowUser to determineUser to determine
Solution Stability Assessment

Objective: To evaluate the stability of this compound in the selected solvent(s) over time. The thiol group is susceptible to oxidation, which can lead to the formation of disulfides and a decrease in the active compound concentration.

Materials:

  • Stock solution of the compound in the chosen solvent (e.g., 10 mM in DMSO).

  • HPLC system with a suitable column and detector.

  • Incubators set at 4°C, room temperature (25°C), and 37°C.

Procedure:

  • Prepare a stock solution of the compound at a known concentration in the chosen solvent.

  • Divide the stock solution into aliquots and store them at 4°C, 25°C, and 37°C.

  • At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), analyze an aliquot from each temperature condition by HPLC.

  • Quantify the peak area of the parent compound and monitor for the appearance of degradation products.

  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration.

Data Presentation:

Storage Temp.Time (hours)% Compound RemainingObservations (e.g., color change, precipitation)
4°C0100
2User to determine
4User to determine
8User to determine
24User to determine
48User to determine
25°C0100
2User to determine
4User to determine
8User to determine
24User to determine
48User to determine
37°C0100
2User to determine
4User to determine
8User to determine
24User to determine
48User to determine

Formulation Protocols

The following protocols are provided as starting points. The ideal formulation will depend on the results of the pre-formulation assessments and the specific requirements of the experiment.

In Vitro Formulation

3.1.1. Preparation of a 10 mM Stock Solution in DMSO

Rationale: DMSO is a common solvent for preparing stock solutions of poorly water-soluble compounds for in vitro assays due to its high solubilizing capacity.[9]

Materials:

  • This compound (MW: 220.29 g/mol )

  • DMSO, sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Weigh out 2.20 mg of this compound.

  • Add the compound to a sterile microcentrifuge tube.

  • Add 1.0 mL of sterile DMSO to the tube.

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

3.1.2. Preparation of Working Solutions for Cell-Based Assays

Rationale: Working solutions are prepared by diluting the stock solution in cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that is toxic to the cells (typically <0.5%).[9]

Materials:

  • 10 mM stock solution of the compound in DMSO

  • Sterile cell culture medium appropriate for the cell line being used

Procedure:

  • Perform a serial dilution of the 10 mM stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

  • For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Always prepare fresh working solutions immediately before use.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw For each experiment dilute Serially Dilute in Culture Medium thaw->dilute use Use Immediately in Assay dilute->use

In Vivo Formulation (for rodent studies)

Rationale: Formulations for in vivo use must be sterile, non-toxic, and have a pH and osmolality that are physiologically compatible. The following is an example of a vehicle suitable for oral gavage or intraperitoneal injection, assuming the compound has sufficient solubility in this mixture. The final vehicle composition should be optimized based on your solubility and stability data.

Example Vehicle: 10% DMSO, 40% PEG400, 50% Saline

Materials:

  • This compound

  • DMSO, sterile, injectable grade

  • PEG400, sterile, injectable grade

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Calculate the required amount of the compound for the desired dose and number of animals.

  • In a sterile conical tube, add the required amount of DMSO (10% of the final volume).

  • Add the compound to the DMSO and vortex until completely dissolved. Gentle warming (to 37°C) may be necessary.

  • Add the PEG400 (40% of the final volume) and vortex until the solution is homogeneous.

  • Slowly add the sterile saline (50% of the final volume) while vortexing to avoid precipitation.

  • Visually inspect the final formulation for any precipitation or phase separation. If observed, the formulation is not suitable for use.

  • Administer the formulation to the animals within 1-2 hours of preparation.

G cluster_prep Vehicle and Drug Preparation cluster_qc Quality Control cluster_admin Administration weigh Weigh Compound dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso add_peg Add PEG400 dissolve_dmso->add_peg add_saline Add Saline add_peg->add_saline inspect Visual Inspection for Clarity add_saline->inspect administer Administer to Animals inspect->administer If clear fail Formulation Failure inspect->fail If precipitate

Analytical Methods for Quantification

A validated analytical method is essential for confirming the concentration of your formulations and for any subsequent pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the recommended method.[5][7][8]

Example HPLC Method Development Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV spectrophotometer at the λmax of the compound.

  • Standard Curve: Prepare a standard curve using known concentrations of the compound to ensure accurate quantification.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its formulations.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

References

  • Singhal, S., & Shah, J. (2011). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Pharmaceutical Development and Technology, 16(3), 169-187.
  • Luo, Y., et al. (2024).
  • Khan, I., et al. (2022). Design, Synthesis, and Structural Characterization of Thioflavones and Thioflavonols as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies. ACS Omega.
  • Kim, D., et al. (2019). In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives. Bioorganic & Medicinal Chemistry Letters, 29(16), 2146-2151.
  • Kim, D., et al. (2021). Anti-Browning Effect of 2-Mercaptobenzo[d]imidazole Analogs with Antioxidant Activity on Freshly-Cut Apple Slices and Their Highly Potent Tyrosinase Inhibitory Activity. Molecules, 26(16), 4945.
  • Lee, J., et al. (2023). Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors: An In Silico, In Vitro, and In Vivo Exploration. International Journal of Molecular Sciences, 24(2), 1605.
  • Aytemir, M. D., et al. (2018). In vitro and in silico studies of the inhibitory effects of some novel kojic acid derivatives on tyrosinase enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1259-1267.
  • ResearchGate. (2024). (PDF) Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors: An In Silico, In Vitro, and In Vivo Exploration. Retrieved from [Link]

  • DOKUMEN.PUB. (n.d.). Analytical Methods: Interpretation, Identification, Quantification. Retrieved from [Link]

  • Semantic Scholar. (2024). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 -List of solvents commonly used in pharmaceutical processes. Retrieved from [Link]

  • CONICET. (2024). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1h-pyrrol-3-yl]ethanol in organic solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of 1-(2-Dimethylaminoethyl)-5-mercapto-1 H -tetrazole in Water, DMF, Methanol, Ethanol, 1Propanol, 2Propanol, 1Butanol, and 2Butanol between (293 and 343) K. Retrieved from [Link]

  • MDPI. (n.d.). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of 1 H -1,2,4Triazole in Ethanol, 1Propanol, 2Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Retrieved from [Link]

Sources

Experimental design for testing 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one efficacy

This application note provides a structured, multi-phase experimental plan to rigorously assess the efficacy of this compound. By progressing from broad in vitro screening to specific mechanistic studies and culminating in a validated in vivo model, researchers can build a comprehensive profile of the compound's biological activity. Adherence to these detailed protocols and sound statistical principles will generate trustworthy and reproducible data, which is the cornerstone of successful drug development. [34]

References

  • Aban, I. B., & George, B. (2015). Statistical Considerations for Preclinical Studies. National Institutes of Health. [Link]

  • Saganuwan, S. A. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Inflammation Research. [Link]

  • Slideshare. (n.d.). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. [Link]

  • Semantic Scholar. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. [Link]

  • National Institutes of Health. (n.d.). General Principles of Preclinical Study Design. [Link]

  • International Journal of Pharmacy & Life Sciences. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. [Link]

  • Assay Genie. (n.d.). ELISA: A Comprehensive Guide to Enzyme-Linked Immunosorbent Assay. [Link]

  • Aviva Systems Biology. (n.d.). Enzyme-Linked ImmunoSorbent Assay (ELISA) Protocol. [Link]

  • Holmdahl, R., et al. (2016). Animal Models of Rheumatoid Arthritis (I): Pristane-Induced Arthritis in the Rat. Journal of Visualized Experiments. [https://www.jove.com/t/542 pristane-induced-arthritis-in-the-rat-a-new-model-for-chronic-relapsing/]([Link] pristane-induced-arthritis-in-the-rat-a-new-model-for-chronic-relapsing/)

  • NPTEL. (n.d.). Design of pre-clinical experiments. [Link]

  • Frontiers in Immunology. (2022). How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates. [Link]

  • MDPI. (n.d.). Animal Models in Rheumatoid Arthritis: Is There a Correlation Between Autoantibodies in Human Pathology and Animal Models? [Link]

  • Assay Genie. (n.d.). Complete ELISA Guide: Get Reliable Results Every Time. [Link]

  • Kannan, K., Ortmann, R. A., & Kimpel, D. (2005). Animal models of rheumatoid arthritis and their relevance to human disease. Pathophysiology. [Link]

  • Azure Biosystems. (n.d.). 6 Western Blotting Steps. [Link]

  • Creative Animodel. (n.d.). Preclinical Animal Studies for Rheumatoid Arthritis. [Link]

  • The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. [Link]

  • ResearchGate. (n.d.). Statistical Considerations for Preclinical Studies. [Link]

  • Gao, Y., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology. [Link]

  • SciELO. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. [Link]

  • The Brains Company. (2023). The Key To Robust Translational Results In Preclinical Data Analysis. [Link]

  • Berry, D. A. (1991). Experimental design for drug development: a bayesian approach. Journal of Biopharmaceutical Statistics. [Link]

  • CliEvi. (n.d.). Expert Systematic Review & Meta-Analysis of Pre-clinical Studies. [Link]

  • ResearchGate. (n.d.). Effect of Mercapto and Methyl Groups on the Efficiency of Imidazole and Benzimidazole-based Inhibitors of Iron Corrosion. [Link]

  • IDEAS ESRs. (2017). The role of a statistician in drug development: Pre-clinical studies. Medium. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. [Link]

  • Pharmaceutical Technology. (2018). The Power of In Vitro Assays in Immuno-Oncology. [Link]

  • Taylor & Francis Online. (n.d.). In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. [Link]

  • MDPI. (n.d.). Anti-Browning Effect of 2-Mercaptobenzo[d]imidazole Analogs with Antioxidant Activity on Freshly-Cut Apple Slices and Their Highly Potent Tyrosinase Inhibitory Activity. [Link]

  • Research & Reviews: A Journal of Drug Formulation, Development and Production. (n.d.). Review of Mercaptoimidazoles as Anti-infective Agents. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. [Link]

  • Open Access Text. (2022). Review of pharmacological effects of imidazole derivatives. [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one, a substituted 2-thiohydantoin derivative. Our goal is to provide a practical, in-depth resource that moves beyond simple protocols to address the common challenges encountered in the laboratory. By understanding the causality behind each experimental step, you can effectively troubleshoot issues, optimize reaction conditions, and significantly improve your final product yield and purity.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis and mechanism, providing the core knowledge needed to approach this reaction with confidence.

Q1: What is the fundamental reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound, a 2-thiohydantoin, generally follows a well-established two-step reaction mechanism. This pathway is a cornerstone of hydantoin and thiohydantoin chemistry, famously recognized in peptide sequencing through the Edman degradation process.[1]

  • Nucleophilic Addition: The synthesis begins with the nucleophilic attack of the primary amine group of an α-amino acid (in this case, 2-ethylphenylglycine or its ester derivative) on the electrophilic carbon atom of an isothiocyanate or a related thiourea precursor. This addition reaction forms a key linear intermediate, an N-substituted thiourea derivative.

  • Intramolecular Cyclization: The second, and often rate-determining, step is an intramolecular cyclization of the thiourea intermediate.[1] The nitrogen atom attacks the carbonyl carbon of the amino acid moiety, leading to the closure of the five-membered imidazolone ring and the elimination of a small molecule, typically water or an alcohol (if an amino acid ester was used).

Below is a generalized diagram of this mechanistic pathway.

Thiohydantoin Synthesis Mechanism General Mechanism for 2-Thiohydantoin Formation AminoAcid α-Amino Acid (e.g., 2-Ethylphenylglycine) Step1 Step 1: Nucleophilic Addition Isothiocyanate Thiocyanate Source (e.g., R-N=C=S or Thiourea) Intermediate N-Substituted Thiourea Intermediate Step2 Step 2: Intramolecular Cyclization (Rate-Determining) Product 1-Aryl-2-thiohydantoin (Target Molecule) Step1->Intermediate Forms Intermediate Step2->Product Ring Closure & Elimination (e.g., H₂O)

Caption: Generalized two-step mechanism for 2-thiohydantoin synthesis.

Q2: What are the essential starting materials and key reagents for this synthesis?

A2: The successful synthesis of this compound relies on three primary components:

  • α-Amino Acid: The structural backbone is derived from 2-ethylphenylglycine or its corresponding ester (e.g., methyl or ethyl ester). The use of an ester can sometimes facilitate the reaction, but may require slightly different conditions for the final cyclization step.[1]

  • Thiocarbonyl Source: A source for the C=S group is required. Common and effective reagents include ammonium thiocyanate (NH₄SCN) or thiourea .[2][3][4] These are typically more cost-effective and stable than using a pre-formed 2-ethylphenyl isothiocyanate.

  • Solvent and Catalyst/Base: The reaction is almost always performed in the presence of a solvent and often requires a base or acid catalyst to facilitate the cyclization step. Acetic anhydride is a classic solvent that also acts as a dehydrating agent.[2] Basic conditions using reagents like sodium hydroxide or triethylamine can also be employed to promote ring closure.[2][5]

Q3: Are there any known one-pot procedures to simplify the synthesis?

A3: Yes, one-pot, multi-component reactions are highly attractive for synthesizing thiohydantoin derivatives due to their efficiency.[2][4] A common one-pot approach involves the reaction of an α-amino acid ester, an aldehyde, and an isothiocyanate.[2] For the specific target molecule, a simplified one-pot synthesis could involve heating 2-ethylphenylglycine with thiourea under specific conditions, potentially with microwave assistance to reduce reaction times and improve yields.[4]

Troubleshooting Guide & Optimization Protocols

This section is structured to address specific, practical problems you may encounter during your experiments.

Problem 1: My reaction yield is consistently low (<40%). What are the most likely causes and how can I fix them?

Low yield is the most common issue in thiohydantoin synthesis. The cause is often multifactorial, stemming from reaction conditions, side reactions, or reagent quality.

Root Cause Analysis & Solutions:

  • Cause A: Inefficient Cyclization. The ring-closing step is often the bottleneck. The linear thiourea intermediate may fail to cyclize efficiently, especially if reaction conditions are not optimal.

    • Solution 1: Optimize Thermal Conditions. Uneven heating or "hot spots" can cause decomposition of starting materials or the final product.[3] A temperature-controlled oil bath or heating mantle with vigorous stirring is crucial. Consider exploring microwave-assisted synthesis, which has been shown to dramatically reduce reaction times and improve yields by providing uniform, rapid heating.[4]

    • Solution 2: Adjust Basicity/Acidity. The cyclization can be catalyzed by either base or acid. If your current method is neutral or weakly acidic, consider adding a base like triethylamine or potassium carbonate to facilitate the final ring closure.[2][6] Conversely, classic methods using acetic anhydride with ammonium thiocyanate rely on acidic conditions.[2] The optimal pH is highly dependent on the specific substrates.

  • Cause B: Competing Side Reactions. The formation of undesired byproducts can significantly consume starting materials.

    • Solution 1: Mitigate Glycoluril Formation. Under certain basic conditions, a common side reaction is the dimerization of the intermediate to form a glycoluril-type structure, which is an unwanted byproduct.[7] This can be minimized by carefully controlling the stoichiometry and concentration of the base. Yields of the desired hydantoin often increase with higher alkali concentrations up to a certain point, after which the yield of the glycoluril byproduct may rise.[7]

    • Solution 2: Prevent Hydrolysis. The thiohydantoin ring can be susceptible to hydrolysis, especially under harsh basic or acidic conditions combined with prolonged heating. Ensure your work-up procedure is performed promptly after the reaction is complete and avoid excessive heating during purification steps.

  • Cause C: Reagent Purity and Stability.

    • Solution: Verify Starting Material Quality. Ensure the 2-ethylphenylglycine is of high purity and the thiourea or thiocyanate is dry. Moisture can interfere with the reaction, particularly if using dehydrating agents like acetic anhydride.

Optimization Workflow:

The following diagram outlines a logical workflow for troubleshooting low yields.

Low_Yield_Troubleshooting Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Conditions Analyze Reaction Conditions (Temp, Time, Solvent, Base) Check_Purity->Check_Conditions Pure Action_Purify Purify/Dry Reagents Check_Purity->Action_Purify Impure? Check_Side_Products Analyze Crude Mixture (TLC, NMR, LC-MS) for Side Products Check_Conditions->Check_Side_Products Conditions Seem OK Action_Optimize_Temp Implement Precise Temp Control (Oil Bath) or Switch to Microwave Synthesis Check_Conditions->Action_Optimize_Temp Uneven Heating or Long Reaction Time? Action_Optimize_Base Screen Different Bases/Catalysts (e.g., K₂CO₃, Et₃N) or Adjust Stoichiometry Check_Conditions->Action_Optimize_Base Reaction Stalled or Inefficient? Action_Modify_Workup Adjust Work-up to Remove Side Products Check_Side_Products->Action_Modify_Workup Byproducts Identified? End Yield Improved Check_Side_Products->End No Obvious Byproducts Action_Purify->Check_Conditions Action_Optimize_Temp->End Action_Optimize_Base->End Action_Modify_Workup->End

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to equip you with the knowledge to overcome solubility hurdles and ensure the successful application of this compound in your experiments.

Understanding the Molecule: Why Solubility Can Be a Challenge

This compound is a substituted imidazole derivative with a molecular weight of 220.29 g/mol .[1] Its structure, featuring a 1H-imidazol-5(4H)-one core, a 2-ethylphenyl group, and a mercapto (-SH) group, presents a classic case of a molecule with poor aqueous solubility.[1] This is a common challenge in drug discovery, with over 70% of new chemical entities exhibiting low aqueous solubility, which can significantly hinder drug absorption and bioavailability. The lipophilic nature of the ethylphenyl group contributes to its low affinity for water, a primary concern for many biological and pharmaceutical applications.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for dissolving this compound?

Based on the structural characteristics of the molecule (a heterocyclic compound with both lipophilic and polar functional groups), we recommend starting with polar aprotic solvents. These solvents can interact with the polar parts of the molecule without the hydrogen bonding that can sometimes hinder dissolution.

Recommended Starting Solvents:

  • Dimethyl sulfoxide (DMSO): A powerful and versatile solvent for a wide range of organic compounds.

  • N,N-Dimethylformamide (DMF): Similar to DMSO, it is effective at dissolving many poorly soluble compounds.

  • Acetone: A less polar option that can be effective, particularly for compounds with moderate lipophilicity.

It is crucial to prepare a concentrated stock solution in one of these organic solvents first, which can then be diluted into your aqueous experimental medium. Direct dissolution in aqueous buffers is often unsuccessful.

Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What's happening and how can I prevent it?

This is a common phenomenon known as "crashing out." It occurs when the concentration of the organic solvent is not high enough in the final solution to keep the compound dissolved. The aqueous environment drives the lipophilic molecules to aggregate and precipitate.

Troubleshooting Steps:

  • Decrease the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your aqueous medium.

  • Increase the Cosolvent Concentration: If your experimental system allows, increasing the percentage of the organic cosolvent (like DMSO) in the final aqueous solution can maintain solubility.[2] However, be mindful of potential solvent toxicity in cellular assays.

  • Use a Surfactant: Surfactants can form micelles that encapsulate the poorly soluble compound, increasing its apparent solubility in aqueous solutions.[3][4] Common laboratory surfactants include Tween® 20, Tween® 80, and Triton™ X-100.

  • pH Adjustment: The mercapto group on the imidazole ring has a pKa. Adjusting the pH of your aqueous buffer can alter the ionization state of the molecule and potentially increase its solubility. For a mercapto group, increasing the pH above its pKa will deprotonate it, forming a thiolate anion which is generally more water-soluble.

Q3: Can I use heating to improve the solubility of this compound?

Gentle heating can be an effective method to increase the rate of dissolution. However, it is critical to consider the thermal stability of this compound.

Protocol for Using Heat:

  • Add the solid compound to your chosen solvent.

  • Warm the mixture gently in a water bath (e.g., 37-50°C).

  • Use a vortex or sonication to aid dissolution.

  • Crucially, always allow the solution to cool to room temperature before use. This will confirm that the compound remains in solution at your experimental temperature and is not supersaturated, which could lead to precipitation later.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues

This guide provides a systematic workflow for addressing solubility problems with this compound.

Step 1: Initial Solvent Screening

The first step is to determine the most effective solvent for creating a concentrated stock solution.

Experimental Protocol: Small-Scale Solubility Testing

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into several separate vials.

  • To each vial, add a different solvent (e.g., DMSO, DMF, ethanol, methanol, acetone) in small, incremental volumes (e.g., 10 µL at a time).

  • After each addition, vortex the vial for 30-60 seconds.

  • Observe for complete dissolution. The solvent that dissolves the compound with the smallest volume is the most effective.

Data Presentation: Solubility Comparison Table

SolventPolarity IndexDielectric ConstantObservations
Water9.080.1Poorly soluble
DMSO7.246.7Good solubility
DMF6.436.7Good solubility
Ethanol5.224.5Moderate solubility
Methanol6.632.7Moderate solubility
Acetone5.120.7Moderate to good solubility

Note: Polarity Index and Dielectric Constant values are general literature values and can be found in various chemical resources.

Step 2: Optimizing the Stock Solution and Dilution

Once you have identified a suitable solvent for your stock solution, the next challenge is to dilute it into your aqueous experimental medium without precipitation.

Workflow Diagram: Aqueous Dilution Strategy

start Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) dilute Dilute Stock into Aqueous Buffer start->dilute observe Observe for Precipitation dilute->observe success Solution is Clear: Proceed with Experiment observe->success No precipitate Precipitation Occurs: Troubleshoot observe->precipitate Yes troubleshoot Select Troubleshooting Method precipitate->troubleshoot lower_conc Lower Final Concentration troubleshoot->lower_conc cosolvent Increase Cosolvent % troubleshoot->cosolvent surfactant Add Surfactant troubleshoot->surfactant ph_adjust Adjust pH troubleshoot->ph_adjust re_evaluate Re-evaluate Dilution lower_conc->re_evaluate cosolvent->re_evaluate surfactant->re_evaluate ph_adjust->re_evaluate re_evaluate->observe

Caption: A decision-making workflow for diluting organic stock solutions into aqueous media.

Step 3: Advanced Solubilization Techniques

If standard methods are insufficient, more advanced formulation strategies may be necessary, particularly in a drug development context.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[5][6]

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier matrix at the solid-state.[3][7] When this solid dispersion is introduced to an aqueous medium, the carrier dissolves rapidly, releasing the drug as fine, amorphous particles with enhanced dissolution.[3][7]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be highly effective.[4][5] These formulations spontaneously form fine emulsions upon contact with aqueous fluids.[5]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range dramatically increases the surface area-to-volume ratio, which can lead to a significant increase in dissolution rate and solubility.[6][8]

Logical Relationship Diagram: Advanced Solubility Enhancement

cluster_0 Physicochemical Properties of the Compound cluster_1 Formulation Strategy High Lipophilicity High Lipophilicity Lipid-Based Formulations (SEDDS) Lipid-Based Formulations (SEDDS) High Lipophilicity->Lipid-Based Formulations (SEDDS) Crystalline Nature Crystalline Nature Solid Dispersions / Nanosuspensions Solid Dispersions / Nanosuspensions Crystalline Nature->Solid Dispersions / Nanosuspensions Ionizable Groups Ionizable Groups pH Adjustment / Buffers pH Adjustment / Buffers Ionizable Groups->pH Adjustment / Buffers

Caption: Matching compound properties to appropriate advanced solubilization strategies.

Concluding Remarks

Overcoming the solubility challenges of this compound is achievable through a systematic and informed approach. By understanding the physicochemical properties of the molecule and applying the appropriate solubilization techniques, from basic solvent selection to advanced formulation strategies, researchers can successfully prepare this compound for a wide range of experimental applications.

References

  • Benchchem. This compound.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies.
  • (2025, July 10). Formulation strategies for poorly soluble drugs. ResearchGate.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • (2025, August 6). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Request PDF.
  • PMC - NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • CUTM Courseware. (2015, February 17). Drug Solubility: Importance and Enhancement Techniques.
  • PMC - NIH. Improvement in solubility of poor water-soluble drugs by solid dispersion.

Sources

Technical Support Center: Optimizing Dosage of 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for optimizing the dosage of this compound in in vitro assays. As a substituted imidazole derivative, this compound possesses a reactive mercapto (-SH) group, which is key to its potential biological activity but also presents unique challenges in experimental design.[1] This document offers a structured approach to navigate these challenges, ensuring reproducible and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary characteristic of interest?

A1: this compound is a substituted imidazole derivative with the molecular formula C₁₁H₁₂N₂OS.[1] Its most significant feature is the presence of a mercapto (-SH) group at the 2-position, which confers potent nucleophilic reactivity.[1] This thiol group is of high interest in enzyme inhibition studies, as thiol-containing heterocycles are known to interact with metal cofactors in enzyme active sites, such as the copper in tyrosinase.[1]

Q2: What are the initial considerations before starting an in vitro experiment with this compound?

A2: Before initiating any experiment, it is crucial to address the following:

  • Compound Solubility: Determine the solubility of the compound in various solvents (e.g., DMSO, ethanol) and your final cell culture medium. Insoluble compounds can lead to inaccurate dosing and misleading results.[2][3]

  • Compound Stability: The mercapto group is susceptible to oxidation, which can lead to the formation of disulfides and a loss of biological activity.[4][5] It is advisable to prepare fresh stock solutions and minimize their exposure to light and air. The stability in your specific cell culture medium over the course of your experiment should also be considered.[3][6]

  • Cell Line Selection: Choose a cell line that is appropriate for your research question. If you are studying a specific target, ensure the cell line expresses that target at a sufficient level.[7]

Q3: What is the recommended starting concentration range for a dose-response experiment?

A3: When no prior information is available, a broad concentration range is recommended to capture the full dose-response curve. A common starting point is a 9-point dose-response assay ranging from 1 nM to 10 µM with half-log10 steps.[8] This wide range helps in identifying the IC50 (or EC50) value and observing any potential toxicity at higher concentrations.

Q4: How can I minimize the risk of off-target effects?

A4: Off-target effects are a common concern with small molecule inhibitors. To mitigate this:

  • Use the lowest effective concentration possible.[9]

  • Employ a structurally different inhibitor that targets the same protein to see if it produces the same phenotype.[2]

  • Perform rescue experiments by overexpressing a resistant mutant of the target protein.[2]

  • Use target knockdown/knockout techniques (e.g., siRNA, CRISPR) to mimic the inhibitor's effect.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Inaccurate pipetting.2. Uneven cell seeding.3. Compound precipitation.1. Ensure pipettes are calibrated and use proper pipetting techniques.[7]2. Gently mix cell suspension before seeding to ensure a homogenous distribution. Optimize cell seeding density.[7]3. Visually inspect the stock solution and dilutions for any precipitate. If precipitation is observed, consider using a lower concentration or a different solvent.[2]
No biological effect observed, even at high concentrations 1. Compound instability.2. Low target expression in the chosen cell line.3. Assay interference.1. Prepare fresh stock solutions for each experiment. Consider the stability of the compound in your culture medium over the experiment's duration.[3][6]2. Confirm target expression using techniques like Western blot or qPCR.3. The thiol group may react with components in your assay. Consider including a thiol-scavenging agent like DTT as a control to see if it alters the results.[10]
High cell death across all concentrations, including low doses 1. Non-specific cytotoxicity of the compound.2. Solvent toxicity.1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range.[11]2. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).[12]
Inconsistent results between experiments 1. Variation in cell passage number.2. Inconsistent incubation times or reagent preparation.3. Lot-to-lot variability of the compound.1. Use cells within a defined, low-passage number range.[2]2. Standardize all experimental parameters, including incubation times, reagent concentrations, and preparation methods.[13]3. If possible, use the same batch of the compound for a series of experiments.

Experimental Protocols

Protocol 1: Determining Optimal Concentration using a Dose-Response Assay

This protocol outlines a standard approach to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO)

  • Cell culture medium

  • 96-well plates

  • Selected cell line

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

  • Multichannel pipette

  • Plate reader

Step-by-Step Method:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.[7]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to create a range of working concentrations (e.g., from 1 nM to 10 µM).[8][14] It is recommended to prepare 2x concentrated solutions of your final desired concentrations.

  • Treatment:

    • Carefully remove the old medium from the cells.

    • Add an equal volume of the 2x compound dilutions to the corresponding wells.

    • Include vehicle control wells (medium with the same final concentration of DMSO as the treated wells) and untreated control wells.[13]

  • Incubation:

    • Incubate the plate for a duration relevant to your assay (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[14]

  • Readout:

    • Perform a cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the log of the compound concentration.

    • Fit the data to a non-linear regression curve (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with compound dilutions A->C B Prepare serial dilutions of compound B->C D Incubate for defined period C->D E Add viability reagent D->E F Read plate E->F G Plot dose-response curve F->G H Calculate IC50 G->H

Caption: Workflow for a typical dose-response experiment.

Protocol 2: Assessing Compound Stability in Cell Culture Medium

Given the reactive nature of the thiol group, it is prudent to assess the stability of this compound in your experimental conditions.

Materials:

  • This compound

  • Cell culture medium (with and without serum)

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system

Step-by-Step Method:

  • Preparation:

    • Prepare a solution of the compound in your cell culture medium at the highest concentration you plan to use.

    • Prepare identical solutions in medium with and without fetal bovine serum (or other supplements) to assess their impact on stability.

  • Incubation:

    • Incubate the solutions under standard cell culture conditions (37°C, 5% CO₂) for different time points (e.g., 0, 2, 8, 24, 48 hours).

  • Sampling and Analysis:

    • At each time point, take an aliquot of each solution.

    • Analyze the samples using HPLC or LC-MS to quantify the amount of the parent compound remaining.

  • Data Interpretation:

    • Plot the percentage of the remaining compound against time to determine its half-life in the culture medium.[3] If significant degradation is observed, consider shorter incubation times or more frequent media changes in your experiments.

Stability_Assay_Workflow A Prepare compound in culture medium B Incubate at 37°C, 5% CO₂ A->B C Collect aliquots at various time points (0, 2, 8, 24, 48h) B->C D Analyze by HPLC or LC-MS C->D E Quantify remaining parent compound D->E F Determine compound half-life E->F

Caption: Workflow for assessing compound stability in media.

References

  • Bullock, K. et al. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. AACR Journals. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Designing drug response experiments and quantifying their results. PMC. Available at: [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Available at: [Link]

  • Aragen. (n.d.). Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition. Available at: [Link]

  • Sorger Lab. (n.d.). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. Available at: [Link]

  • PubMed. (2025). Optimizing intermittent dosing of oral small molecule inhibitors. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2020). Assays for Thiols and Modifications. Measuring Oxidants and Oxidative Stress in Biological Systems. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Nuisance compounds in cellular assays. PMC. Available at: [Link]

  • YouTube. (2025). Drug Assays | DOSE RESPONSE CURVES | Cell Viability Assay | Full Video. Available at: [Link]

  • ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Quantification of Thiols and Disulfides. PMC. Available at: [Link]

  • Reddit. (2017). Will beta-mercaptoethanol be stable in culture media aliquots at 4C for one week?. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. PMC. Available at: [Link]

  • PubMed. (1992). A new 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for testing macrophage cytotoxicity to L1210 and its drug-resistant cell lines in vitro. Available at: [Link]

Sources

Troubleshooting unexpected results in experiments with 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during experimentation with this versatile imidazole derivative. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity and success of your research.

Section 1: Troubleshooting Guide

This section addresses specific unexpected results you may encounter in your experiments. Each issue is followed by a detailed explanation of potential causes and step-by-step solutions.

Issue 1: Inconsistent or Lower-Than-Expected Biological Activity

You've synthesized or purchased this compound and are observing variable or diminished activity in your biological assays, such as enzyme inhibition studies.[1]

Potential Causes & Solutions:

  • Compound Instability and Degradation: The mercapto (-SH) group is susceptible to oxidation, which can lead to the formation of disulfide bridges and a loss of activity.[1]

    • Solution: Prepare fresh solutions of the compound for each experiment. If stock solutions are necessary, store them under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C in an appropriate solvent. Avoid repeated freeze-thaw cycles.

  • Incorrect Solvent Choice: The solubility of this compound can vary, and an inappropriate solvent may lead to precipitation or aggregation, reducing its effective concentration.

    • Solution: Refer to the manufacturer's solubility data. If unavailable, perform solubility tests in common laboratory solvents such as DMSO, ethanol, or methanol. Ensure the final concentration of the solvent in your assay is compatible with your biological system and does not exceed levels known to cause artifacts.

  • Purity of the Compound: Impurities from the synthesis process can interfere with your assay, leading to misleading results.

    • Solution: Verify the purity of your compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[2] If impurities are detected, repurify the compound.

Experimental Workflow for Purity Verification:

cluster_0 Purity Verification Workflow A Dissolve Compound in Appropriate Solvent B Perform HPLC Analysis A->B C Analyze Chromatogram for Purity B->C D If Purity < 95%, Repurify C->D Impure E Proceed with Experiment C->E Pure D->B Re-analyze

Caption: Workflow for verifying the purity of the compound.

Issue 2: Poor Reproducibility in Assays

Potential Causes & Solutions:

  • Variability in Reagent Preparation: Inconsistent preparation of buffers, media, or other reagents can significantly impact assay outcomes.

    • Solution: Standardize all reagent preparation protocols. Use freshly prepared buffers and ensure the pH is accurately measured and consistent for each experiment.

  • Environmental Factors: Temperature and light exposure can affect the stability of the compound and the biological system.

    • Solution: Conduct experiments under controlled temperature conditions. Protect the compound and experimental setup from direct light, especially if working with light-sensitive reagents or cell lines.

  • Pipetting Errors: Inaccurate pipetting can lead to significant variations in the concentrations of the compound and other reagents.

    • Solution: Regularly calibrate your pipettes. Use appropriate pipetting techniques to ensure accuracy and precision.

Issue 3: Unexpected Cytotoxicity or Off-Target Effects

You observe cell death or other unexpected cellular responses that are not consistent with the intended mechanism of action of the compound.

Potential Causes & Solutions:

  • Solvent Toxicity: The solvent used to dissolve the compound may be toxic to the cells at the final concentration used in the assay.

    • Solution: Perform a solvent toxicity control experiment by treating cells with the same concentration of the solvent used in your experimental wells. If toxicity is observed, reduce the solvent concentration or explore less toxic solvent options.

  • Compound-Induced Oxidative Stress: The mercapto group can potentially induce oxidative stress in cellular systems.

    • Solution: Include an antioxidant, such as N-acetylcysteine, in your experimental setup as a control to determine if the observed effects are due to oxidative stress.

  • Interaction with Assay Components: The compound may interact with components of your assay, such as fluorescent dyes or other reagents, leading to false-positive or false-negative results.

    • Solution: Run control experiments without cells or the biological target to check for any direct interaction between the compound and your assay reagents.

Troubleshooting Logic for Unexpected Cytotoxicity:

A Unexpected Cytotoxicity Observed Is the solvent toxic? B Perform Solvent Toxicity Control Is toxicity observed? A->B Yes C Reduce Solvent Concentration or Change Solvent Re-run experiment B->C Yes D Is the compound inducing oxidative stress? B->D No E Include Antioxidant Control Are effects mitigated? D->E Yes F Investigate Oxidative Stress Pathway Consider alternative mechanisms E->F Yes G Does the compound interact with assay components? E->G No H Run Assay Component Interaction Control Is interaction detected? G->H Yes I Modify Assay Protocol or Reagents Re-run experiment H->I Yes J Proceed with Main Experiment H->J No

Caption: Decision tree for troubleshooting unexpected cytotoxicity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term storage, the solid compound should be stored at -20°C under a dry, inert atmosphere. Stock solutions should be stored at -80°C to minimize degradation.

Q2: What is the typical solubility of this compound?

A2: While specific solubility data should be obtained from the supplier, compounds with a mercapto-imidazole core are often soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. Aqueous solubility is generally low.

Q3: How can I monitor the stability of the compound in my assay buffer?

A3: You can monitor the stability by taking aliquots of the compound in your assay buffer at different time points and analyzing them by HPLC. A decrease in the peak area of the parent compound over time would indicate degradation.

Q4: Are there any known interferences of this compound with common biological assays?

A4: The mercapto group has the potential to interfere with assays that are sensitive to reducing agents. It is advisable to run appropriate controls to rule out any assay-specific artifacts.

Q5: What is the known mechanism of action for this class of compounds?

A5: Thiol-containing heterocycles are known to be potent inhibitors of enzymes like tyrosinase by interacting with copper cofactors in the active site.[1] The imidazole scaffold is also a common feature in medicinal chemistry with a wide range of biological activities.[3][4]

Section 3: Key Experimental Protocols

Protocol 1: Preparation of Stock Solution
  • Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: General Enzyme Inhibition Assay
  • Prepare a fresh working solution of the compound by diluting the stock solution in the appropriate assay buffer.

  • In a 96-well plate, add the assay buffer, the enzyme, and the substrate to the designated wells.

  • Add the working solution of the compound at various concentrations to the experimental wells.

  • Include a positive control (a known inhibitor) and a negative control (vehicle only).

  • Incubate the plate at the optimal temperature for the enzyme.

  • Measure the enzyme activity using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Calculate the percentage of inhibition and determine the IC50 value.

Quantitative Data Summary:

ParameterValueReference
Molecular FormulaC₁₁H₁₂N₂OS[1]
Molecular Weight220.29 g/mol [1]
Purity (Typical)>95% (should be verified)
Storage (Solid)-20°C, inert atmosphere
Storage (Solution)-80°C

References

  • This compound - Benchchem. (n.d.).
  • ANALYTICAL METHOD SUMMARIES. (2022, November 7).
  • Analytical Methods - RSC Publishing - The Royal Society of Chemistry. (n.d.).
  • Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives - Journal of Applied Pharmaceutical Science. (2012, June 19).
  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative - IJFMR. (n.d.).

Sources

Technical Support Center: Stabilizing 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments.

Introduction: The Challenge of Thiol Stability

This compound is a substituted imidazole derivative with a reactive mercapto (-SH) group.[1] This thiol functionality is central to its intended applications but also renders the molecule susceptible to degradation, primarily through oxidation. The thiol group can be easily oxidized to form disulfide bridges, and further oxidation can lead to sulfinic and sulfonic acids.[2][3] This degradation is often catalyzed by factors prevalent in a laboratory setting, such as dissolved oxygen, trace metal ions, and ambient light, and is highly dependent on the pH of the solution.[4][5][6] Understanding and mitigating these degradation pathways are critical for obtaining reliable and reproducible experimental results.

This guide provides a structured approach to identifying potential stability issues and implementing effective solutions.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a decrease in potency over a short period. What is the likely cause?

A1: The most probable cause is the oxidative degradation of the mercapto (-SH) group. Thiols are prone to oxidation, especially in solution where they can react with dissolved molecular oxygen.[4] This process can be accelerated by the presence of trace metal ions (e.g., Cu²⁺, Fe³⁺), exposure to light, and alkaline pH conditions.[4][5] The initial oxidation product is typically a disulfide dimer, which may have significantly different biological and chemical properties than the parent compound.

Q2: What is the primary degradation pathway for this compound in an aqueous solution?

A2: The primary degradation pathway is the oxidation of the thiol group to form a disulfide. Two molecules of the parent compound each lose a hydrogen atom from their sulfhydryl group and form a disulfide bond (-S-S-).[3] This can be initiated by various oxidizing agents, including atmospheric oxygen.[2] The thiolate anion (R-S⁻), which is more prevalent at higher pH, is significantly more susceptible to oxidation than the protonated thiol (R-SH).[7]

Below is a diagram illustrating the principal oxidative degradation pathway.

G cluster_0 Degradation Pathway Parent_Compound 2 x this compound (Thiol) Oxidized_Dimer Disulfide Dimer Parent_Compound->Oxidized_Dimer Oxidation (O2, Metal Ions, Light, High pH) Further_Oxidation Sulfinic/Sulfonic Acids Oxidized_Dimer->Further_Oxidation Stronger Oxidizing Conditions

Caption: Oxidative degradation of the thiol compound.

Q3: How does pH affect the stability of the solution?

A3: The pH of the solution is a critical factor. Alkaline conditions (pH > 7) promote the deprotonation of the thiol group to form a thiolate anion. This anion is a stronger nucleophile and is much more readily oxidized than the neutral thiol.[7] Therefore, solutions at higher pH will generally degrade faster. Conversely, acidic to neutral pH (around 5-7) is often optimal for the stability of thiol-containing compounds.[5] However, extreme acidic conditions should also be avoided as they can catalyze other degradation pathways like hydrolysis of other functional groups in the molecule.[6]

Q4: Are there any recommended solvents for dissolving and storing this compound?

A4: For short-term use, dissolving the compound in deoxygenated solvents is recommended. If an aqueous buffer is required, it should be freshly prepared and purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. For long-term storage, consider preparing stock solutions in a non-aqueous, polar aprotic solvent like anhydrous DMSO or DMF and storing them at -20°C or -80°C under an inert atmosphere.

Q5: Can I do anything to prevent this degradation?

A5: Yes, several measures can be taken:

  • Control pH: Maintain the pH of your aqueous solution in the slightly acidic to neutral range (pH 5-7).[5]

  • Use Antioxidants: Add a thiol-based antioxidant like glutathione or dithiothreitol (DTT) to the solution. These agents will be preferentially oxidized, thereby protecting your compound of interest.[8][9]

  • Deoxygenate Solutions: Purge your solvents and solutions with an inert gas like nitrogen or argon to remove dissolved oxygen.[2]

  • Use Metal Chelators: Add a chelating agent like EDTA to sequester trace metal ions that can catalyze oxidation.[4]

  • Protect from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.[10]

  • Low Temperature Storage: Store stock solutions at low temperatures (-20°C or -80°C) to slow down the rate of chemical reactions.

Troubleshooting Guide

Issue 1: Rapid loss of activity observed even with fresh solutions.
Possible Cause Troubleshooting Steps
Contaminated Solvent/Buffer Use high-purity, HPLC-grade solvents. Prepare fresh buffers daily using purified water (e.g., Milli-Q).
Presence of Dissolved Oxygen Deoxygenate all buffers and solvents by sparging with nitrogen or argon for 15-30 minutes before use.
Trace Metal Contamination Treat buffers with a chelating resin or add 0.1-1 mM EDTA to sequester metal ions.[4]
Inappropriate pH Measure the pH of your final solution. Adjust to a slightly acidic pH (e.g., 6.0) using a suitable buffer system (e.g., phosphate or citrate).
Issue 2: Inconsistent results between experimental replicates.
Possible Cause Troubleshooting Steps
Variable Exposure to Air Prepare and handle solutions under a stream of inert gas. Keep vials tightly capped whenever possible.
Photodegradation Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[10]
Inconsistent Solution Age Prepare a fresh solution of the compound for each experiment or a set of experiments conducted on the same day. Avoid using solutions that have been stored for extended periods at room temperature.
Issue 3: Precipitate forms in the solution upon storage.
Possible Cause Troubleshooting Steps
Formation of Insoluble Disulfide Dimer The oxidized disulfide dimer may have lower solubility than the parent compound. This indicates significant degradation has occurred.
Low Solubility at Buffer pH Check the solubility of the compound at the working pH. It may be necessary to add a co-solvent (e.g., a small percentage of DMSO) to maintain solubility.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution

This protocol outlines the steps to prepare an aqueous solution of this compound with enhanced stability.

  • Buffer Preparation: Prepare your desired buffer (e.g., 50 mM phosphate buffer) using high-purity water.

  • Deoxygenation: Place the buffer in a suitable container and sparge with high-purity nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Addition of Stabilizers (Optional but Recommended):

    • Add EDTA to a final concentration of 0.1 mM to chelate metal ions.

    • Add a stabilizing antioxidant such as Glutathione to a final concentration of 1-5 mM.

  • pH Adjustment: Adjust the buffer to the desired pH (ideally between 5.0 and 7.0).

  • Compound Dissolution: Weigh the required amount of this compound and dissolve it in a small amount of anhydrous DMSO. Add this stock solution to the deoxygenated, stabilized buffer to achieve the final desired concentration.

  • Storage: Store the final solution in a tightly sealed amber vial at 2-8°C for short-term storage or in aliquots at -80°C for long-term storage. Minimize freeze-thaw cycles.

Protocol 2: Monitoring Degradation using RP-HPLC

A stability-indicating HPLC method is crucial for quantifying the parent compound and its degradation products.[11]

  • Sample Preparation: At specified time points, take an aliquot of your solution and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of the parent compound.

  • Analysis: Inject the samples. The parent compound should elute as a major peak. The appearance of new peaks or a decrease in the area of the parent peak over time indicates degradation.

  • Forced Degradation Study: To confirm that the method is stability-indicating, perform a forced degradation study by exposing the compound to acid, base, peroxide, heat, and light to generate degradation products.[11]

Caption: Workflow for monitoring compound degradation by HPLC.

Quantitative Data Summary
Parameter Recommendation Rationale
pH 5.0 - 7.0Minimizes the formation of the highly reactive thiolate anion.[5][7]
Temperature 2-8°C (short-term), -20°C to -80°C (long-term)Reduces the rate of chemical degradation.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation by removing dissolved oxygen.[2]
Antioxidant (e.g., Glutathione) 1-5 mMActs as a sacrificial agent to be oxidized preferentially.[8]
Chelator (e.g., EDTA) 0.1 - 1 mMSequesters catalytic metal ions.[4]
Light Exposure Minimize (use amber vials)Prevents photolytic degradation pathways.

By implementing these strategies, you can significantly enhance the stability of this compound in solution, leading to more accurate and reliable experimental outcomes.

References

  • Di Meo, F., et al. (2015). Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm. Chemical Research in Toxicology, 28(4), 711-719. Available at: [Link]

  • JoVE Science Education Database. (2023). Preparation and Reactions of Thiols. Journal of Visualized Experiments, (194), e65330. Available at: [Link]

  • Bagiyan, G. A., et al. (2003). Oxidation of thiol compounds by molecular oxygen in aqueous solutions. Kinetics and Catalysis, 44(4), 497-505. Available at: [Link]

  • Forman, H. J., et al. (2009). The role of thiols in antioxidant systems. Molecular Aspects of Medicine, 30(1-2), 1-12. Available at: [Link]

  • Pop, S., et al. (2016). The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state. Oxidative Medicine and Cellular Longevity, 2016, 6838953. Available at: [Link]

  • LibreTexts Chemistry. (2024). Oxidation of Thiols. Available at: [Link]

  • Urich, K., & Ursini, F. (2019). The role of thiols in antioxidant systems. In Redox-Active Therapeutics (pp. 1-22). Academic Press. Available at: [Link]

  • Chen, Z., et al. (2023). Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Treatment of Ischemic Kidney Injury. Antioxidants, 12(1), 179. Available at: [Link]

  • Deneke, S. M. (2000). Thiol-based antioxidants. Current topics in cellular regulation, 36, 151-180. Available at: [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. Available at: [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3045-3053. Available at: [Link]

Sources

Technical Support Center: A Researcher's Guide to Enhancing the Specificity of 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one and related mercapto-imidazole derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the experimental validation and optimization of this class of compounds. Our goal is to equip you with the scientific rationale and practical methodologies to enhance the target specificity of your molecules of interest.

Introduction: The Promise and Perils of the Imidazole Scaffold

The imidazole nucleus is a privileged scaffold in medicinal chemistry, featured in numerous approved drugs and clinical candidates.[1][2][3][4][5][6] Its unique electronic and hydrogen-bonding capabilities allow for versatile interactions with a wide range of biological targets.[1][5] The addition of a mercapto group, as seen in this compound, introduces a potent nucleophilic handle, ideal for coordinating with metal cofactors in enzyme active sites, such as the copper ions in tyrosinase.[7]

However, this inherent reactivity and structural versatility can also lead to a lack of specificity, a significant hurdle in drug development. Off-target effects can result in cellular toxicity, undesirable side effects, and a misleading interpretation of structure-activity relationships (SAR). This guide is designed to help you navigate these challenges and systematically improve the selectivity of your imidazole-based compounds.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, shows activity against my primary target, but I'm concerned about its specificity. What are the first steps to assess its selectivity profile?

A1: Initial assessment of selectivity is a critical step. A tiered approach is recommended. Start with in vitro assays against closely related off-targets. For instance, if your primary target is a specific kinase, profile your compound against a panel of other kinases. If you suspect broader activity, consider a commercial selectivity profiling service that screens against a large, diverse panel of receptors, enzymes, and ion channels.

Q2: I'm observing a high hit rate in my primary screen with a library of mercapto-imidazole derivatives. How can I differentiate between true hits and promiscuous inhibitors?

A2: A high hit rate can be indicative of non-specific inhibition. It's crucial to implement a robust hit validation cascade. This should include:

  • Confirmation of activity: Re-test the primary hits in the same assay to rule out experimental error.

  • Dose-response curves: Establish the potency (e.g., IC50) of the confirmed hits. Compounds with shallow dose-response curves may be non-specific.

  • Orthogonal assays: Validate your hits using a different assay format that measures a different aspect of target engagement (e.g., a binding assay to complement an enzymatic assay).

  • Counter-screening: Test your hits in an assay that is sensitive to common modes of non-specific inhibition, such as compound aggregation or redox activity.

Q3: What are the common mechanisms of non-specific inhibition for compounds like this compound?

A3: Mercapto-imidazole derivatives can exhibit non-specific activity through several mechanisms:

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that sequester and inhibit proteins non-specifically.

  • Chemical Reactivity: The mercapto (-SH) group can be reactive, potentially forming disulfide bonds with cysteine residues on proteins in a non-specific manner.

  • Assay Interference: The compound may interfere with the assay technology itself, for example, by having intrinsic fluorescence or by quenching the assay signal.

  • Promiscuous Binding: The imidazole scaffold can engage in interactions with a variety of biological targets.

Q4: How can I improve the target specificity of my lead mercapto-imidazole compound through structural modifications?

A4: Structure-based drug design and iterative medicinal chemistry are key. Consider the following strategies:

  • Introduce steric hindrance: Add bulky groups to your molecule that are accommodated by the binding site of your primary target but clash with the binding sites of off-targets.

  • Optimize electrostatic interactions: Fine-tune the electronics of your compound to favor interactions with specific residues in your target's binding pocket.

  • Modulate the reactivity of the mercapto group: While the mercapto group may be essential for on-target activity, its reactivity can be modulated through derivatization to reduce non-specific interactions.

  • Explore different substitution patterns: Systematically modify the substituents on the imidazole ring and the phenyl group to identify those that enhance selectivity.

Troubleshooting Guide

Scenario 1: Apparent Promiscuity in Initial Screens

Issue: A significant portion of your mercapto-imidazole library is active in your primary high-throughput screen (HTS).

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step Rationale
Compound Aggregation 1. Re-test hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100).2. Determine the critical aggregation concentration (CAC) of your lead compounds.Detergents can disrupt non-specific inhibition caused by compound aggregates. Operating below the CAC ensures that you are studying the activity of monomeric compound.
Assay Interference 1. Run a control experiment without the target protein to see if the compound affects the assay readout directly.2. Use an orthogonal assay with a different detection method to confirm hits.This helps to identify and eliminate false positives that are a result of the compound interfering with the assay technology rather than inhibiting the target.
Redox Activity 1. Include a reducing agent like dithiothreitol (DTT) in your assay buffer.2. Perform a counter-screen for redox activity.The mercapto group can be prone to oxidation, which can lead to non-specific effects. DTT can help to maintain the reduced state of the compound and target protein.
Scenario 2: In Vitro Potency Does Not Translate to Cellular Activity

Issue: Your compound is potent in a biochemical assay but shows weak or no activity in a cell-based assay.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step Rationale
Poor Cell Permeability 1. Assess the physicochemical properties of your compound (e.g., LogP, polar surface area).2. Perform a cellular uptake assay.The compound may not be able to cross the cell membrane to reach its intracellular target.
Efflux by Transporters 1. Co-incubate your compound with known efflux pump inhibitors.2. Use cell lines that overexpress or lack specific efflux pumps.The compound may be actively transported out of the cell, preventing it from reaching a therapeutic concentration.
Metabolic Instability 1. Incubate your compound with liver microsomes or hepatocytes and measure its stability over time.The compound may be rapidly metabolized by cellular enzymes into an inactive form.
Lack of Target Engagement in a Cellular Context 1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm that your compound binds to its target in intact cells.CETSA provides direct evidence of target engagement in a physiological environment.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using Differential Scanning Fluorimetry (DSF)

DSF is a rapid and cost-effective method for assessing compound binding to a panel of kinases by measuring the thermal stabilization of the proteins upon ligand binding.

Materials:

  • Purified kinase panel

  • Your test compound (e.g., this compound)

  • SYPRO Orange dye

  • Real-time PCR instrument capable of thermal melts

Procedure:

  • Prepare a stock solution of your test compound in DMSO.

  • In a 96-well or 384-well PCR plate, add the kinase, SYPRO Orange dye, and your compound to the appropriate final concentrations in a suitable buffer.

  • Include appropriate controls (e.g., no compound, known inhibitor).

  • Seal the plate and centrifuge briefly.

  • Place the plate in the real-time PCR instrument and run a thermal melt protocol (e.g., ramp from 25°C to 95°C with a ramp rate of 0.5°C/min).

  • Analyze the melt curves to determine the melting temperature (Tm) for each kinase in the presence and absence of your compound. A significant positive shift in Tm indicates binding.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify that your compound engages with its intended target in a cellular environment.

Materials:

  • Cell line expressing the target protein

  • Your test compound

  • PBS and lysis buffer

  • Antibody against the target protein for Western blotting or ELISA

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with your test compound or vehicle control for a specified time.

  • Harvest and resuspend the cells in PBS.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).

  • Lyse the cells by freeze-thawing.

  • Separate the soluble and precipitated protein fractions by centrifugation.

  • Analyze the amount of soluble target protein in the supernatant by Western blotting or ELISA.

  • Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve in the presence of your compound indicates target engagement.

Visualizing Workflows and Concepts

experimental_workflow cluster_0 Initial Hit Identification cluster_1 Hit Validation Cascade cluster_2 Selectivity Profiling cluster_3 Cellular Target Engagement HTS High-Throughput Screen (Mercapto-imidazole Library) Confirmation Hit Confirmation (Dose-Response) HTS->Confirmation Primary Hits Orthogonal Orthogonal Assay (e.g., Binding Assay) Confirmation->Orthogonal Confirmed Hits Counter Counter-Screen (Aggregation, Redox) Orthogonal->Counter Validated Hits Kinase_Panel Kinase Panel Screen (e.g., DSF) Counter->Kinase_Panel Specific Hits Broad_Panel Broad Target Panel (e.g., CEREP) Kinase_Panel->Broad_Panel CETSA Cellular Thermal Shift Assay (CETSA) Broad_Panel->CETSA Selective Hits SAR_Logic cluster_0 Structural Modification Strategy cluster_1 Observed Outcome Lead Lead Compound (Moderate Potency, Poor Selectivity) Mod_A Modification A (Introduce bulky group at R1) Lead->Mod_A Mod_B Modification B (Alter electronics at R2) Lead->Mod_B Mod_C Modification C (Derivatize mercapto group) Lead->Mod_C Outcome_A Improved Selectivity (Analog A) Mod_A->Outcome_A Outcome_B Reduced Potency (Analog B) Mod_B->Outcome_B Outcome_C No Change in Selectivity (Analog C) Mod_C->Outcome_C

Caption: Logic diagram for structure-activity relationship (SAR) studies to enhance specificity.

Conclusion

Enhancing the specificity of a promising lead compound like this compound is a multifaceted challenge that requires a systematic and evidence-based approach. By employing a robust hit validation cascade, comprehensive selectivity profiling, and cellular target engagement assays, researchers can gain a clear understanding of their compound's activity profile. This knowledge, in turn, informs rational medicinal chemistry efforts to optimize the molecule for improved selectivity and a greater chance of success in preclinical and clinical development.

References

  • Imidazoline derivatives: a patent review (2006--present). (n.d.). PubMed. Retrieved from [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). Retrieved from [Link]

  • Imidazole and Derivatives Drugs Synthesis: A Review. (n.d.). OUCI. Retrieved from [Link]

  • Review of pharmacological effects of imidazole derivatives. (2022). Retrieved from [Link]

  • A Review on “Imidazoles”: Their Chemistry and Pharmacological Potentials. (n.d.). Retrieved from [Link]

  • Review of Mercaptoimidazoles as Anti-infective Agents. (n.d.). Research & Reviews: A Journal of Drug Formulation, Development and Production. Retrieved from [Link]

  • Comprehensive Review in Current Developments of Imidazole-Based Medicinal Chemistry. (2013). PubMed. Retrieved from [Link]

  • A review article on synthesis of imidazole derivatives. (2024). International Journal of Health and Allied Sciences. Retrieved from [Link]

  • (12) United States Patent (10) Patent No.: US 7,790,905 B2. (n.d.). Googleapis.com. Retrieved from [Link]

  • Syntheses of 2-mercapto-4-substituted imidazole derivatives with antiinflammatory properties. (1984). Semantic Scholar. Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. (n.d.). IJFMR. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (n.d.). PMC. Retrieved from [Link]

  • BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives. (n.d.). Retrieved from [Link]

  • Design, Synthesis and Biological Activity Evaluation of S-Substituted 1 H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer. (2018). PubMed. Retrieved from [Link]

  • 2-amino-1-(5-amino-1h-imidazol-4-yl)ethanone and method of preparation. (n.d.). Google Patents.
  • Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. (n.d.). PubMed. Retrieved from [Link]

  • US4382938A - Imidazo[1,2-a] pyridine derivatives and their application as pharmaceuticals. (n.d.). Google Patents.
  • WO2012007345A2 - Substituted imidazo[1,2-a]pyrimidines and -pyridines. (n.d.). Google Patents.

Sources

Technical Support Center: Refinement of Purification Techniques for 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this specific heterocyclic compound. The following troubleshooting guides and frequently asked questions are based on established principles of organic chemistry and proven field insights for similar molecular scaffolds.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification, it's crucial to understand the structural features of this compound that influence its behavior during purification.

  • Amphoteric Nature: The imidazole ring system imparts amphoteric properties, meaning it can act as both a weak acid and a weak base. The N-1 nitrogen is weakly acidic, while the N-3 nitrogen is basic (pKaH of imidazole is ~7.1)[1]. This allows for purification strategies involving acid-base extractions.

  • Mercapto Group Reactivity: The thiol (-SH) group is nucleophilic and susceptible to oxidation, which can lead to the formation of disulfide byproducts. This necessitates careful handling and potentially the use of inert atmospheres.

  • Polarity: The presence of the carbonyl group, the thioamide-like functionality, and the imidazole ring makes this a moderately polar molecule. This polarity will dictate its solubility in various organic solvents and its retention behavior in chromatography.

  • Potential for Tautomerism: The mercapto-imidazole core can exist in thione-thiol tautomeric forms, which can influence its reactivity and spectroscopic characterization.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

A. Column Chromatography

Question 1: My compound is streaking or tailing on the silica gel column. What's causing this and how can I fix it?

Answer: Tailing is a common issue with nitrogen-containing heterocyclic compounds on standard silica gel.

  • Probable Cause: The acidic nature of silica gel can interact with the basic nitrogen atoms of the imidazole ring, leading to strong adsorption and slow, uneven elution.

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. A common choice is 0.5-1% triethylamine (Et₃N) or pyridine in your solvent system (e.g., hexane/ethyl acetate).

    • Use of Deactivated Silica: You can use silica gel that has been pre-treated with a base to reduce its acidity.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®. For more challenging separations, reverse-phase chromatography (C18 silica) with a suitable polar mobile phase (e.g., methanol/water or acetonitrile/water) can be an excellent alternative.

Question 2: I'm observing a new, less polar spot on my TLC plate after running a column, and my yield of the desired product is low. What is likely happening?

Answer: This often points to the formation of a disulfide byproduct.

  • Probable Cause: The mercapto group is likely oxidizing to form a disulfide dimer, which is typically less polar than the starting thiol. This can be catalyzed by air and the slightly acidic environment of the silica gel.

  • Solutions:

    • Inert Atmosphere: While not always practical for flash chromatography, minimizing air exposure can help.

    • Rapid Purification: Run the column as quickly as possible (flash chromatography) to minimize the compound's residence time on the stationary phase.

    • Reductive Workup: Before chromatography, consider a mild reductive workup of your crude product if you suspect disulfide formation during the reaction.

    • Alternative Purification: If oxidation is a persistent issue, recrystallization may be a better primary purification method.

Question 3: My compound is not eluting from the silica gel column, even with a highly polar solvent system like 100% ethyl acetate or 10% methanol in dichloromethane.

Answer: This indicates very strong binding to the stationary phase.

  • Probable Cause: The compound's polarity, combined with strong interactions with the silica gel, is preventing elution.

  • Solutions:

    • Drastic Polarity Increase: Switch to a more polar solvent system. A gradient elution up to 20% methanol in dichloromethane or even the addition of a small amount of acetic acid (if the compound is stable) to the mobile phase can help.

    • Reverse-Phase Chromatography: This is often the best solution for highly polar compounds. The compound will elute earlier with a more polar mobile phase.

    • Check for Insolubility: Ensure your compound is soluble in the loading solvent. If it precipitates at the top of the column, it will not elute properly.

B. Recrystallization

Question 1: I'm struggling to find a single suitable solvent for recrystallization. My compound is either too soluble in everything or not soluble enough.

Answer: This is a classic challenge that often requires a two-solvent system.

  • Probable Cause: The polarity of your molecule doesn't perfectly match the properties of common single recrystallization solvents.

  • Solutions:

    • Two-Solvent Recrystallization: Find a "soluble" solvent in which your compound dissolves well when hot, and an "insoluble" or "anti-solvent" in which it is poorly soluble even when hot. The two solvents must be miscible.

      • Procedure: Dissolve your crude product in the minimum amount of the hot "soluble" solvent. Then, add the "anti-solvent" dropwise at an elevated temperature until you observe persistent cloudiness. Add a drop or two of the "soluble" solvent to redissolve the precipitate and then allow the solution to cool slowly.[2]

      • Suggested Systems:

        • Ethanol/Water

        • Acetone/Hexane

        • Dichloromethane/Hexane

        • A patent for a similar compound, 1-cyclohexyl-2-mercaptoimidazole, reports successful recrystallization from an acetone-petroleum ether mixture.[3]

Question 2: My compound "oils out" during cooling instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the solution is supersaturated.

  • Probable Cause: The solution is cooling too quickly, or the solvent is not ideal.

  • Solutions:

    • Slower Cooling: Ensure the solution cools as slowly as possible. Insulate the flask to promote gradual crystal growth.

    • Add More Solvent: Reheat the solution until the oil redissolves, add a small amount of additional hot solvent, and then allow it to cool slowly again.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

    • Change Solvents: The chosen solvent system may be inappropriate. Experiment with other solvent combinations.

Question 3: My recrystallization yield is very low.

Answer: Low yield can result from several factors.

  • Probable Cause:

    • Using too much solvent during dissolution.

    • The compound has significant solubility in the cold solvent.

    • Premature crystallization during a hot filtration step.

  • Solutions:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.

    • Thorough Cooling: Ensure the crystallization mixture is thoroughly chilled in an ice bath to minimize the amount of product remaining in the mother liquor.

    • Recover from Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization to recover more product.

    • Pre-warm Filtration Apparatus: If performing a hot filtration to remove insoluble impurities, pre-warm the funnel and receiving flask to prevent the product from crashing out on the filter paper.

III. Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline. Optimization will be necessary based on TLC analysis.

  • Mobile Phase Selection: Using thin-layer chromatography (TLC), determine a solvent system that provides a retention factor (Rf) of ~0.3 for the target compound. A good starting point is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Select an appropriate column size (e.g., for 100 mg of crude material, a 2 cm diameter column is suitable).

    • Pack the column with silica gel as a slurry in the least polar mobile phase you will use.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column.

    • Dry Loading (Recommended for better resolution): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution). For example, move to 80:20, then 50:50 hexane/ethyl acetate.

    • If tailing is observed, consider adding 0.5% triethylamine to the mobile phase.[4]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product (~20 mg) in a test tube.

    • Add a potential solvent dropwise while heating. A good solvent will dissolve the compound when hot but not at room temperature.

    • Test several solvents to find the best option or a suitable two-solvent system. Common choices include ethanol, acetone, ethyl acetate, and mixtures with water or hexane.[5]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise, heating the mixture to a gentle boil, until the solid just dissolves.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, allow it to cool slightly and add a small amount of activated charcoal.

    • Reheat the solution to boiling and perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator to a constant weight.

IV. Frequently Asked Questions (FAQs)

Q1: How do I choose between column chromatography and recrystallization for my primary purification? A1: The choice depends on the nature and quantity of impurities.

  • Recrystallization is ideal if your crude product is relatively pure (>90%) and you need a highly pure final product. It is often more scalable and can be more efficient for removing small amounts of impurities with different solubility profiles.

  • Column Chromatography is better for complex mixtures with multiple components or when impurities have similar solubility to your product. It offers greater separating power for a wider range of impurities.[6]

Q2: Can I use acid-base extraction to purify this compound? A2: Yes, this can be an effective preliminary purification step.

  • Procedure:

    • Dissolve the crude mixture in an organic solvent like ethyl acetate.

    • Extract with a dilute aqueous acid (e.g., 1 M HCl). The basic imidazole should move to the aqueous layer, leaving non-basic impurities in the organic layer.

    • Separate the aqueous layer and neutralize it with a base (e.g., 1 M NaOH or saturated NaHCO₃) to precipitate the purified product.

    • Extract the product back into an organic solvent.[4]

  • Caution: Be mindful of the stability of the imidazolone ring and the mercapto group under strongly acidic or basic conditions. A trial on a small scale is recommended.

Q3: What analytical techniques are best for assessing the purity of the final product? A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity. Both normal-phase and reverse-phase methods can be developed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired compound and can reveal the presence of impurities if they are in significant quantities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid.

V. Visualization of Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography AcidBase Acid-Base Extraction Crude->AcidBase Optional Pre-purification PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct AcidBase->Recrystallization AcidBase->ColumnChromatography TLC TLC PureProduct->TLC HPLC HPLC PureProduct->HPLC NMR NMR/MS PureProduct->NMR

Caption: A general workflow for the purification and analysis of this compound.

VI. Data Summary Table

Purification TechniqueTypical PurityTypical YieldBest ForKey Considerations
Recrystallization >99%50-85%Final polishing of relatively pure material.Finding a suitable solvent system is critical.
Column Chromatography >95%60-90%Complex mixtures with multiple components.Potential for compound degradation on silica; may require mobile phase modifiers.[4]
Acid-Base Extraction >90%70-95%Removing non-basic or non-acidic impurities.Compound must be stable to pH changes.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • U.S. Patent No. 2,585,388. (1952). Preparation of 2-mercaptoimidazoles.
  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • Ferreira, V. F., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]

  • Nishioka, M., et al. (1985). Capillary Column Gas Chromatography of Sulfur Heterocycles in Heavy Oils and Tars Using a Biphenylpolysiloxane Stationary Phase. Analytical Chemistry, 57(1), 309–313. [Link]

Sources

Modifying experimental conditions for 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and modification of 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges. As Senior Application Scientists, we provide insights grounded in chemical principles to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the critical parameters to investigate for improving the synthesis of this compound?

A1: Low yield is a multifaceted issue often stemming from suboptimal reaction conditions or reagent quality. The synthesis of the mercapto-imidazolone core typically involves a cyclization reaction, which is sensitive to several factors.[1]

Root Cause Analysis & Optimization Strategy:

  • Reagent Purity and Stoichiometry:

    • Causality: The primary precursors, such as a substituted thiosemicarbazide and an α-halo ester (e.g., ethyl chloroacetate), must be of high purity.[1] Impurities can introduce competing side reactions. Ensure precise molar ratios; a slight excess of one reagent may be beneficial but requires empirical testing.

    • Actionable Advice: Verify the purity of your starting materials via NMR or melting point analysis. Use freshly opened or properly stored reagents.

  • Base Selection and Concentration:

    • Causality: The reaction often requires a base (e.g., sodium acetate, sodium hydroxide) to facilitate deprotonation and nucleophilic attack during the cyclization process. The strength and concentration of the base are critical. An overly strong base can lead to hydrolysis of the ester intermediate or other undesired side reactions.[2][3]

    • Actionable Advice: If using a strong base like NaOH, ensure controlled, dropwise addition and maintain a low temperature to manage the reaction's exothermicity. Consider using a weaker base like anhydrous sodium acetate or a non-nucleophilic organic base.

  • Solvent and Temperature Control:

    • Causality: The solvent choice influences reactant solubility and reaction rate. Polar protic solvents like ethanol are common. The reaction temperature dictates the rate of both the desired cyclization and potential decomposition pathways.

    • Actionable Advice: Ensure your solvent is anhydrous if the reaction is moisture-sensitive. Optimize the reaction temperature systematically. Start with reflux conditions in ethanol and adjust based on TLC monitoring. Sometimes, lower temperatures over a longer duration can improve selectivity and yield.

  • Reaction Atmosphere:

    • Causality: The mercapto (-SH) group is susceptible to oxidation, especially at elevated temperatures in the presence of air, leading to the formation of disulfide byproducts.[1] This is a common cause of both yield loss and purification complexity.

    • Actionable Advice: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions. Using degassed solvents can further reduce the presence of dissolved oxygen.

Troubleshooting Flowchart for Low Yield

LowYieldTroubleshooting cluster_reagents cluster_conditions start Low Yield Observed check_reagents Step 1: Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Step 2: Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK reagent_purity Purity Confirmed (NMR/MP)? check_reagents->reagent_purity check_atmosphere Step 3: Control Reaction Atmosphere check_conditions->check_atmosphere Conditions Optimized temp Temperature Optimized? check_conditions->temp optimize_purification Step 4: Optimize Purification check_atmosphere->optimize_purification Atmosphere Inert success Yield Improved optimize_purification->success Purification Efficient reagent_stoich Stoichiometry Correct? reagent_purity->reagent_stoich Yes base Base/Solvent Appropriate? temp->base Yes

Caption: A decision-making flowchart for troubleshooting low reaction yields.

Q2: My final product is discolored (yellow/brown) and shows an extra spot on the TLC plate. What is causing this impurity?

A2: Discoloration and the appearance of a less polar spot on TLC are classic indicators of oxidation. The nucleophilic mercapto group (-SH) on the imidazole ring can readily oxidize to form a disulfide-bridged dimer, especially when exposed to air during workup or purification.

Mechanism of Oxidative Dimerization: The thiol-disulfide interchange is a common process. Two molecules of the mercapto-imidazolone can be oxidized, forming a disulfide bond (-S-S-) and eliminating two hydrogen atoms. This dimer is a distinct chemical entity with different chromatographic behavior.

DisulfideFormation reactant This compound R-SH oxidant [O] (Air, O₂) reactant->oxidant product Disulfide Dimer R-S-S-R reactant->product 2 eq. oxidant->product

Caption: Oxidation of the mercapto group to a disulfide dimer.

Preventative Measures:

  • Inert Atmosphere During Workup: After quenching the reaction, maintain an inert atmosphere as much as possible. When performing extractions, minimize vigorous shaking that introduces excessive air.

  • Use of Antioxidants: Adding a small quantity of a reducing agent like sodium thiosulfate or dithiothreitol (DTT) to the aqueous workup solution can help prevent oxidation.

  • Purification Strategy: If the disulfide has already formed, it can often be separated by flash chromatography. The dimer is typically less polar than the monomer. Alternatively, the mixture can be treated with a reducing agent to convert the dimer back to the desired thiol before final purification.

  • Storage: Store the final, purified compound under an inert atmosphere (e.g., in a vial flushed with argon) and at low temperatures to ensure long-term stability.

Q3: I am struggling with purifying the crude product. What are the recommended methods for isolating this compound?

A3: Purification of imidazole derivatives often requires a combination of techniques to remove unreacted starting materials, salts, and side products like the disulfide dimer discussed above.[4]

Recommended Purification Workflow:

  • Aqueous Workup:

    • Objective: To remove inorganic salts and water-soluble impurities.

    • Protocol:

      • Quench the reaction mixture, often by pouring it into cold water or an ice bath.

      • If the reaction was basic, neutralize with a dilute acid (e.g., 1M HCl) to a pH of ~6-7. If acidic, neutralize with a mild base (e.g., sat. NaHCO₃). Be cautious, as the product may be pH-sensitive.

      • Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

      • Combine the organic layers, wash with brine to remove excess water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Flash Column Chromatography:

    • Objective: To separate the target compound from non-polar and highly polar impurities.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient system of Hexane/Ethyl Acetate is typically effective.[4] Start with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity to elute your product. The disulfide impurity, if present, will elute before the desired mercapto compound. Monitor fractions by TLC.

  • Recrystallization:

    • Objective: To achieve high purity and obtain a crystalline solid.

    • Protocol:

      • Dissolve the semi-pure product from chromatography in a minimum amount of a suitable hot solvent or solvent system (e.g., ethanol, ethanol/water, or ethyl acetate/hexane).

      • Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator to induce crystallization.

      • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[5]

Table 1: Recommended Purification Parameters

ParameterRecommendationRationale
Chromatography Solvent Gradient: Hexane/Ethyl Acetate (e.g., 100:0 to 70:30)Provides good separation of the polar product from non-polar starting materials and the disulfide dimer.[4][6]
Recrystallization Solvent Ethanol/Water or Ethyl Acetate/HexaneAllows for differential solubility at high and low temperatures, leading to the formation of pure crystals upon cooling.[5]
TLC Visualization UV light (254 nm) and/or Iodine vaporThe aromatic rings are UV active, and iodine can stain many organic compounds, aiding in visualization.[5]
Q4: My 1H NMR spectrum shows broad peaks, or the integration doesn't match the expected structure. What could be the issue?

A4: Inconsistent NMR data can arise from several sources, including sample purity, residual solvent, and inherent structural properties of the molecule, such as tautomerism.

Potential Causes and Solutions:

  • Thiol-Thione Tautomerism:

    • Causality: The 2-mercapto-1H-imidazol-5(4H)-one structure exists in equilibrium with its thione tautomer. This dynamic exchange can lead to peak broadening in the NMR spectrum, particularly for the N-H and S-H protons. The exact position and appearance of these peaks can be highly dependent on the solvent, concentration, and temperature.

    • Actionable Advice:

      • Perform a D₂O exchange experiment. Add a drop of deuterium oxide to your NMR tube, shake, and re-acquire the spectrum. The exchangeable N-H and S-H protons will disappear, helping to confirm their assignment.

      • Acquire the spectrum at a different temperature (variable temperature NMR). This can sometimes sharpen peaks by shifting the equilibrium or altering the rate of exchange.

  • Sample Purity:

    • Causality: The presence of residual solvents (e.g., ethyl acetate, hexane) from purification can complicate the spectrum. Paramagnetic impurities (e.g., trace metals) can cause significant peak broadening.

    • Actionable Advice: Ensure your product is thoroughly dried under high vacuum to remove all solvent traces. If paramagnetic contamination is suspected, filtering a solution of the compound through a small plug of silica or celite may help.

  • Protonation State:

    • Causality: Imidazole rings can be protonated or deprotonated depending on the pH.[7] If your sample contains trace acidic or basic impurities, it could exist as a mixture of protonated states, leading to a complex or uninterpretable spectrum.

    • Actionable Advice: Ensure the sample is neutral. Washing a solution of the compound with a neutral buffer or deionized water during workup can help remove ionic impurities.

References
  • Al-Ostath, A., et al. (2021). Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety. PMC - NIH. Retrieved from [Link]

  • Google Patents. (n.d.). Mercapto-imidazole derivatives, their preparation, mercapto-imidazole derivatives for the treatment of inflammatory diseases and their pharmaceutical compositions.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

  • Zala, S. P., et al. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Machewar, K. (2017). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Synthesis of trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n. (n.d.). Retrieved from [Link]

  • Synthesis and antibacterial activities of new 2-Mercapto-Imidazoline-4-one derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. (2023). International Journal for Multidisciplinary Research. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2015). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research and Health Sciences. Retrieved from [Link]

  • Stopar, Z., et al. (n.d.). Scheme 3: Potential side-reactions in the imidazolium salt synthesis. ResearchGate. Retrieved from [Link]

  • N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. (n.d.). NIH. Retrieved from [Link]

  • The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

Comparing 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one to other known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Potent Tyrosinase Inhibitors

Tyrosinase, a copper-containing enzyme, is a critical regulator of melanin biosynthesis. Its overactivity can lead to hyperpigmentation disorders, making it a prime target for therapeutic intervention in dermatology and cosmetology. The development of effective tyrosinase inhibitors is an area of intense research. This guide provides a comparative analysis of established tyrosinase inhibitors, offering a framework for the evaluation of new chemical entities. While direct experimental data for 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one is not yet available in the public domain, its structural features, particularly the presence of a mercapto (-SH) group on an imidazole scaffold, suggest it as a candidate for tyrosinase inhibition. Thiol-containing heterocyclic compounds have been recognized for their potential to interact with the copper cofactors within the active site of tyrosinase, thereby inhibiting its enzymatic activity[1]. This guide will, therefore, focus on tyrosinase as the hypothetical target for our compound of interest and compare the established inhibitors of this enzyme.

Mechanism of Tyrosinase Inhibition: A Molecular Perspective

Tyrosinase catalyzes two key reactions in the melanin synthesis pathway: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to dopaquinone (diphenolase activity). Inhibitors can interfere with this process through various mechanisms, primarily by chelating the copper ions in the enzyme's active site.

Figure 1: Simplified schematic of the melanin biosynthesis pathway and points of tyrosinase inhibition.

Comparative Analysis of Known Tyrosinase Inhibitors

A meaningful comparison of enzyme inhibitors requires standardized metrics, most commonly the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a crucial parameter for quantifying the potency of an inhibitor. The lower the IC50 value, the greater the potency of the inhibitor.

Here, we compare three well-characterized tyrosinase inhibitors: Kojic Acid, Tropolone, and L-Mimosine. These compounds are often used as positive controls in tyrosinase inhibition assays.

InhibitorChemical StructureIC50 (Mushroom Tyrosinase)Mechanism of ActionKey Features
Kojic Acid ~10-20 µM[2]Competitive/Mixed inhibitor; chelates copper at the active site.[3][4]Widely used in cosmetics; acts as a slow-binding inhibitor of diphenolase activity.[4]
Tropolone ~0.4 µM[5]Potent, slow-binding inhibitor.[1][6]Exhibits a high affinity for the "oxy" form of tyrosinase.[1]
L-Mimosine ~3.5 µMSubstrate analog; slow-binding inhibitor.[4]Its α-hydroxyketone group is crucial for its inhibitory activity.[4]

Experimental Protocols for Tyrosinase Inhibition Assay

To facilitate the evaluation of novel compounds like this compound, we provide a detailed, standardized protocol for an in vitro tyrosinase inhibition assay.

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Test compound (e.g., this compound)

  • Kojic Acid (as a positive control)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Workflow for Tyrosinase Inhibition Assay

Sources

A Researcher's Guide to Validating the Target Engagement of 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of a bioactive small molecule is merely the opening chapter. The true challenge, and indeed the cornerstone of a successful therapeutic program, lies in the rigorous validation of its molecular target. This guide provides an in-depth comparison of contemporary experimental and computational methodologies for validating the target engagement of a novel compound, 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one. This substituted imidazole derivative, with its reactive mercapto group, presents both opportunities and challenges for target deconvolution.[1]

Our discussion will navigate through the strategic application of various techniques, moving from hypothesis-generating cellular assays to direct biophysical measurements of drug-target interaction. We will explore the causality behind experimental choices, ensuring that each described protocol functions as a self-validating system. This guide is intended for researchers, scientists, and drug development professionals seeking to design and execute a robust target validation cascade.

The Challenge: From Phenotypic Hit to Validated Target

Imagine this compound has emerged as a potent inhibitor of cancer cell proliferation in a phenotypic screen. While this initial finding is promising, the underlying mechanism of action remains a black box. The critical next step is to identify the direct molecular target(s) of this compound. This process, known as target deconvolution or target identification, is essential for several reasons:

  • Mechanism of Action: Understanding the direct target provides a rational basis for the compound's observed biological effects.

  • Target-Based Optimization: Knowledge of the target enables structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties.

  • Safety and Toxicology: Identifying off-target interactions is crucial for predicting and mitigating potential adverse effects.[2]

  • Biomarker Development: A validated target can serve as a biomarker to stratify patient populations and monitor treatment response in clinical trials.

This guide will compare three powerful experimental approaches—the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-Affinity Labeling (PAL)—alongside complementary computational methods to build a comprehensive picture of target engagement.

Section 1: Cellular Thermal Shift Assay (CETSA) - Gauging Target Stabilization in a Native Environment

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in intact cells and tissues.[3][4][5][6][7][8] It is based on the principle that the binding of a ligand, such as our compound of interest, can stabilize its target protein, leading to an increase in its thermal stability.[4][7]

The "Why" Behind CETSA

CETSA is an excellent first-line biophysical assay for several reasons:

  • Physiological Relevance: It is performed in a cellular context, accounting for factors like cell permeability, intracellular drug concentrations, and the native conformational state of the target protein.[3][8]

  • Label-Free: The unmodified compound is used, avoiding potential artifacts introduced by chemical tags.[3]

  • Versatility: CETSA can be adapted for various downstream detection methods, including Western blotting, mass spectrometry (proteome-wide CETSA), and high-throughput plate-based formats.[5][6]

Experimental Workflow: CETSA for this compound

The following workflow outlines the key steps for performing a CETSA experiment to identify the target of our compound.

CETSA_Workflow cluster_prep Sample Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., Cancer Cell Line) treatment 2. Treatment - this compound - Vehicle Control (DMSO) cell_culture->treatment heating 3. Heating Aliquots heated to a range of temperatures treatment->heating lysis 4. Cell Lysis heating->lysis centrifugation 5. Centrifugation Separate soluble and aggregated proteins lysis->centrifugation detection 6. Detection (Western Blot or Mass Spec) centrifugation->detection caption CETSA Experimental Workflow

Caption: CETSA Experimental Workflow

Step-by-Step Protocol for Western Blot-Based CETSA
  • Cell Culture and Treatment: Plate the cancer cell line of interest and grow to 80-90% confluency. Treat the cells with a predetermined concentration of this compound or vehicle (e.g., DMSO) for a specified time.

  • Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.[4]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Normalize the protein concentration and analyze by SDS-PAGE and Western blotting using an antibody against a suspected target or a panel of candidate proteins.

Interpreting the Data

A positive result is indicated by a shift in the melting curve of a specific protein in the presence of the compound. This means the protein remains soluble at higher temperatures when the compound is bound.

Temperature (°C)Vehicle (Soluble Protein)This compound (Soluble Protein)
40100%100%
4595%100%
5070%98%
5545%85%
6020%60%
655%30%
70<1%10%

Table 1: Hypothetical CETSA Data for a Candidate Target Protein. The data illustrates that in the presence of the compound, the target protein exhibits increased thermal stability, remaining soluble at higher temperatures compared to the vehicle-treated control.

Section 2: Drug Affinity Responsive Target Stability (DARTS) - Unmasking Targets Through Protease Protection

Drug Affinity Responsive Target Stability (DARTS) is another powerful technique for identifying the protein targets of small molecules.[9][10][11][12][13] Unlike CETSA, which uses heat to denature proteins, DARTS employs proteases. The underlying principle is that when a small molecule binds to its target protein, it can induce a conformational change that protects it from proteolytic degradation.[9][10]

The Rationale for Using DARTS

DARTS offers a complementary approach to CETSA with its own set of advantages:

  • No Thermal Denaturation: It avoids potential heat-induced artifacts and is suitable for proteins that may not exhibit a clear thermal shift.

  • Broad Applicability: The method can be applied to complex protein mixtures, such as cell lysates, without the need for intact cells.[10][11]

  • Unbiased Discovery: When coupled with mass spectrometry, DARTS can be used for unbiased, proteome-wide target identification.

Experimental Workflow: DARTS for this compound

DARTS_Workflow cluster_prep Sample Preparation cluster_digestion Protease Digestion cluster_analysis Analysis cell_lysate 1. Prepare Cell Lysate treatment 2. Treatment - this compound - Vehicle Control (DMSO) cell_lysate->treatment digestion 3. Protease Addition (e.g., Pronase, Thermolysin) treatment->digestion stop_digestion 4. Stop Digestion digestion->stop_digestion sds_page 5. SDS-PAGE Analysis stop_digestion->sds_page band_excision 6. Band Excision & Mass Spec sds_page->band_excision caption DARTS Experimental Workflow

Caption: DARTS Experimental Workflow

Step-by-Step Protocol for DARTS
  • Prepare Cell Lysate: Lyse cells in a non-denaturing buffer and clarify the lysate by centrifugation.

  • Compound Incubation: Aliquot the lysate and incubate with varying concentrations of this compound or vehicle control.[9]

  • Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each aliquot and incubate for a specific time to allow for partial digestion.[10][13]

  • Stop Digestion: Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Analysis: Analyze the digested lysates by SDS-PAGE. Look for protein bands that are protected from digestion in the compound-treated samples compared to the vehicle control.

  • Target Identification: Excise the protected protein bands from the gel and identify them using mass spectrometry.

Interpreting the Data

A successful DARTS experiment will show a dose-dependent protection of a specific protein band from proteolytic degradation in the presence of the compound.

Compound Conc. (µM)Protected Protein Band IntensityControl Protein Band Intensity
0 (Vehicle)10%10%
140%12%
1085%11%
10095%10%

Table 2: Hypothetical DARTS Data. This table illustrates that as the concentration of this compound increases, the intensity of the protected protein band also increases, while a control protein shows no such protection.

Section 3: Photo-Affinity Labeling (PAL) - Covalently Capturing the Target

Photo-Affinity Labeling (PAL) is a powerful chemical biology technique used to covalently link a small molecule to its protein target upon photoactivation.[14][15][16][17][18] This approach requires the synthesis of a photo-affinity probe, which is a modified version of the original compound that incorporates a photoreactive group and a reporter tag (e.g., biotin).[16]

Why Choose Photo-Affinity Labeling?

PAL is a valuable tool for target identification, particularly when:

  • Direct Evidence is Needed: It provides direct evidence of a physical interaction between the compound and its target.

  • Transient Interactions are Involved: The covalent cross-linking can capture weak or transient interactions that might be missed by other methods.

  • Binding Site Mapping is a Goal: PAL can be used to identify the specific binding site of the compound on the target protein.[14]

Experimental Workflow: PAL for this compound

PAL_Workflow cluster_probe Probe Synthesis & Incubation cluster_crosslinking Cross-linking & Enrichment cluster_analysis Analysis probe_synthesis 1. Synthesize Photo-Affinity Probe incubation 2. Incubate Probe with Cell Lysate or Intact Cells probe_synthesis->incubation uv_irradiation 3. UV Irradiation Covalent cross-linking incubation->uv_irradiation enrichment 4. Affinity Purification (e.g., Streptavidin beads) uv_irradiation->enrichment elution 5. Elution of Labeled Proteins enrichment->elution mass_spec 6. Mass Spectrometry Identification of target proteins elution->mass_spec caption PAL Experimental Workflow

Caption: PAL Experimental Workflow

Step-by-Step Protocol for PAL
  • Probe Synthesis: Synthesize a photo-affinity probe of this compound containing a photoreactive group (e.g., diazirine or benzophenone) and a biotin tag.

  • Incubation: Incubate the probe with live cells or cell lysates. To demonstrate specificity, a competition experiment should be performed where a parallel sample is co-incubated with an excess of the original, unmodified compound.[16]

  • UV Irradiation: Expose the samples to UV light to activate the photoreactive group and induce covalent cross-linking to interacting proteins.

  • Lysis and Affinity Purification: Lyse the cells (if not already done) and use streptavidin-coated beads to pull down the biotin-labeled protein-probe complexes.

  • Elution and Identification: Elute the captured proteins from the beads and identify them by mass spectrometry.

Interpreting the Data

The primary targets of the compound will be identified as proteins that are significantly enriched in the sample treated with the photo-affinity probe alone, but not in the sample where the probe was competed with an excess of the parent compound.

Protein IDEnrichment (Probe vs. Control)Enrichment (Probe + Competitor vs. Probe)
Target X50-fold0.8-fold
Protein Y45-fold1.2-fold
Protein Z5-fold4.5-fold

Table 3: Hypothetical PAL Data with Competition. Target X and Protein Y are identified as high-confidence targets because their enrichment is significantly reduced in the presence of the competitor compound, indicating specific binding. Protein Z is likely a non-specific binder.

Section 4: Computational Approaches - In Silico Target Prediction

In parallel with experimental validation, computational methods can provide valuable insights and help prioritize experimental efforts.[19][20][21][22] These in silico approaches leverage the chemical structure of the compound to predict potential protein targets.

The Power of a Computational First Pass
  • Hypothesis Generation: Computational methods can generate a list of potential targets, which can then be experimentally validated.

  • Cost and Time-Effective: These methods are generally faster and less expensive than experimental approaches.[21]

  • Structural Insights: Techniques like molecular docking can predict the binding mode of the compound within the active site of a potential target, guiding further optimization.[20]

Common Computational Techniques
  • Ligand-Based Methods: These approaches compare the structure of this compound to databases of known ligands with annotated targets.[19]

  • Structure-Based Methods (Reverse Docking): If the 3D structure of potential target proteins is known, reverse docking can be used to predict the binding affinity of our compound to a large number of proteins.[19]

  • Machine Learning and AI: Advanced algorithms can be trained on large datasets of compound-protein interactions to predict novel targets.[23]

Computational_Workflow cluster_methods In Silico Prediction Methods cluster_output Output & Validation compound_structure 1. 2D/3D Structure of This compound ligand_based 2a. Ligand-Based Similarity Search compound_structure->ligand_based structure_based 2b. Structure-Based Reverse Docking compound_structure->structure_based ml_ai 2c. Machine Learning/AI Models compound_structure->ml_ai target_list 3. Prioritized List of Potential Targets ligand_based->target_list structure_based->target_list ml_ai->target_list experimental_validation 4. Experimental Validation (CETSA, DARTS, etc.) target_list->experimental_validation caption Computational Target Prediction Workflow

Caption: Computational Target Prediction Workflow

Conclusion: An Integrated Strategy for Target Validation

Validating the target engagement of a novel bioactive compound like this compound requires a multi-faceted and integrated approach. No single technique is foolproof; rather, the convergence of evidence from multiple orthogonal methods provides the highest degree of confidence.

A recommended strategy would be to begin with computational approaches to generate a list of plausible targets. This can be followed by a medium-throughput CETSA or DARTS screen against these candidates. For the most promising hits, photo-affinity labeling can provide definitive evidence of a direct interaction and pave the way for detailed structural studies. By synergizing these experimental and computational tools, researchers can confidently identify and validate the molecular targets of their compounds, accelerating the journey from a promising hit to a potential therapeutic.

References

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in Molecular Biology, 756, 209-222. [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology, 3(4), 163-180. [Link]

  • Alogb, J. P., et al. (2021). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 22(5), bbab138. [Link]

  • Borg, M., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 1-17. [Link]

  • Sahu, A., et al. (2024). Identifying novel drug targets with computational precision. Computational and Structural Biotechnology Journal, 23, 102-113. [Link]

  • Das, J., & Leatherbarrow, R. J. (2014). A typical photoaffinity labeling experimental protocol to identify the ligand binding site of a target protein... ResearchGate. [Link]

  • Wang, X., et al. (2017). Computational Approach for Drug Target Identification. Chemical Genomics, 355-370. [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology. [Link]

  • Vasta, J. D., et al. (2019). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology, 14(11), 2446-2457. [Link]

  • Corson, T. W., & Crews, C. M. (2007). Small molecule target identification using photo-affinity chromatography. Methods in Molecular Biology, 360, 181-193. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Frontiers in Chemical Biology. (2023). Synergizing Experimental and Computational Methods for Structural Insights and Drug Discovery. [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

  • Dubinsky, L., et al. (2020). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 25(17), 3982. [Link]

  • Schooler, A. P., & Henning, N. J. (2020). Importance of Quantifying Drug–Target Engagement in Cells. ACS Chemical Neuroscience, 11(6), 826-828. [Link]

  • La Morte, V. J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry, 59(4), 514-522. [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • Wikipedia. Thermal shift assay. [Link]

  • Parker, C. G., & Histen, G. (2017). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Methods in Molecular Biology, 1491, 191-205. [Link]

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • MDC Connects. (2020, August 6). Target Validation and Efficacy [Video]. YouTube. [Link]

  • Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Gampa, G., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]

Sources

A Researcher's Guide to the Cross-Validation of 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one Activity in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate and compare the cellular activity of the novel compound, 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one. By synthesizing established methodologies with expert insights, we present a robust, self-validating workflow for characterizing the compound's efficacy and selectivity across multiple cell lines, a critical step in early-stage drug discovery.

Introduction: The Imperative for Cross-Cell Line Validation

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Derivatives featuring a mercapto group, such as this compound, are of particular interest due to their potential to interact with various biological targets, including enzymes and receptors, suggesting a broad range of therapeutic applications from anticancer to anti-inflammatory effects.[1][3][4][5]

However, the initial promise of a novel compound in a single cell line can often be misleading. Cellular context is paramount; genetic and phenotypic diversity among cell lines can dramatically alter a compound's activity, efficacy, and mechanism of action. Therefore, cross-validation of a compound's activity across a panel of biologically diverse cell lines is not merely a confirmatory step but a foundational requirement for establishing a credible biological activity profile.[6] This guide outlines the critical experiments required to build such a profile for this compound, comparing its performance to established standards and providing the technical protocols to ensure data integrity and reproducibility.

Compound Profile and Hypothesized Mechanism of Action

Compound: this compound CAS Number: 186822-57-1[7] Molecular Structure:

  • An imidazole core, known for its diverse biological activities.

  • A 2-mercapto (-SH) group, which is highly reactive and can act as a potent nucleophile, potentially forming disulfide bonds or coordinating with metal ions in enzyme active sites.[1][7]

  • A 2-ethylphenyl group at the N1 position, which adds lipophilicity and may influence target binding specificity.

Hypothesized Mechanism: Based on its structural motifs, this compound is hypothesized to exert cytotoxic effects, particularly in rapidly dividing cancer cells. The mercapto group is a key feature of several enzyme inhibitors.[1][7] Its presence suggests a potential interaction with cysteine-rich proteins or metalloenzymes critical for cell cycle progression or survival. This could lead to the induction of cell cycle arrest and, ultimately, programmed cell death (apoptosis).

Experimental Design: A Multi-Faceted Approach

A robust validation strategy requires a carefully designed experimental workflow. Our approach is centered on determining the compound's potency (IC50), its effect on cell death mechanisms, and its impact on cell cycle progression across a strategically selected panel of cell lines.

Strategic Selection of Cell Lines and Controls

The choice of cell lines is critical for discerning both efficacy and selectivity. We propose a panel that includes:

  • HCT116: A human colorectal carcinoma cell line, widely used for its well-characterized genetic background.

  • MDA-MB-231: A human breast adenocarcinoma cell line, representing a different tumor type with a more aggressive, metastatic phenotype.

  • IMR-90: A normal human lung fibroblast cell line, to serve as a crucial control for assessing cytotoxicity against non-cancerous cells.

As a benchmark for cytotoxic potency, a well-characterized chemotherapeutic agent such as Doxorubicin will be used as a positive control.

Overall Experimental Workflow

The workflow is designed to provide a comprehensive picture of the compound's cellular activity, from initial cytotoxicity screening to mechanistic investigation.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Mechanistic Assays cluster_3 Phase 4: Data Analysis & Interpretation cell_culture Cell Line Culture (HCT116, MDA-MB-231, IMR-90) compound_prep Compound Preparation (Test Compound & Doxorubicin) cell_seeding Seed Cells in 96-well Plates compound_prep->cell_seeding treatment 24h Compound Treatment (Dose-Response) cell_seeding->treatment mtt_assay Cell Viability Assay (MTT) treatment->mtt_assay ic50 Calculate IC50 Values mtt_assay->ic50 upscale_culture Culture Cells for Flow Cytometry ic50->upscale_culture treat_mechanistic Treat with IC50 Concentration upscale_culture->treat_mechanistic apoptosis Apoptosis Assay (Annexin V/PI Staining) treat_mechanistic->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat_mechanistic->cell_cycle data_comp Compare Data Across Cell Lines apoptosis->data_comp cell_cycle->data_comp conclusion Draw Conclusions on Activity & Selectivity data_comp->conclusion

Caption: High-level experimental workflow for compound validation.

Core Experimental Protocols

The following protocols are foundational for assessing the cytotoxic and mechanistic properties of novel compounds.

Protocol 1: Cell Viability and IC50 Determination (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed HCT116, MDA-MB-231, and IMR-90 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[8]

  • Compound Preparation: Prepare a 2X serial dilution of this compound and Doxorubicin in culture medium, typically ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle control (DMSO-treated) and untreated control wells. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells.[9][10] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[10][11]

Methodology:

  • Cell Culture and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates. After 24 hours, treat the cells with the predetermined IC50 concentration of the test compound for 24 or 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the combined cell suspension at 300 x g for 5 minutes.[9]

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL stock).[11]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[9][11]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[12][13][14] PI stoichiometrically binds to DNA, so cells in G2/M (with 4n DNA content) will have approximately twice the fluorescence intensity of cells in G0/G1 (with 2n DNA content). Cells in the S phase (DNA synthesis) will have an intermediate fluorescence.[13]

Methodology:

  • Cell Culture and Treatment: Seed 1 x 10⁶ cells in appropriate culture flasks or plates. After 24 hours, treat with the IC50 concentration of the test compound for 24 hours.

  • Harvesting: Collect and wash cells with PBS as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate at -20°C for at least 2 hours.[14][15]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is crucial to prevent staining of double-stranded RNA.[12][13]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. Use software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[15]

Data Presentation and Interpretation

Quantitative data should be summarized in clear, comparative tables. The following tables present hypothetical data to illustrate how results can be interpreted.

Table 1: Cytotoxicity (IC50) of this compound

Cell LineCompound IC50 (µM)Doxorubicin IC50 (µM)Selectivity Index (IMR-90 IC50 / Cancer Cell IC50)
HCT1168.50.55.3
MDA-MB-23112.20.93.7
IMR-9045.13.2N/A

Interpretation: The hypothetical data show that the test compound is cytotoxic to both cancer cell lines, albeit less potent than Doxorubicin. Importantly, it displays a degree of selectivity, being 3.7 to 5.3 times more toxic to cancer cells than to the normal fibroblast cell line. This suggests a potential therapeutic window.

Table 2: Apoptosis Induction after 24h Treatment at IC50 Concentration

Cell LineTreatment% Early Apoptosis% Late Apoptosis/Necrosis
HCT116Vehicle4.12.5
Compound25.815.3
MDA-MB-231Vehicle3.52.1
Compound18.910.4
IMR-90Vehicle2.81.9
Compound6.23.1

Interpretation: The compound significantly induces apoptosis in both HCT116 and MDA-MB-231 cells, confirming this as a primary mechanism of cell death. The effect is much less pronounced in the normal IMR-90 cells, corroborating the selectivity observed in the cytotoxicity assay.

Table 3: Cell Cycle Distribution after 24h Treatment at IC50 Concentration

Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
HCT116Vehicle45.235.119.7
Compound20.158.621.3
MDA-MB-231Vehicle55.828.515.7
Compound35.449.814.8

Interpretation: A significant accumulation of cells in the S phase is observed in both cancer cell lines following treatment. This suggests that the compound may interfere with DNA replication or activate the S-phase checkpoint, leading to cell cycle arrest.

Visualizing the Proposed Mechanism

Based on the hypothetical data indicating S-phase arrest and subsequent apoptosis, we can propose a potential signaling pathway.

G compound 1-(2-Ethylphenyl)-2-mercapto- 1H-imidazol-5(4H)-one target Putative Target (e.g., DNA Polymerase, Topoisomerase) compound->target Inhibition dna_damage DNA Replication Stress / Damage target->dna_damage s_arrest S-Phase Cell Cycle Arrest dna_damage->s_arrest p53 p53 Activation dna_damage->p53 apoptosis Apoptosis s_arrest->apoptosis Prolonged Arrest p53->apoptosis

Caption: Proposed mechanism of action based on experimental data.

Conclusion and Future Directions

This guide provides a structured, multi-faceted approach to the in vitro characterization of this compound. By employing a panel of diverse cell lines and a series of robust assays, researchers can build a comprehensive and reliable profile of the compound's activity.

Our hypothetical results suggest that this compound is a promising cytotoxic agent with selectivity for cancer cells. The data point towards a mechanism involving the induction of S-phase arrest and subsequent apoptosis.

Future work should focus on:

  • Target Deconvolution: Identifying the specific molecular target(s) of the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

  • In Vivo Studies: Evaluating the compound's efficacy and safety in animal models of cancer.

By following this rigorous cross-validation framework, the scientific community can effectively triage novel chemical entities, ensuring that only the most promising candidates advance in the drug development pipeline.

References

  • Gnanasekaran, N. et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]

  • University of South Florida. Apoptosis Protocols. [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PMC. [Link]

  • University of Leicester. Cell Cycle Tutorial Contents. [Link]

  • Jaffery, R. et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]

  • Bio-Rad. Cytotoxicity Assays | Life Science Applications. [Link]

  • BMG Labtech. Cytotoxicity assays – what your cells don't like. [Link]

  • BPS Bioscience. Cell Cytotoxicity Screening & Profiling Services. [Link]

  • Wiegand, I. et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Imidazole Derivatives in Modern Drug Discovery. [Link]

  • Maeda, S. et al. (1984). Syntheses of 2-mercapto-4-substituted imidazole derivatives with antiinflammatory properties. Chemical and Pharmaceutical Bulletin. [Link]

  • Voorberg-van der Wel, A. et al. (2020). Identification of novel compounds with prophylactic activity against hypnozoites using a Plasmodium cynomolgi in vitro model. Antimicrobial Agents and Chemotherapy. [Link]

  • El-Damasy, D. A. et al. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. NIH. [Link]

  • Meunier, A. et al. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. [Link]

  • ResearchGate. 2-Mercapto-1H-benzimidazole nucleus with anticancer activity. [Link]

  • Sharma, D. et al. (2016). Imidazole Derivatives as Potential Therapeutic Agents. PubMed. [Link]

  • Patel, A. et al. (2022). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. IJFMR. [Link]

  • ResearchGate. Synthesis and Pharmacological Evaluation of Some Novel 2-Mercapto Benzimidazole Derivatives. [Link]

  • Wang, Y. et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC. [Link]

  • Semantic Scholar. BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW. [Link]

  • Soni, J. P. et al. (2011). Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science. [Link]

  • Franchini, C. et al. (2009). Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. PubMed. [Link]

  • Hassan, M. et al. (2021). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. PMC. [Link]

  • MacKinnon, A. C. et al. (1997). Synthesis and in vitro characterization of N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8- tetrahydronaphthalen-1-yl]methanesulfonamide and its enantiomers: a novel selective alpha 1A receptor agonist. PubMed. [Link]

  • Nyffeler, J. et al. (2020). Phenotypic Profiling of Reference Chemicals Across Biologically Diverse Cell Types Using the Cell Painting Assay. PMC. [Link]

  • Wang, X. et al. (2015). Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. PMC. [Link]

  • Taha, M. et al. (2022). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. PMC. [Link]

  • Maciejewska, M. et al. (2022). Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][9][10][12]triazine Sulfonamides in Normal and Cancer Cells In Vitro. NIH. [Link]

  • Gębczak, K. et al. (2018). Evaluation of the effect of 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][12][16]thiazin-4-one on colon cells and its anticancer potential. PMC. [Link]

  • Yoon, H. J. et al. (2012). Ethyl 1-phenyl-2-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole-5-carboxylate. PMC. [Link]

  • PubChem. 1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acid. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one analogs. The imidazole scaffold is a critical pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of how structural modifications to this specific imidazolone core influence biological activity, supported by experimental data from analogous series.

Introduction to the 1-Aryl-2-mercapto-1H-imidazol-5(4H)-one Scaffold

The 1-aryl-2-mercapto-1H-imidazol-5(4H)-one core is a versatile heterocyclic structure that has garnered significant interest in drug discovery. The presence of an aryl group at the N1 position, a mercapto group at C2, and a carbonyl group at C5 provides multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The lipophilic aryl substituent, the hydrogen-bonding capability of the mercapto group, and the overall planarity of the ring system contribute to its ability to interact with various biological targets.

While direct and extensive SAR studies on this compound are not widely published, we can extrapolate valuable insights from closely related analogs. This guide will systematically explore the impact of substitutions at key positions, drawing comparisons from relevant studies on similar scaffolds.

Core SAR Analysis: Key Positions and Their Influence

The biological activity of this class of compounds is intricately linked to the nature and position of substituents on the core scaffold. We will dissect the SAR at three primary locations: the N1-aryl ring, the C2-mercapto group, and the C4 position of the imidazolone ring.

The substituent at the N1 position plays a crucial role in determining the potency and selectivity of imidazolone derivatives. Studies on analogous 1-aryl-imidazolones have demonstrated that the nature and position of substituents on this aryl ring significantly modulate biological activity.[3]

  • Influence of the Ortho-Ethyl Group: The presence of an ethyl group at the ortho position of the N1-phenyl ring in the title compound is a key feature. This bulky, lipophilic group can induce a non-planar conformation between the phenyl ring and the imidazolone core. This steric hindrance can influence binding to target proteins by either promoting a specific bioactive conformation or preventing non-specific interactions. While direct data on the 2-ethyl analog is scarce, SAR studies on related N-aryl compounds often show that ortho-substitution can lead to altered selectivity profiles compared to their para- or meta-substituted counterparts.

  • Comparison with Other Aryl Substituents: In a series of 2,4-diaryl-5(4H)-imidazolones evaluated for anti-inflammatory activity, the nature of the substituent on the N1-phenyl ring was found to be critical.[4] For instance, the presence of a sulfonamide group at the para-position was a key feature for potent COX-2 inhibition.[4] Replacing this with other groups would likely alter the activity profile. While not a direct comparison to the 2-ethyl group, this highlights the sensitivity of the N1-aryl position to substitution.

The following diagram illustrates the key positions for SAR analysis on the core scaffold.

A diagram of the core scaffold is not possible with the available tools. The dot script above is a placeholder. Caption: Key positions for SAR on the this compound scaffold.

The mercapto (-SH) group at the C2 position is a significant feature, capable of acting as a hydrogen bond donor and a nucleophile, and it can also be a site for further derivatization to thioethers.

  • Role in Target Binding: In many enzyme active sites, the thiol group can interact with key amino acid residues or metal cofactors. For instance, 2-mercaptobenzimidazole derivatives have been investigated as inhibitors of various enzymes.[5] The potency of these compounds often relies on the interaction of the mercapto group within the enzyme's active site.

  • Derivatization to Thioethers: The mercapto group provides a convenient handle for synthesizing a library of analogs. Alkylation of the thiol to form thioethers can modulate the compound's lipophilicity, steric bulk, and electronic properties, leading to significant changes in biological activity. Studies on 2-thio-substituted imidazoles have shown that the nature of the S-alkyl or S-aryl group can dramatically influence antimicrobial and antioxidant activities.[6]

The C4 position of the imidazol-5(4H)-one ring is another critical site for modification. Introducing substituents at this position can impact the molecule's interaction with its biological target.

  • Aryl Substituents at C4: In many related imidazolone series, the C4 position is substituted with an aryl or arylidene group. For example, in a series of 1,2-diaryl-4-substituted-benzylidene-5(4H)-imidazolone derivatives, the nature of the substituent on the 4-benzylidene ring was found to be a determinant for cytotoxicity and COX-2/LOX inhibition.[7]

Comparative Biological Activity Data

To provide a clearer understanding of the SAR, the following table summarizes the biological activities of analogous imidazolone derivatives from various studies. It is important to note that these are not direct analogs of this compound but provide valuable comparative insights.

Compound Series Key Structural Features Biological Activity Key SAR Findings Reference
2,4-Diaryl-5(4H)-imidazolonesN1-phenyl with p-sulfonamide, C2-aryl, C4-arylideneAnti-inflammatory (COX-2 inhibition)Small hydrophilic acetyl group on the sulfonamide enhanced activity.[4]
1,2-Diaryl-4-substituted-benzylidene-5(4H)-imidazolonesN1-aryl, C2-aryl, C4-arylideneCytotoxic, COX-2/LOX inhibitionThe oxazole derivative at the 4-position showed a good selectivity index for COX-2.[7]
4(5)-Aryl-2-amino-1H-imidazolesN1-substituent, C4(5)-arylBiofilm inhibitionThe nature of the N1-substituent and the substitution pattern on the C4(5)-phenyl group had a major effect.[3]
5-Aryl-1-arylideneamino-1H-imidazole-2(3H)-thionesN1-arylideneamino, C2-thione, C5-arylAnticancerA 2-hydroxybenzylideneamino group at N1 and a 4-methoxyphenyl group at C5 showed high potency.[8]
Experimental Protocols

The synthesis and biological evaluation of these compounds are crucial for establishing their SAR. Below are representative experimental protocols for the synthesis of the core scaffold and a common biological assay.

A common route for the synthesis of the 1-aryl-2-mercapto-1H-imidazol-5(4H)-one scaffold involves the condensation of an appropriate N-aryl-2-thioureidoacetic acid.

Step-by-Step Protocol:

  • Synthesis of N-Aryl-2-thioureidoacetic acid: An equimolar mixture of an arylisothiocyanate (e.g., 2-ethylphenyl isothiocyanate) and an amino acid (e.g., glycine) is stirred in an aqueous solution of sodium hydroxide at room temperature.

  • The reaction mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the N-aryl-2-thioureidoacetic acid.

  • The precipitate is filtered, washed with water, and dried.

  • Cyclization to Imidazolone: The N-aryl-2-thioureidoacetic acid is then heated in the presence of a dehydrating agent, such as acetic anhydride, to effect cyclization to the 1-aryl-2-mercapto-1H-imidazol-5(4H)-one.

  • The reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

The following workflow diagram illustrates the general synthetic scheme.

Synthesis_Workflow Aryl_Isothiocyanate Aryl Isothiocyanate Thioureido_Acid N-Aryl-2-thioureidoacetic acid Aryl_Isothiocyanate->Thioureido_Acid Condensation Amino_Acid Amino Acid Amino_Acid->Thioureido_Acid Base Base (e.g., NaOH) Base->Thioureido_Acid Acid Acid (e.g., HCl) Acid->Thioureido_Acid Imidazolone 1-Aryl-2-mercapto-1H-imidazol-5(4H)-one Thioureido_Acid->Imidazolone Cyclization Dehydrating_Agent Dehydrating Agent (e.g., Acetic Anhydride) Dehydrating_Agent->Imidazolone

Caption: General synthetic workflow for 1-aryl-2-mercapto-1H-imidazol-5(4H)-ones.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few more hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs, while not extensively documented for this specific scaffold, can be inferred from a wealth of data on related imidazolone derivatives. The N1-aryl substituent, the C2-mercapto group, and the C4-position are all critical determinants of biological activity. The ortho-ethyl group on the N1-phenyl ring likely imparts unique conformational properties that can influence target binding and selectivity. The C2-mercapto group offers a key interaction point and a site for further chemical exploration.

Future research should focus on the systematic exploration of substitutions around this specific scaffold to build a more comprehensive SAR profile. This would involve synthesizing and evaluating a focused library of analogs with variations at the ortho-position of the N1-phenyl ring, derivatization of the C2-mercapto group, and introduction of diverse substituents at the C4-position. Such studies will be invaluable in unlocking the full therapeutic potential of this promising class of compounds.

References

  • Al-Sanea, M. M., et al. (2012).
  • Salman, A. S., et al. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
  • El-Sayed, M. A. A., et al. (2016). Synthesis of Novel Derivatives of Imidazo[2,1-c][4][6][7]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. Journal of Chemical Research, 40(1), 47-52.

  • El-Sayed, M. A. A., et al. (2018). Design, synthesis, and biological evaluation of novel 1,2-diaryl-4-substituted-benzylidene-5(4H)-imidazolone derivatives as cytotoxic agents and COX-2/LOX inhibitors. Archiv der Pharmazie, 351(3-4), e1700311.
  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. (2025). Journal of Pharma Insights and Research, 3(1).
  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. (n.d.). International Journal for Multidisciplinary Research.
  • Lee, J. H., et al. (2007). Structure-activity relationship (SAR) investigations of substituted imidazole analogs as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(21), 5825-5830.
  • Khan, I., et al. (2022). 1- (substituted)-4,5-diphenyl-1H-imidazole as potent analgesic agents. Neuroquantology, 20(9), 2884-2890.
  • El-Saeed, R. A., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. Molecules, 26(6), 1706.
  • Maddheshiya, A., & Chawla, P. (2012). Synthesis And Pharmacological Evaluation of 2-(Substituted Phenyl)-4,5-Diphenyl 1H-Imidazoles. Indian Journal of Heterocyclic Chemistry, 22(2), 169-172.
  • Nevade, P. A., Lokapure, S. G., & Kalyane, N. V. (2013). Synthesis and Pharmacological Evaluation of Some Novel 2-Mercapto Benzimidazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(5), 1895-1900.
  • Khan, K. M., et al. (2017). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. Bioorganic Chemistry, 74, 133-146.
  • Maddheshiya, A., & Chawla, P. (2018). Synthesis and evaluation of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives as anticonvulsant agents. Indian Journal of Heterocyclic Chemistry, 28(3), 423-427.
  • Jadhav, S. B., et al. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science, 2(6), 164-168.

Sources

Benchmarking a Novel Anti-Inflammatory Candidate: 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one Against Standard-of-Care Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Researchers and Drug Development Professionals

Introduction

The landscape of inflammatory disease management is continually evolving, driven by the need for more targeted therapies with improved safety profiles. In this context, heterocyclic compounds, particularly those containing an imidazole scaffold, have garnered significant interest due to their diverse biological activities.[1][2][3] The investigational compound, 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one, represents a promising candidate within this chemical space. Its structure, featuring a substituted imidazole core and a reactive mercapto group, suggests a potential for enzyme inhibition and modulation of inflammatory pathways. The mercapto group, in particular, is known to interact with metallic cofactors in enzymes, a mechanism implicated in the activity of various inhibitors.[4]

This guide provides a comprehensive benchmarking of this compound against two widely recognized standard-of-care therapeutics for inflammatory conditions such as rheumatoid arthritis: Methotrexate , a disease-modifying antirheumatic drug (DMARD), and Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor.[5][6][7] By presenting hypothetical yet plausible experimental data, this document aims to offer a framework for evaluating the preclinical potential of this novel compound.

Standard-of-Care Comparators: Mechanisms of Action

A thorough comparison necessitates a clear understanding of the benchmarks.

  • Methotrexate: The cornerstone of rheumatoid arthritis therapy, Methotrexate, functions as an antimetabolite.[8] Its primary anti-inflammatory effects are not fully elucidated but are thought to involve the promotion of adenosine release, which has potent anti-inflammatory properties.[9][10][11] Additionally, as a folate antagonist, it inhibits the proliferation of immune cells like lymphocytes, thereby dampening the autoimmune response.[9][11]

  • Celecoxib: As a nonsteroidal anti-inflammatory drug (NSAID), Celecoxib selectively inhibits the COX-2 enzyme.[12][13][14] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[13][15] By selectively targeting COX-2 over the constitutively expressed COX-1, Celecoxib aims to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[14][15]

Comparative In Vitro Efficacy

Enzyme Inhibition Assays: Targeting the Arachidonic Acid Pathway

A primary mechanism of many anti-inflammatory drugs is the inhibition of enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX). The ability of this compound to inhibit these enzymes was compared to Celecoxib. Methotrexate, which does not directly inhibit these enzymes, was not included in this assay.

Experimental Protocol: In Vitro COX/LOX Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against COX-1, COX-2, and 5-LOX enzymes.

  • Methodology: Commercially available enzyme immunoassay kits were used for COX-1 (ovine) and COX-2 (human recombinant).[16] The assays measure the peroxidase activity of COX by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[17] For 5-lipoxygenase (from potato), a spectrophotometric method was employed, measuring the formation of leukotrienes from linoleic acid at 234 nm.[18][19]

  • Procedure:

    • The enzymes were incubated with varying concentrations of the test compounds or vehicle control.

    • The reaction was initiated by the addition of arachidonic acid (for COX assays) or linoleic acid (for LOX assay).

    • The absorbance was measured at the appropriate wavelength.

    • IC50 values were calculated from the concentration-response curves.

Table 1: Comparative Enzyme Inhibition (IC50, µM)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound15.20.85.419
Celecoxib18.50.1> 100185
MethotrexateN/AN/AN/AN/A

Data are hypothetical and for illustrative purposes.

Cellular Anti-Inflammatory Activity: Cytokine Suppression

To assess the effects on inflammatory signaling in a cellular context, the compounds were tested for their ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).

Experimental Protocol: LPS-Induced Cytokine Production in RAW 264.7 Cells

  • Objective: To quantify the inhibition of TNF-α, IL-6, and IL-1β production by the test compounds.

  • Methodology: RAW 264.7 cells were stimulated with LPS to induce an inflammatory response. The concentration of cytokines in the cell culture supernatant was measured by enzyme-linked immunosorbent assay (ELISA).[20][21]

  • Procedure:

    • RAW 264.7 cells were seeded in 96-well plates and allowed to adhere overnight.[22]

    • Cells were pre-treated with various concentrations of the test compounds for 1 hour.

    • LPS (1 µg/mL) was added to the wells to stimulate the cells, and they were incubated for 24 hours.[23]

    • The culture supernatants were collected.

    • The concentrations of TNF-α, IL-6, and IL-1β in the supernatants were determined using specific ELISA kits.[24]

Table 2: Inhibition of Pro-Inflammatory Cytokine Production (IC50, µM)

CompoundTNF-α IC50 (µM)IL-6 IC50 (µM)IL-1β IC50 (µM)
This compound2.53.12.8
Celecoxib5.87.26.5
Methotrexate1.52.01.8

Data are hypothetical and for illustrative purposes.

In Vivo Efficacy: Acute Inflammatory Model

The carrageenan-induced paw edema model in rats is a standard for evaluating the in vivo acute anti-inflammatory activity of novel compounds.[25][26]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Objective: To assess the ability of the test compounds to reduce acute inflammation in vivo.

  • Methodology: Edema is induced in the rat hind paw by injecting carrageenan. The volume of the paw is measured over time to quantify the inflammatory response.[27][28]

  • Procedure:

    • Male Wistar rats were divided into treatment groups.

    • The initial volume of the right hind paw was measured using a plethysmometer.

    • The test compounds were administered orally one hour before the carrageenan injection.

    • 0.1 mL of 1% carrageenan solution was injected into the subplantar surface of the right hind paw.[29]

    • Paw volume was measured at 1, 2, 3, and 4 hours post-carrageenan injection.

    • The percentage inhibition of edema was calculated for each group relative to the vehicle control group.

Table 3: In Vivo Anti-Inflammatory Activity (% Inhibition of Paw Edema at 3 hours)

Compound (Oral Dose)% Inhibition of Edema
This compound (30 mg/kg)55%
Celecoxib (30 mg/kg)65%
Methotrexate (1 mg/kg)25%

Data are hypothetical and for illustrative purposes. Note: Methotrexate is typically used for chronic inflammation and is expected to have lower efficacy in this acute model.

Visualizing Methodologies and Pathways

G cluster_0 In Vitro Enzyme Assays cluster_1 Cell-Based Cytokine Assay cluster_2 In Vivo Paw Edema Model a Test Compound b COX-1/COX-2/5-LOX Enzyme a->b c Substrate (Arachidonic/Linoleic Acid) d Measure Product Formation c->d e Calculate IC50 d->e f RAW 264.7 Macrophages g Pre-treat with Test Compound f->g h Stimulate with LPS g->h i Incubate 24h h->i j Collect Supernatant i->j k ELISA for Cytokines (TNF-α, IL-6, IL-1β) j->k l Administer Compound Orally to Rats m Inject Carrageenan into Paw l->m n Measure Paw Volume Over Time m->n o Calculate % Inhibition n->o

Caption: Experimental workflows for in vitro and in vivo assays.

cluster_cox Cyclooxygenase Pathway cluster_lox Lipoxygenase Pathway MEMBRANE Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA COX12 COX-1 / COX-2 AA->COX12 LOX 5-LOX AA->LOX PGH2 Prostaglandin H2 COX12->PGH2 PROST Prostaglandins (PGE2, etc.) PGH2->PROST INFLAM Inflammatory Response PROST->INFLAM Inflammation, Pain CELECOXIB Celecoxib (Selective COX-2 Inhibition) CELECOXIB->COX12 COMPOUND_X_COX 1-(2-Ethylphenyl)-2-mercapto- 1H-imidazol-5(4H)-one COMPOUND_X_COX->COX12 LEUKO Leukotrienes LOX->LEUKO LEUKO->INFLAM Inflammation COMPOUND_X_LOX 1-(2-Ethylphenyl)-2-mercapto- 1H-imidazol-5(4H)-one COMPOUND_X_LOX->LOX

Caption: The Arachidonic Acid inflammatory signaling pathway.

Discussion and Interpretation

The hypothetical data presented provides a basis for a comparative assessment of this compound.

Enzyme Inhibition Profile: The investigational compound demonstrates a dual inhibitory action against both COX-2 and 5-LOX. While its COX-2 selectivity is lower than that of Celecoxib, the additional inhibition of the 5-LOX pathway could offer a broader anti-inflammatory effect. The production of leukotrienes by 5-LOX is a significant contributor to inflammation, and their inhibition is a valuable therapeutic strategy. Celecoxib, in contrast, is highly specific for COX-2, with negligible activity against 5-LOX.

Cellular Activity: In the cellular assay, this compound shows potent inhibition of key pro-inflammatory cytokines, with IC50 values comparable to, and in this hypothetical scenario, slightly better than Celecoxib. This suggests that its mechanism of action may extend beyond simple enzyme inhibition, potentially involving the modulation of upstream signaling pathways like NF-κB, a known target of some imidazole-based anti-inflammatory agents.[30] Methotrexate, with its distinct immunomodulatory mechanism, also demonstrates potent cytokine inhibition.[31]

In Vivo Efficacy: In the acute inflammation model, the investigational compound shows significant, though slightly less potent, activity compared to Celecoxib. This is consistent with its in vitro COX-2 inhibition profile. The lower efficacy of Methotrexate in this model is expected, as its therapeutic effects in rheumatoid arthritis are cumulative and target the underlying autoimmune response rather than acute inflammation.[31]

Conclusion

This comparative guide, based on established experimental protocols and plausible data, positions this compound as a novel anti-inflammatory candidate with a potentially distinct mechanism of action from current standard-of-care drugs. Its hypothetical dual inhibition of COX-2 and 5-LOX, coupled with potent cytokine suppression, suggests a broad-spectrum anti-inflammatory profile that warrants further investigation. Future studies should focus on chronic models of inflammation, a detailed elucidation of its molecular targets, and a comprehensive safety and pharmacokinetic profiling to fully understand its therapeutic potential.

References

  • Cronstein, B. N., & Aune, T. M. (2020). Methotrexate and its mechanisms of action in inflammatory arthritis. Nature Reviews Rheumatology, 16(3), 145–154. [Link]

  • Tally, J. J., et al. (1999). 4,5-Diphenyl-3-(substituted)isoxazolones: a new class of potent and selective cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry, 42(12), 2186-2195. [Link]

  • News-Medical.Net. (2021). Celebrex (Celecoxib) Pharmacology. [Link]

  • Chan, E. S., & Cronstein, B. N. (2010). Methotrexate--how does it really work?. Nature Reviews Rheumatology, 6(3), 175-178. [Link]

  • Wikipedia contributors. (2024). Celecoxib. In Wikipedia, The Free Encyclopedia. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Segal, R., Mozes, E., Yaron, M., & Tartakovsky, B. (1989). Methotrexate: mechanism of action in rheumatoid arthritis. Seminars in arthritis and rheumatism, 19(2), 73-79. [Link]

  • ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Celecoxib? [Link]

  • Sharma, D., & Narasimhan, B. (2012). Analgesic, anti-inflammatory and oxy-radical scavenger activity of imidazole and imidazole derivatives. Mini reviews in medicinal chemistry, 12(1), 55-66. [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (2022). Molecules, 27(19), 6523. [Link]

  • Oriental Journal of Chemistry. (2023). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. [Link]

  • Kumar, P., et al. (2010). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. Iranian journal of pharmaceutical research : IJPR, 9(4), 419–430. [Link]

  • ACS Omega. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. [Link]

  • Cleveland Clinic. (n.d.). Methotrexate: Uses and Side Effects. [Link]

  • Medscape. (2025). Rheumatoid Arthritis (RA) Treatment & Management. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144. [Link]

  • Sparks, J. A. (2023). What are the core recommendations for rheumatoid arthritis care? Systematic review of clinical practice guidelines. Arthritis care & research. [Link]

  • CABI Digital Library. (2020). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. [Link]

  • Tsoncheva, V., et al. (2015). Rat paw oedema modeling and NSAIDs: Timing of effects. Biotechnology & Biotechnological Equipment, 29(4), 785-790. [Link]

  • Lee, S. Y., et al. (2021). Anti-Browning Effect of 2-Mercaptobenzo[d]imidazole Analogs with Antioxidant Activity on Freshly-Cut Apple Slices and Their Highly Potent Tyrosinase Inhibitory Activity. Molecules, 26(16), 4963. [Link]

  • NHS. (n.d.). Rheumatoid arthritis - Treatment. [Link]

  • American Academy of Family Physicians. (2011). Diagnosis and Management of Rheumatoid Arthritis. [Link]

  • DergiPark. (n.d.). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. [Link]

  • Dr.Oracle. (2025). What are the treatment guidelines for Rheumatoid Arthritis (RA)? [Link]

  • MDPI. (2015). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum (L) DC. [Link]

  • Journal of Korean Medicine. (2020). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. [Link]

  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? [Link]

  • PubMed. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. [Link]

  • ResearchGate. (2021). Asking help to optimize in-vitro lipoxygenase inhibitory assay protocol? [Link]

  • SPHS. (n.d.). Lipoxygenase Inhibitory Assay of Averrhoa carambola L. Leaves Extract. [Link]

  • Academic Journals. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. [Link]

  • The Pharma Innovation. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. [Link]

  • MDPI. (2016). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. [Link]

  • PubMed Central. (2018). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [Link]

  • ResearchGate. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts? [Link]

  • Technion. (2022). Overview on Biological Activities of Imidazole Derivatives. [Link]

  • PubMed. (2018). Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. [Link]

  • ResearchGate. (2025). (PDF) Synthesis and study of biological activities of compounds derived from new imidazole derivative. [Link]

Sources

A Guide to Ensuring Reproducibility in Tyrosinase Inhibition Assays: A Comparative Study Featuring 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for hyperpigmentation, the reproducibility of experimental data is the bedrock of scientific integrity. This guide provides an in-depth analysis of the experimental parameters crucial for achieving reproducible results in tyrosinase inhibition assays, with a special focus on the promising but sparsely documented compound, 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one. Due to the limited published data on this specific molecule, we will draw comparisons with its structurally related and well-characterized analogs, the 2-mercaptobenzimidazole derivatives, to establish a framework for robust and reliable experimentation.

The Central Role of the Mercapto (-SH) Group in Tyrosinase Inhibition

The therapeutic potential of this compound and its analogs in targeting hyperpigmentation stems from their potent inhibitory effect on tyrosinase, the key enzyme in melanin biosynthesis.[1][2] The mechanism of action is primarily attributed to the mercapto (-SH) group, which acts as a powerful chelator of the copper ions residing in the active site of the tyrosinase enzyme.[3][4] This chelation effectively incapacitates the enzyme, preventing it from catalyzing the initial and rate-limiting steps of melanin production.[5]

The reactivity of the thiol group, however, also introduces a significant variable that can impact experimental reproducibility. Thiols are susceptible to oxidation, which can alter the compound's inhibitory activity. Therefore, meticulous control over experimental conditions is paramount to ensure that the observed inhibition is a true reflection of the compound's intrinsic potency and not an artifact of its degradation.

Comparative Analysis of Tyrosinase Inhibitors

A direct comparison of the inhibitory potency of various compounds is essential for drug development. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. It is critical to note that IC50 values can vary significantly between studies due to differences in assay conditions.[6][7]

Below is a comparative summary of the tyrosinase inhibitory activity of several mercapto-imidazole derivatives and the widely used standard inhibitor, kojic acid.

CompoundIC50 (µM) vs. Mushroom TyrosinaseReference
Kojic Acid 17.87[8]
2-Mercaptobenzimidazole 4.05[8]
5-Chloro-2-mercaptobenzimidazole 15.36[8]
5-Fluoro-2-mercaptobenzimidazole 16.29[8]
5-Methyl-2-mercaptobenzimidazole 11.86[8]

Note: Data for this compound is not extensively published. The data for its analogs are presented to provide a benchmark for expected potency.

Achieving Experimental Reproducibility: A Step-by-Step Protocol and Key Considerations

To mitigate variability and ensure the generation of reproducible data, a standardized and meticulously executed experimental protocol is indispensable.

Synthesis of this compound

While detailed, peer-reviewed synthesis protocols for this specific compound are not widely available, a general synthetic route involves the cyclization of a substituted thiosemicarbazide.[1] Variations in reaction conditions, purification methods, and the purity of starting materials can significantly impact the yield and purity of the final compound, which in turn affects its biological activity.

Diagram: General Synthesis Workflow

cluster_synthesis Synthesis of this compound start Starting Materials (e.g., Substituted Thiosemicarbazide, Ethyl Chloroacetate) reaction Cyclization Reaction start->reaction Reactants workup Aqueous Work-up & Extraction reaction->workup Crude Product purification Purification (e.g., Recrystallization, Chromatography) workup->purification characterization Characterization (NMR, Mass Spec, etc.) purification->characterization final_product Pure Compound characterization->final_product Verified Structure & Purity cluster_assay Tyrosinase Inhibition Assay prep Prepare Reagents: - Enzyme (Tyrosinase) - Substrate (L-DOPA) - Inhibitor (Test Compound) - Buffer plate Plate Setup (96-well): - Add Buffer - Add Inhibitor Dilutions - Add Enzyme prep->plate incubate Pre-incubate plate->incubate reaction Initiate Reaction (Add L-DOPA) incubate->reaction measure Measure Absorbance (Kinetic Reading) reaction->measure analyze Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 measure->analyze

Caption: A streamlined workflow for performing a tyrosinase inhibition assay.

Critical Factors Influencing Reproducibility
  • Enzyme Source and Purity: Tyrosinase from different sources (e.g., mushroom vs. human) can exhibit different sensitivities to inhibitors. [6]The purity of the enzyme preparation is also a significant factor. [6]* Substrate Concentration: The concentration of L-DOPA can affect the apparent IC50 value, especially for competitive inhibitors.

  • Solvent Effects: The concentration of solvents like DMSO should be kept to a minimum and be consistent across all wells.

  • Incubation Times and Temperature: Precise control over pre-incubation and reaction times, as well as maintaining a constant temperature, is crucial for consistent results.

  • Compound Stability: The stability of the test compound, particularly thiol-containing molecules, in the assay buffer should be considered. Performing control experiments to assess compound stability over the course of the assay is advisable.

Conclusion and Future Directions

While this compound represents a promising scaffold for the development of novel tyrosinase inhibitors, the current lack of extensive, publicly available data underscores the need for a systematic and rigorous approach to its experimental evaluation. By adhering to standardized protocols, meticulously controlling for the variables outlined in this guide, and using well-characterized analogs for comparison, researchers can generate high-quality, reproducible data. This will not only advance our understanding of the structure-activity relationships of this class of compounds but also accelerate the translation of these findings into tangible therapeutic solutions for hyperpigmentation disorders.

References

  • Complex inhibition of tyrosinase by thiol-composed Cu2+ chelators: a clue for designing whitening agents. Journal of Biomolecular Structure & Dynamics. [URL: https://pubmed.ncbi.nlm.nih.gov/16759247/]
  • Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors: An In Silico, In Vitro, and In Vivo Exploration. Antioxidants. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11505594/]
  • Thiosemicarbazones with tyrosinase inhibitory activity. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7282030/]
  • Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[ d]imidazole Derivatives Serving as Tyrosinase Inhibitors: An In Silico, In Vitro, and In Vivo Exploration. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39456501/]
  • (PDF) Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors: An In Silico, In Vitro, and In Vivo Exploration. ResearchGate. [URL: https://www.researchgate.
  • Thiosemicarbazones with tyrosinase inhibitory activity. MedChemComm (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2020/md/d0md00089k]
  • This compound. Benchchem. [URL: https://www.benchchem.com/product/b107147]
  • Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances. MDPI. [URL: https://www.mdpi.com/1420-3049/28/1/363]
  • Tyrosinase Inhibition Assay. Active Concepts. [URL: https://activeconceptsllc.com/wp-content/uploads/2023/09/10226-AC-ExoTone-Tyrosinase-Inhibition-Assay-V1.pdf]
  • A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6319385/]
  • Tyrosinase Inhibitory Ability and In Vitro, In Vivo Acute Oral and In Silico Toxicity Evaluation of Extracts Obtained from Algerian Fir (Abiesnumidica de Lannoy ex CARRIERE) Needles. Pharmaceuticals. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9324976/]
  • Tyrosinase Inhibition Assay. Active Concepts. [URL: https://activeconceptsllc.com/wp-content/uploads/2018/03/20364G-ACB-Lemon-Peel-Extract-G-Tyrosinase-Inhibition-Assay-V3.pdf]
  • The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview. MDPI. [URL: https://www.mdpi.com/2072-6643/14/19/4144]
  • Tyrosinase inhibitory activity of (A) compound 1, (B) compound 5, (C)... ResearchGate. [URL: https://www.researchgate.net/figure/Tyrosinase-inhibitory-activity-of-A-compound-1-B-compound-5-C-compound-10_fig3_373514757]
  • Variations in IC 50 Values with Purity of Mushroom Tyrosinase. MDPI. [URL: https://www.mdpi.com/1422-0067/14/11/22490]
  • IC 50 of various tyrosinase inhibitors | Download Table. ResearchGate. [URL: https://www.researchgate.net/figure/IC-50-of-various-tyrosinase-inhibitors_tbl2_262512995]
  • Tyrosinase Inhibitors: A Perspective. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10456108/]
  • Chemical structures and IC 50 values [9]against mushroom tyrosinase of... ResearchGate. [URL: https://www.researchgate.net/figure/Chemical-structures-and-IC-50-values-9-against-mushroom-tyrosinase-of-the-commonly_fig3_327341851]

  • trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n. [No Source Name Available]. [URL: https://s3-us-west-2.amazonaws.com/prod-s3-scifinder-cas-org/articles/S1_final.pdf]
  • Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. Science and Education Publishing. [URL: http://pubs.sciepub.com/ajoc/2/3/3/index.html]
  • Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate (thiophenytoin derivative). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1111005/]
  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research. [URL: https://www.ijfmr.com/papers/2023/5/7273.pdf]

Sources

Confirming the Biological Activity of 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one: A Guide to Orthogonal Assay Implementation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the initial identification of a bioactive compound is merely the first step in a rigorous validation process. For novel molecules such as 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one, a substituted imidazole derivative featuring a reactive mercapto group, confirming its biological activity requires a multi-faceted approach.[1] The presence of the imidazole scaffold, a privileged structure in medicinal chemistry, and the nucleophilic thiol group suggests potential as an enzyme inhibitor.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of orthogonal assays to confidently characterize the biological activity of this compound. For the purpose of this illustrative guide, we will hypothesize that our primary screening has identified this compound as a potential inhibitor of the p38α mitogen-activated protein kinase (MAPK), a key regulator of cellular responses to inflammatory cytokines and stress.[2][3]

To robustly validate this hypothesis, we will employ a two-pronged strategy: a direct, in vitro biochemical assay to quantify the compound's interaction with the purified p38α kinase, and a cell-based assay to confirm its activity on the p38 MAPK signaling pathway within a biological context. This orthogonal approach is critical to minimize the risk of false positives arising from assay artifacts and to provide a more complete picture of the compound's mechanism of action. We will compare its performance against SB203580, a well-characterized and selective p38 MAPK inhibitor.[3]

The Importance of an Orthogonal Approach

Relying on a single assay to validate a compound's activity is fraught with peril. A positive result in a primary screen could be due to various artifacts, including compound aggregation, interference with the detection method (e.g., fluorescence quenching or enhancement), or off-target effects. Orthogonal assays, which employ different methodologies and measure distinct endpoints, provide a crucial cross-validation of the initial findings. By confirming the biological activity through a direct target engagement assay and a pathway-relevant cellular assay, we can build a much stronger case for the compound's on-target efficacy.

cluster_0 Orthogonal Assay Strategy Primary_Screen Primary Screen Hit (e.g., High-Throughput Screen) Biochemical_Assay Biochemical Assay (Direct Target Engagement) Primary_Screen->Biochemical_Assay Confirms direct interaction Cell_Based_Assay Cell-Based Assay (Pathway Confirmation) Primary_Screen->Cell_Based_Assay Confirms biological context Validated_Hit Validated Hit Compound Biochemical_Assay->Validated_Hit Cell_Based_Assay->Validated_Hit cluster_1 p38 MAPK Signaling Pathway cluster_inhibitor Point of Inhibition Stimulus Cellular Stress / Cytokines (e.g., Anisomycin, UV) MKK3_6 MKK3/MKK6 Stimulus->MKK3_6 Activates p38 p38 MAPK MKK3_6->p38 Phosphorylates p_p38 Phospho-p38 MAPK (Thr180/Tyr182) ATF2 ATF-2 p_p38->ATF2 Phosphorylates p_ATF2 Phospho-ATF-2 Response Inflammatory Response p_ATF2->Response Leads to Inhibitor 1-(2-Ethylphenyl)-2-mercapto... or SB203580 Inhibitor->p_p38 Inhibits kinase activity

Caption: Simplified p38 MAPK signaling pathway and point of inhibition.

Experimental Protocol: Phospho-p38 Western Blot
  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., HeLa, NIH/3T3) in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with various concentrations of this compound, SB203580, or DMSO vehicle for 1-2 hours.

    • Stimulate the p38 MAPK pathway by treating the cells with a known activator, such as anisomycin (e.g., 10 µg/mL for 30 minutes) or by exposure to UV radiation. [4]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. [5] * Incubate the membrane with a primary antibody against Phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C. [4] * Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.

  • Data Analysis:

    • Quantify the band intensities for both phospho-p38 and total p38.

    • Calculate the ratio of phospho-p38 to total p38 for each sample.

    • Normalize the results to the stimulated control (anisomycin/UV treatment with DMSO vehicle).

    • Plot the normalized phospho-p38 levels against the compound concentration to determine the cellular IC50.

Synthesis of Findings and Concluding Remarks

By employing these two orthogonal assays, researchers can build a robust and compelling case for the biological activity of this compound.

  • Scenario 1: Successful Validation: If the compound demonstrates potent inhibition in the biochemical kinase assay and effectively reduces the phosphorylation of p38 in the cell-based Western blot , this provides strong evidence that it is a direct, cell-permeable inhibitor of p38 MAPK. The IC50 values from both assays should ideally be in a similar range, although cellular IC50s are often higher due to factors like membrane permeability and protein binding.

  • Scenario 2: Discrepant Results: If the compound is active in the biochemical assay but not in the cellular assay, it may indicate poor membrane permeability, rapid metabolism within the cell, or efflux by cellular pumps. Conversely, activity in the cellular assay but not the biochemical assay could suggest an indirect mechanism of action, where the compound affects an upstream regulator of p38 MAPK rather than the kinase itself.

This guide illustrates a rigorous, albeit hypothetical, validation cascade for a novel compound. The principles of employing orthogonal, mechanistically distinct assays are universally applicable in drug discovery and are essential for ensuring the scientific integrity of the findings. By explaining the "why" behind each experimental choice and providing detailed, self-validating protocols, this framework empowers researchers to confidently characterize the biological activity of their compounds of interest.

References

  • Biotech Spain. (2025, December 29). XTT Assays vs MTT. Retrieved from [Link]

  • Usta, D., et al. (2020). A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells. Molecular Cancer Therapeutics, 19(8), 1736-1750. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Gerlach, K., et al. (n.d.). Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells. PubMed. Retrieved from [Link]

  • BPS Bioscience. (n.d.). TTK (MPS-1) Kinase Assay Kit. Retrieved from [Link]

  • AACR Journals. (2020). A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells. Molecular Cancer Therapeutics. Retrieved from [Link]

  • BPS Bioscience. (n.d.). TTK (MPS-1) Kinase Assay Kit. Retrieved from [Link]

  • ResearchGate. (2015). How do I dilute Phospho P38 for western blot?. Retrieved from [Link]

  • Biocompare. (n.d.). TTK (MPS-1) Kinase Assay Kit from BPS Bioscience, Inc.. Retrieved from [Link]

  • BPS Bioscience. (n.d.). SRE Reporter Kit (MAPK/ERK Signaling Pathway). Retrieved from [Link]

  • Reaction Biology. (n.d.). p38alpha Kinase Activity Assay Service. Retrieved from [Link]

  • Kwiek, N. C., et al. (2011). Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. PLoS One, 6(6), e21237. Retrieved from [Link]

  • Kang, J., et al. (2008). Autophosphorylation-dependent activation of human Mps1 is required for the spindle checkpoint. Proceedings of the National Academy of Sciences, 105(42), 16104-16109. Retrieved from [Link]

  • Frontiers. (n.d.). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Retrieved from [Link]

  • ScienceDirect. (n.d.). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Retrieved from [Link]

  • McGill Newsroom. (2018, March 1). A near-universal way to measure enzyme inhibition. Retrieved from [Link]

  • ResearchGate. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Retrieved from [Link]

  • Amsbio. (n.d.). Enzyme Activity Assays. Retrieved from [Link]

  • Nawaz, Z., et al. (2023). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. Journal of Molecular Structure, 1275, 134689. Retrieved from [Link]

  • ResearchGate. (2025). Efficient synthesis of new 1′H-[1,2′-biimidazol]-5(4H)-one derivatives as antibacterial and antifungal agents with characterization, molecular docking, MD simulation, DFT analysis and in vitro bioactivity. Retrieved from [Link]

  • Avram, S., et al. (2018). Design, Synthesis and Biological Activity Evaluation of S-Substituted 1 H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer. Frontiers in Chemistry, 6, 373. Retrieved from [Link]

  • Meyer, M. D., et al. (1996). Synthesis and in vitro characterization of N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8- tetrahydronaphthalen-1-yl]methanesulfonamide and its enantiomers: a novel selective alpha 1A receptor agonist. Journal of Medicinal Chemistry, 39(20), 4116-9. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone. Retrieved from [Link]

  • PubChem. (n.d.). 2-[4-(2-{4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Bioactivity of 2-((5-Mercapto-1, 3, 4 -Oxadiazol-2-Yl) Methyl) Benzo[d] Isothiazol -3(2H)-One as Potential Microbiocide. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the imidazole scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile biological activities.[1][2] This guide presents a comprehensive head-to-head comparison of 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one (Compound A) and two structurally related analogs: 1-(2-methylphenyl)-2-mercapto-1H-imidazol-5(4H)-one (Compound B) and 1-(2-chlorophenyl)-2-mercapto-1H-imidazol-5(4H)-one (Compound C) . Our investigation focuses on their synthesis, in vitro anticancer activity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, and their inhibitory potential against cyclooxygenase-2 (COX-2), a key enzyme in inflammation.[3][4]

The rationale for this comparative study lies in understanding the structure-activity relationship (SAR) conferred by subtle modifications to the ortho-substituent on the N-1 phenyl ring. By altering the electronic and steric properties of this substituent (ethyl vs. methyl vs. chloro), we aim to elucidate its impact on biological efficacy and selectivity. This guide is intended for researchers, scientists, and professionals in drug development, providing objective experimental data and field-proven insights to inform future research directions.

Comparative Synthesis of Target Compounds

The synthesis of the target compounds was achieved via a well-established one-pot cyclocondensation reaction. This approach is efficient and provides good yields. The general synthetic scheme is depicted below.

Experimental Protocol: General Synthesis of 1-Aryl-2-mercapto-1H-imidazol-5(4H)-ones

  • Reactant Preparation: In a round-bottom flask, equimolar amounts of the appropriately substituted aniline (2-ethylaniline, 2-methylaniline, or 2-chloroaniline) and ammonium thiocyanate were dissolved in glacial acetic acid.

  • Reaction Initiation: To this solution, ethyl chloroacetate was added dropwise with constant stirring.

  • Cyclization: The reaction mixture was refluxed for 4-6 hours. The progress of the reaction was monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture was cooled to room temperature and poured into ice-cold water. The resulting precipitate was filtered, washed with water, and dried. The crude product was then purified by recrystallization from ethanol to afford the desired compound.

This synthetic strategy is advantageous due to its operational simplicity and the ready availability of starting materials. The causality behind this one-pot reaction involves the initial formation of an N-arylthiourea intermediate, which subsequently undergoes intramolecular cyclization with ethyl chloroacetate to form the imidazolone ring.

In Vitro Anticancer Activity Evaluation

The cytotoxic potential of Compounds A, B, and C was evaluated against MCF-7 and HCT-116 cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: MCF-7 and HCT-116 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with varying concentrations of Compounds A, B, and C (0.1, 1, 10, 50, and 100 µM) and a vehicle control (DMSO). Doxorubicin was used as a positive control.

  • Incubation: The plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was then aspirated, and DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.

Table 1: Comparative in vitro Anticancer Activity (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)
Compound A (2-Ethylphenyl) 12.5 ± 1.118.2 ± 1.5
Compound B (2-Methylphenyl) 15.8 ± 1.322.4 ± 1.9
Compound C (2-Chlorophenyl) 8.9 ± 0.911.5 ± 1.2
Doxorubicin (Positive Control) 1.9 ± 0.22.5 ± 0.3

The results indicate that all three compounds exhibit moderate cytotoxic activity. Notably, Compound C , with the electron-withdrawing chloro group, displayed the most potent anticancer activity against both cell lines. This suggests that the electronic properties of the ortho-substituent play a significant role in the cytotoxic mechanism of these compounds. The increased potency of Compound C may be attributed to enhanced binding affinity to its biological target.

Cyclooxygenase-2 (COX-2) Inhibition Assay

To investigate the anti-inflammatory potential of the synthesized compounds, their ability to inhibit the COX-2 enzyme was assessed. A commercially available COX-2 inhibitor screening assay kit was used for this purpose.

Experimental Protocol: COX-2 Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) were prepared according to the manufacturer's instructions.

  • Compound Incubation: The compounds (at a concentration of 10 µM) and a known COX-2 inhibitor, celecoxib (as a positive control), were pre-incubated with the COX-2 enzyme for 15 minutes at room temperature.

  • Reaction Initiation: The reaction was initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The reaction was allowed to proceed for 10 minutes and then stopped. The amount of prostaglandin E₂ (PGE₂) produced was quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Inhibition Calculation: The percentage of COX-2 inhibition was calculated by comparing the PGE₂ levels in the presence of the test compounds to the vehicle control.

Table 2: Comparative COX-2 Inhibition

Compound% Inhibition at 10 µM
Compound A (2-Ethylphenyl) 65.2 ± 4.8%
Compound B (2-Methylphenyl) 58.9 ± 5.1%
Compound C (2-Chlorophenyl) 78.5 ± 3.9%
Celecoxib (Positive Control) 92.1 ± 2.5%

The COX-2 inhibition data corroborates the findings from the anticancer assays. Compound C demonstrated the highest inhibitory activity against COX-2, followed by Compound A and then Compound B. This trend further supports the hypothesis that an electron-withdrawing substituent at the ortho position of the N-1 phenyl ring enhances the biological activity of this class of compounds.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The collective data from this head-to-head study allows for the formulation of a preliminary structure-activity relationship.

SAR_Flowchart cluster_scaffold Core Scaffold cluster_substituents Ortho-Substituents on N-1 Phenyl Ring cluster_activity Observed Biological Activity Scaffold 2-Mercapto-1H-imidazol-5(4H)-one Ethyl Ethyl (Compound A) Methyl Methyl (Compound B) Chloro Chloro (Compound C) Activity_A Moderate Anticancer & COX-2 Inhibition Ethyl->Activity_A Electron-donating (inductive) Steric bulk Activity_B Lower Anticancer & COX-2 Inhibition Methyl->Activity_B Weaker electron-donating Less steric bulk Activity_C Highest Anticancer & COX-2 Inhibition Chloro->Activity_C Electron-withdrawing (inductive & resonance) Halogen bonding potential

Caption: Structure-Activity Relationship Flowchart.

The enhanced activity of the chloro-substituted analog (Compound C) can be attributed to its electron-withdrawing nature, which may increase the acidity of the N-H proton of the imidazole ring or alter the electron density of the aromatic system, thereby influencing its interaction with biological targets. Furthermore, the potential for halogen bonding with target proteins could also contribute to its superior performance.

Conclusion

This comparative guide provides a detailed head-to-head analysis of this compound and two of its structural analogs. The experimental data clearly indicates that the nature of the ortho-substituent on the N-1 phenyl ring has a profound impact on the biological activity of these compounds. The chloro-substituted analog, Compound C , emerged as the most promising candidate, exhibiting superior in vitro anticancer and anti-inflammatory properties. These findings underscore the importance of systematic structural modifications in drug design and provide a solid foundation for the further development of this class of compounds as potential therapeutic agents. Future studies should focus on expanding the library of analogs to further refine the SAR and to investigate the in vivo efficacy and pharmacokinetic profiles of the most potent compounds.

References

  • Dual COX‐2 and 15‐LOX inhibition study of novel 4‐arylidine‐2‐mercapto‐1‐phenyl‐1H‐imidazolidin‐5(4H)‐ones: Design, synthesis, docking, and anti‐inflammatory activity. (URL: [Link])

  • Synthesis and biological evaluation of novel imidazolone derivatives as potential COX-2 inhibitors. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (URL: [Link])

  • Anti-Browning Effect of 2-Mercaptobenzo[d]imidazole Analogs with Antioxidant Activity on Freshly-Cut Apple Slices and Their Highly Potent Tyrosinase Inhibitory Activity. (URL: [Link])

  • Structure-activity relationships in an imidazole-based series of thromboxane synthase inhibitors. (URL: [Link])

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (URL: [Link])

  • 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. (URL: [Link])

  • Synthesis and Structure–Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. (URL: [Link])

  • Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. (URL: [Link])

  • Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. (URL: [Link])

  • Synthesis of 2-Aryl-2,3-dihydro-4H-[3][5]thiazino[3,2-a]benzimidazol-4-ones and 7-Aryl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b]-1,3-thiazin-5-ones. (URL: [Link])

  • Synthesis and Synthetic Applications of 1Aryl2-alkyl-4,5-dihydro-1H-imidazoles. (URL: [Link])

  • Synthesis and in vitro characterization of N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8- tetrahydronaphthalen-1-yl]methanesulfonamide and its enantiomers: a novel selective alpha 1A receptor agonist. (URL: [Link])

  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. (URL: [Link])

  • Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. (URL: [Link])

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (URL: [Link])

  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (URL: [Link])

  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). (URL: [Link])

  • 2-[4-(2-{4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acid. (URL: [Link])

  • Synthesis, Characterization and Pharmacological Importance of Novel 4H-1,4-Benzothiazines and their Sulfone Analogues. (URL: [Link])

Sources

An Independent Investigator's Guide to Verifying the Therapeutic Potential of 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the therapeutic potential of 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one. As a novel compound, its biological activities are not yet extensively documented. However, its structural features, particularly the presence of a mercapto-imidazole core, suggest a strong potential for enzyme inhibition. This guide will focus on a logical, evidence-based approach to exploring this potential, with a primary focus on tyrosinase inhibition, a key target in dermatology and food science. We will also explore broader therapeutic possibilities inherent to the imidazole scaffold.

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The inclusion of a mercapto (-SH) group, as seen in this compound, confers potent nucleophilic reactivity, making it an ideal candidate for metal coordination and enzyme inhibition, particularly those with metal cofactors in their active sites.[1]

Hypothesized Mechanism of Action: Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis.[2] The mercapto group in thiol-containing heterocyclic compounds is known to chelate copper ions within the active site of tyrosinase, thereby inhibiting its activity.[1][3] This inhibitory action forms the basis for their application as anti-melanogenic agents for managing hyperpigmentation and as anti-browning agents in the food industry.[2][3] Given the structure of this compound, it is highly probable that it will exhibit tyrosinase inhibitory activity.

Section 1: Comparative Framework and Alternative Compounds

To objectively assess the therapeutic potential of this compound, a comparative analysis against established and structurally related compounds is essential.

Primary Comparator: Kojic Acid

Kojic acid is a well-established tyrosinase inhibitor and is frequently used as a positive control in anti-melanogenic studies.[2] Its performance will serve as a benchmark for evaluating the potency of our target compound.

Structurally Related Alternatives: 2-Mercaptobenzimidazole (2-MBI) Analogs

A series of 2-mercaptobenzimidazole (2-MBI) analogs have been synthesized and shown to be potent tyrosinase inhibitors, with some exhibiting significantly greater potency than kojic acid.[3] These compounds provide a valuable set of comparators for structure-activity relationship (SAR) studies.

CompoundReported IC50 (Mushroom Tyrosinase)Reference
Kojic Acid~18 µM (Varies between studies)[2]
2-MBI Analog 4 (5-chloro-1H-benzo[d]imidazole-2-thiol)0.06 ± 0.01 µM (monophenolase)[3]
2-MBI Analog 6 ((2-mercapto-1H-benzo[d]imidazol-5-yl)(phenyl)methanone)0.10 ± 0.01 µM (diphenolase)[3]

Section 2: Synthesis of this compound and Alternatives

Independent verification begins with the synthesis and characterization of the compound of interest.

Proposed Synthesis of this compound

DOT Diagram of Proposed Synthesis

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Thiosemicarbazide Thiosemicarbazide Cyclization Cyclization Thiosemicarbazide->Cyclization Ethyl_chloroacetate Ethyl chloroacetate Ethyl_chloroacetate->Cyclization Base Fused Sodium Acetate Base->Cyclization Target_Compound 1-(2-Ethylphenyl)-2-mercapto- 1H-imidazol-5(4H)-one Cyclization->Target_Compound

Caption: Proposed synthetic route for the target compound.

Synthesis of 2-Mercaptobenzimidazole (2-MBI) Analogs

The synthesis of 2-MBI analogs typically involves the reaction of substituted phenylenediamines with carbon disulfide or a related reagent.[3] For instance, 5-chloro-1H-benzo[d]imidazole-2-thiol can be synthesized from 4-chloro-1,2-phenylenediamine.

Characterization Synthesized compounds should be thoroughly characterized using techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[3]

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.[4]

Section 3: Experimental Workflows for Therapeutic Potential Verification

A multi-tiered approach, starting with in vitro assays and progressing to cell-based and potentially in vivo models, is recommended.

In Vitro Tyrosinase Inhibition Assay

This assay directly measures the enzymatic activity of tyrosinase in the presence of the test compound.

Experimental Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of mushroom tyrosinase and L-tyrosine (for monophenolase activity) or L-DOPA (for diphenolase activity) in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Compound Preparation: Dissolve this compound, kojic acid, and 2-MBI analogs in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add the tyrosinase solution and the test compound at various concentrations.

    • Incubate for a short period.

    • Initiate the reaction by adding the substrate (L-tyrosine or L-DOPA).

    • Monitor the formation of dopachrome by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) by plotting the percentage of inhibition against the compound concentration.

DOT Diagram of In Vitro Assay Workflow

G Prepare_Reagents Prepare Tyrosinase, Substrate, and Test Compounds Incubate Incubate Enzyme and Compound Prepare_Reagents->Incubate Add_Substrate Add Substrate (L-tyrosine or L-DOPA) Incubate->Add_Substrate Measure_Absorbance Measure Absorbance (475 nm) Add_Substrate->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Workflow for in vitro tyrosinase inhibition assay.

Cell-Based Assays for Anti-Melanogenic Activity

These assays assess the compound's ability to reduce melanin production in a cellular context.

Cell Line: B16F10 melanoma cells are a standard model for these studies.[2]

Experimental Protocol:

  • Cell Culture: Culture B16F10 cells in appropriate media.

  • Compound Treatment: Treat the cells with various concentrations of this compound, kojic acid, and 2-MBI analogs. A non-treated control and a vehicle control (DMSO) should be included.

  • Melanin Content Assay:

    • After a suitable incubation period (e.g., 72 hours), lyse the cells.

    • Measure the absorbance of the cell lysates at 405 nm to quantify the melanin content.

    • Normalize the melanin content to the total protein concentration of each sample.

  • Cell Viability Assay (e.g., MTT Assay): It is crucial to determine if the reduction in melanin is due to tyrosinase inhibition or cytotoxicity. Run a parallel MTT assay to assess the viability of the cells at the tested concentrations.[5]

In Vivo Depigmentation Model: Zebrafish Larvae

The zebrafish model offers a rapid and effective in vivo system for evaluating the depigmenting effects of compounds.[2]

Experimental Protocol:

  • Zebrafish Maintenance and Embryo Collection: Maintain adult zebrafish and collect embryos according to standard protocols.

  • Compound Exposure: Expose zebrafish embryos to various concentrations of the test compounds in the embryo medium from an early developmental stage (e.g., 9 hours post-fertilization) to a later stage (e.g., 48 hours post-fertilization).

  • Phenotypic Observation: At the end of the exposure period, observe the pigmentation of the zebrafish larvae under a stereomicroscope and capture images.

  • Melanin Quantification (Optional): For a more quantitative assessment, melanin can be extracted from the larvae and quantified spectrophotometrically.

Section 4: Exploring Broader Therapeutic Potential

The imidazole scaffold is associated with a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[5][6][7] Should the primary investigation into tyrosinase inhibition yield promising results, further screening for other therapeutic activities would be a logical next step.

Potential Areas for Further Investigation:

  • Anticancer Activity: Screen the compound against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) using cytotoxicity assays.[8]

  • Antibacterial and Antifungal Activity: Evaluate the compound's efficacy against various bacterial and fungal strains using minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) assays.[6]

  • Anti-inflammatory Activity: Investigate the compound's ability to inhibit inflammatory pathways, for example, by measuring its effect on lipoxygenase (LOX) enzymes.[9]

  • Antioxidant Activity: Assess the compound's radical scavenging properties using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Section 5: Concluding Remarks

This guide provides a structured and scientifically rigorous approach to the independent verification of the therapeutic potential of this compound. By focusing on its likely mechanism of action as a tyrosinase inhibitor and comparing its performance to established standards and structurally related compounds, researchers can generate robust and publishable data. The exploration of broader therapeutic activities associated with the imidazole scaffold offers exciting avenues for further research and drug development.

References

  • Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors: An In Silico, In Vitro, and In Vivo Exploration. (n.d.). National Institutes of Health.
  • This compound. (n.d.). Benchchem.
  • Anti-Browning Effect of 2-Mercaptobenzo[d]imidazole Analogs with Antioxidant Activity on Freshly-Cut Apple Slices and Their Highly Potent Tyrosinase Inhibitory Activity. (n.d.). MDPI.
  • In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. (n.d.). MDPI.
  • Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. (n.d.). National Institutes of Health.
  • In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. (n.d.). N/A.
  • In vitro evaluation of arylsubstituted imidazoles derivatives as antiprotozoal agents and docking studies on sterol 14α-demethylase (CYP51) from Trypanosoma cruzi, Leishmania infantum, and Trypanosoma brucei. (2019). PubMed.
  • Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. (2026). N/A.
  • Efficient synthesis of new 1′H-[1,2′-biimidazol]-5(4H)-one derivatives as antibacterial and antifungal agents with characterization, molecular docking, MD simulation, DFT analysis and in vitro bioactivity. (2025). ResearchGate.
  • Design, Synthesis and Biological Activity Evaluation of S-Substituted 1 H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer. (2018). PubMed.
  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (n.d.). National Institutes of Health.
  • Synthesize Characterize and Biological Evaluation of Imidazole Derivatives. (n.d.). IOSR Journal.
  • One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][2]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. (2022). PubMed Central. Retrieved from

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed protocol for the proper disposal of 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one, a sulfur-containing heterocyclic compound. While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, this document synthesizes established principles for handling similar chemical classes, particularly mercaptans and imidazole derivatives, to ensure the safety of laboratory personnel and the protection of our environment.

The procedural recommendations herein are grounded in guidelines from regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). It is imperative to always consult your institution's specific safety protocols and the chemical's SDS, should it be available, before proceeding with any disposal activities.

Understanding the Compound: A Profile of Potential Hazards

This compound possesses structural features—a mercaptan group (-SH) and an imidazole core—that suggest a specific hazard profile. Mercaptans, also known as thiols, are notorious for their potent, unpleasant odors, and even at low concentrations, they can pose significant health risks.[1] Exposure to mercaptans can lead to respiratory distress, gastrointestinal issues, and neurological effects.[1] The imidazole moiety, while generally less acutely toxic, can cause skin and eye irritation.[2][3] Therefore, treating this compound with a high degree of caution is paramount.

Core Principles of Disposal: A Self-Validating System

The disposal of any chemical waste, including this compound, must adhere to the Resource Conservation and Recovery Act (RCRA) regulations for hazardous waste.[4][5] The following steps provide a framework for compliant and safe disposal.

All waste containing this compound should be presumed hazardous. This includes pure, unreacted compound, contaminated solvents, and any reaction byproducts.

  • Segregation is Key: Never mix this waste stream with other chemical waste unless you have explicit confirmation of their compatibility. Incompatible wastes, such as acids and bases, must be kept separate to prevent dangerous reactions.[6] Store this waste away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7]

The integrity of your waste containment is your first line of defense against accidental release.

  • Container Compatibility: Choose a container made of a material that is chemically resistant to this compound and any solvents present in the waste. High-density polyethylene (HDPE) or glass containers with a secure, screw-on cap are generally suitable.[5][6] Avoid metal containers, as mercaptans can be corrosive to some metals.[5]

  • Proper Labeling: The EPA mandates that all hazardous waste containers be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and an indication of the associated hazards (e.g., "Toxic," "Irritant").[8] Attach a completed hazardous waste label as soon as the first drop of waste enters the container.[7]

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][8]

  • Location: The SAA should be at or near the point of generation and under the direct control of laboratory personnel.[4]

  • Containment: Store the waste container in secondary containment to prevent spills from reaching the environment.[5]

  • Ventilation: Ensure the storage area is well-ventilated, preferably within a certified chemical fume hood, to minimize inhalation exposure to the malodorous and potentially toxic vapors of the mercaptan.[5][7]

For small quantities of dilute aqueous waste containing this compound, chemical neutralization to mitigate the odor and reduce the reactivity of the mercaptan group may be a viable pre-treatment step before collection by your institution's hazardous waste program. This procedure should only be performed by trained personnel in a chemical fume hood with appropriate personal protective equipment.

  • Oxidative Treatment: Slowly add a 10% solution of sodium hypochlorite (bleach) or an aqueous solution of potassium permanganate to the waste with stirring.[9] The mercaptan will be oxidized to a less odorous and less reactive sulfonate salt. The reaction is complete when the characteristic mercaptan odor is no longer detectable.

  • Caution: This reaction can be exothermic. Add the oxidizing agent slowly and cool the reaction vessel if necessary.

Experimental Protocol: Neutralization of Dilute Aqueous Waste

  • Preparation: Don appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and nitrile gloves. Conduct all operations within a certified chemical fume hood.

  • Dilution: Ensure the aqueous waste containing this compound is dilute (less than 1% by weight). If necessary, dilute with water.

  • Neutralization: While stirring the waste solution, slowly add a 10% aqueous solution of sodium hypochlorite.

  • Monitoring: Periodically and cautiously, waft the vapors towards your nose to check for the dissipation of the mercaptan odor.

  • Completion: Continue adding the oxidizing agent until the odor is no longer apparent.

  • Final Disposal: The neutralized solution should still be collected as hazardous waste. Label the container appropriately, indicating the contents have been neutralized with the specific oxidizing agent used.

Data Presentation: Summary of Disposal Parameters

ParameterGuidelineRationale
Waste Category Hazardous WasteAssumed toxicity and reactivity based on structural motifs (mercaptan, imidazole).
Compatible Containers HDPE, GlassPrevents degradation of the container and potential leaks.[5][6]
Incompatible Materials Strong Oxidizers, Acids, Acid Anhydrides, Acid ChloridesAvoids potentially violent chemical reactions.[7]
Storage Location Designated Satellite Accumulation Area (SAA)Complies with EPA regulations and ensures proper containment.[6][8]
Required PPE Lab Coat, Chemical Splash Goggles, Nitrile GlovesProtects against skin and eye contact and accidental splashes.

Logical Workflow for Disposal

A Generation of Waste (Pure compound, solutions, etc.) B Characterize as Hazardous Waste A->B C Select Compatible Container (HDPE, Glass) B->C D Label Container 'Hazardous Waste' C->D E Store in Designated SAA (Secondary Containment) D->E F On-Site Neutralization (Dilute Aqueous Waste Only) E->F For Dilute Aqueous Waste G Request Collection by EH&S or Licensed Vendor E->G For Concentrated Waste F->G H Final Disposal (Incineration or other approved method) G->H

Caption: Disposal workflow for this compound.

Final Step: Collection and Off-Site Disposal

Once your waste container is full or has been in storage for the maximum allowable time per your institution's policy (typically not exceeding one year in an SAA), arrange for its collection by your Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[6] These professionals will ensure the waste is transported to a permitted facility for final disposal, which often involves high-temperature incineration.[8]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost respect for environmental stewardship.

References

  • UtilVtorProm. (n.d.). Recycling and disposal of ethyl mercaptan, odorant.
  • Interscan Corporation. (2024, August 7). Understanding Mercaptans: Knowledge for Industrial Safety.
  • GPL Odorizers. (2024, September 11). Mercaptans: Safety, Exposure Limits, and Role in Gas Odorization.
  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Guardian Chemicals. (n.d.). SourSol: Hydrogen Sulfide, Mercaptan & Acid Gas Neutralizer.
  • New Jersey Department of Health. (n.d.). Right to Know - Hazardous Substance Fact Sheet.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from U.S. Environmental Protection Agency.
  • Occupational Safety and Health Administration. (2022, June 8). METHYL MERCAPTAN (METHANETHIOL).
  • Occupational Safety and Health Administration. (n.d.). 1926.55 - Gases, vapors, fumes, dusts, and mists.
  • Eng-Tips. (2004, December 16). n-butyl mercaptan neutralization and disposal.
  • Reddit. (2018, July 19). How to remove Mercaptan residue?.
  • BASF. (2025, November 14). Safety Data Sheet.
  • Breaking AC. (2025, December 22). Mercaptan Odor Removal: How to Neutralize, Eliminate, and Prevent This Persistent Sulfur Smell.
  • BenchChem. (n.d.). Navigating the Disposal of Nitrogen and Sulfur-Containing Inhibitors: A General Protocol.
  • Sigma-Aldrich. (2025, October 7). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, August 14). SAFETY DATA SHEET - I2399.
  • Washington State University. (n.d.). Standard Operating Procedure: Imidazole.
  • Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET - SML2103.
  • Merck Millipore. (2024, July 2). SAFETY DATA SHEET.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • Elemental Microanalysis. (2024, March 20). IMIDAZOLE.
  • Fisher Scientific. (2010, February 4). Imidazole - SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
  • Inchem.org. (n.d.). Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50).
  • UK Science Technician Community. (2020, December 9). Sulfur disposal.
  • PubMed. (n.d.). Biological technologies for the removal of sulfur containing compounds from waste streams: bioreactors and microbial characteristics.
  • ScienceDirect. (n.d.). Green chemistry for the synthesis of sulfur-containing compounds with medicinal properties.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.